molecular formula C27H26N2O9 B030681 N-Fmoc DMNB-L-serine CAS No. 628280-43-3

N-Fmoc DMNB-L-serine

Cat. No.: B030681
CAS No.: 628280-43-3
M. Wt: 522.5 g/mol
InChI Key: GEIDGZJCBUYWDB-QFIPXVFZSA-N
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Description

N-Fmoc DMNB-L-serine is a sophisticated, orthogonally protected amino acid derivative designed for advanced peptide synthesis and chemical biology research. Its core value lies in the incorporation of two distinct protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino function, which is standard for solid-phase peptide synthesis (SPPS), and the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group capping the side-chain hydroxyl of serine. This strategic protection allows for the sequential, chemoselective deprotection of the amino acid. The Fmoc group can be removed under mild basic conditions (e.g., piperidine) to facilitate peptide chain elongation, while the DMNB group remains completely stable. The critical function of N-Fmoc DMNB-L-serine is realized upon completion of synthesis; exposure to near-UV light (typically ~350 nm) efficiently cleaves the DMNB group, liberating the native serine side-chain without affecting the peptide backbone or other sensitive functional groups. This mechanism of photodeprotection is invaluable for the site-specific incorporation of serine residues that must be masked during synthesis and then unveiled spatiotemporally. Primary applications include the synthesis of complex, side-chain-sensitive peptides, the development of photoremovable protecting group strategies, and the creation of "caged" peptides or biomaterials where biological activity is controlled by light. It is particularly crucial in studies of protein function, the construction of peptide microarrays, and the fabrication of light-responsive drug delivery systems, providing researchers with precise, external control over molecular structure and function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDGZJCBUYWDB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514485
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628280-43-3
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Fmoc DMNB-L-Serine in Precision Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH), a critical reagent for incorporating "caged" serine residues into peptides. This allows for the spatiotemporal control of peptide activity via light-mediated uncaging.

Physicochemical Profile & Molecular Architecture

Fmoc-Ser(DMNB)-OH is a dual-protected amino acid derivative. The N-terminus is protected by the base-labile Fmoc group, while the side-chain hydroxyl is "caged" by the photolabile DMNB (4,5-dimethoxy-2-nitrobenzyl) ether. This orthogonality is the cornerstone of its utility in Solid-Phase Peptide Synthesis (SPPS).

Key Chemical Constants[1][2]
PropertySpecification
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine
Abbreviation Fmoc-Ser(DMNB)-OH
Molecular Formula C₂₇H₂₆N₂O₉
Molecular Weight ~522.51 g/mol
CAS Number Note: Often custom-synthesized. Core caged serine CAS: 780009-55-4 (H-Ser(DMNB)-OH)
Solubility Soluble in DMF, DMSO, NMP. Sparingly soluble in DCM.
Appearance Yellow to pale orange powder (due to the nitro group).
Chirality L-isomer (S-configuration at α-carbon).
Storage -20°C, desiccated, protected from light (Amber vials essential).
Structural Causality
  • Fmoc Group: Provides temporary N-terminal protection, removable with mild base (piperidine), enabling standard Fmoc SPPS cycles.

  • DMNB Group: A chromophore containing a nitrobenzyl moiety.[1][2] It is stable to both the basic conditions of Fmoc removal and the highly acidic conditions (TFA) of final resin cleavage. This allows the peptide to be purified with the cage intact.

  • Ether Linkage: The DMNB group is attached to the serine

    
    -hydroxyl via an ether bond, which is chemically robust but photolabile.
    

Photochemistry & Uncaging Mechanism[4][5]

The utility of this molecule relies on the Norrish Type II-like photoisomerization of the o-nitrobenzyl group. Understanding this mechanism is vital for optimizing uncaging efficiency and avoiding side reactions.

The Mechanism

Upon irradiation with UV-A light (350–365 nm), the nitro group absorbs a photon, transitioning to an excited singlet state, which rapidly crosses to a triplet state. This triggers an intramolecular 1,5-hydrogen abstraction from the benzylic carbon by the nitro oxygen, forming an aci-nitro intermediate. This intermediate cyclizes to an isoxazole/hemiacetal, which spontaneously hydrolyzes to release the free Serine hydroxyl and a nitroso-aldehyde byproduct.

Diagram: Photolytic Uncaging Pathway

Photocleavage Start Fmoc-Ser(DMNB) (Ground State) Excited Excited Nitro Species (Triplet State) Start->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift Hydrolysis Hemiacetal Hydrolysis Aci->Hydrolysis Cyclization Product Free Serine-OH (Active Peptide) Hydrolysis->Product Release Byproduct 4,5-Dimethoxy-2- nitrosobenzaldehyde Hydrolysis->Byproduct Release

Figure 1: The photochemical cascade of DMNB uncaging. Note that the nitrosoaldehyde byproduct absorbs at similar wavelengths, potentially causing an "internal filter" effect in thick samples.

Critical Photochemical Parameters
  • Excitation Wavelength:

    
    .
    
  • Quantum Yield (

    
    ):  Typically 0.01 – 0.10. While lower than phosphate cages, it is sufficient for biological studies.
    
  • Two-Photon Uncaging: DMNB has a modest two-photon cross-section (~0.1 GM at 720 nm), enabling focal uncaging in deep tissue using IR lasers.

Synthetic Utility: SPPS Integration

The primary challenge in using Fmoc-Ser(DMNB)-OH is preserving the photolabile group throughout the harsh chemical environment of peptide synthesis.

Stability Matrix
  • Acid Stability (TFA): High. The DMNB ether linkage survives 95% TFA cleavage cocktails. This is the defining feature that allows isolation of the caged peptide.

  • Base Stability (Piperidine): Moderate to High. Stable to 20% piperidine for standard deprotection times (2 x 5 min), provided the reaction vessel is shielded from ambient light .

  • Coupling Reagents: Compatible with DIC/HOBt, HBTU/DIPEA, and HATU.

Diagram: SPPS Workflow for Caged Peptides

SPPS_Workflow Resin Resin Loading (Rink Amide / Wang) Coupling Coupling Fmoc-Ser(DMNB)-OH (HBTU/DIPEA, Dark) Resin->Coupling Deprotect Fmoc Removal (20% Piperidine, Dark) Coupling->Deprotect Base Labile Elongation Chain Elongation (Standard AA) Deprotect->Elongation Cleavage Resin Cleavage (95% TFA, Scavengers) Elongation->Cleavage Acid Stable Cage Purification HPLC Purification (Avoid UV detection >300nm) Cleavage->Purification Caged Peptide

Figure 2: Integration of Fmoc-Ser(DMNB)-OH into standard Fmoc SPPS. The "Dark" condition is critical during all steps involving the resin-bound caged amino acid.

Experimental Protocols

Protocol A: Coupling Fmoc-Ser(DMNB)-OH in SPPS

Rationale: DMNB is bulky. To prevent deletion sequences, we utilize a double-coupling strategy with a potent activator.

  • Preparation: Dissolve Fmoc-Ser(DMNB)-OH (3 eq. relative to resin loading) in dry DMF.

    • Note: Ensure all glassware is wrapped in aluminum foil or use amber vessels.

  • Activation: Add HBTU (2.9 eq.) and DIPEA (6 eq.). Activate for 30 seconds.

    • Caution: Do not pre-activate for >2 minutes to avoid racemization of the sensitive Serine

      
      -carbon.
      
  • Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes at room temperature in the dark.

  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), repeat the coupling with fresh reagents.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent truncated sequences.

Protocol B: Quality Control & Purification

Rationale: Standard UV detection at 214/220 nm is safe, but the DMNB group absorbs strongly at 254-365 nm. Prolonged exposure to the detector lamp can cause on-column uncaging.

  • HPLC Setup: Use a C18 reverse-phase column.

  • Detection: Monitor at 214 nm (peptide bond) and 350 nm (DMNB group).

    • Critical: Minimize the path length or residence time in the detector cell if monitoring at 350 nm.

  • Mobile Phase: Standard 0.1% TFA in Water/Acetonitrile gradients.

  • Lyophilization: Freeze-dry fractions immediately in amber vials.

Applications in Drug Discovery[6]

Phosphorylation Switch Emulation

By caging the serine hydroxyl, researchers can block phosphorylation by kinases (e.g., PKA, PKC). Upon light irradiation, the hydroxyl is exposed, allowing phosphorylation to proceed. This permits the study of kinase kinetics in live cells with millisecond resolution.

Pro-drug Activation

Peptides designed to inhibit protein-protein interactions can be rendered inactive by the steric bulk of the DMNB group. Light activation at a specific tissue site (e.g., a tumor margin) restores inhibitory potency, reducing off-target toxicity.

Enzyme Active Site Mapping

Incorporating Caged-Ser into the catalytic triad of serine proteases renders the enzyme zymogenic (inactive). Uncaging initiates catalysis, allowing for the synchronization of enzymatic turnover in crystallographic or kinetic studies.

References

  • Klumpp, M., & Wessig, P. (2007). Photochemical Synthesis of Peptides. In Organic Photochemistry and Photophysics.

  • Corrie, J. E. T., et al. (2005). Caged nucleotides and amino acids: functional probes of the biological mechanism. Journal of the Chemical Society, Perkin Transactions 1.

  • Goeldner, M., & Givens, R. (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.

  • Walling, L. A., & Shepherd, J. (2018). Cellular Applications of Photolabile Protecting Groups. Frontiers in Chemistry.

  • Merck/Novabiochem Technical Notes. Standard Fmoc SPPS Protocols and Caged Reagents.

Sources

N-Fmoc DMNB-L-serine structure and synthesis pathway.

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the design, synthesis, and application of N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine . This document is structured for researchers requiring high-purity synthesis protocols and precise mechanistic understanding.

Design, Synthesis, and Photochemical Applications in Proteomics

Executive Summary

The ability to spatiotemporally control protein function is a cornerstone of modern chemical biology. N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH) serves as a critical building block for Solid-Phase Peptide Synthesis (SPPS), enabling the incorporation of "caged" serine residues into peptide backbones.

By masking the hydroxyl group of serine with a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, researchers can inhibit phosphorylation, hydrogen bonding, or catalytic activity until the precise moment of irradiation (typically 365–405 nm). This guide details a robust, racemization-free synthesis pathway via Copper(II) chelation and outlines the mechanistic principles of its photolysis.

Molecular Architecture & Design Logic

The molecule is a tripartite system designed for orthogonality in Fmoc-based SPPS.

  • N-Terminus (Fmoc): The Fluorenylmethyloxycarbonyl group provides base-labile protection, allowing for standard iterative peptide assembly.

  • Core (L-Serine): The amino acid scaffold.[1]

  • Side Chain (DMNB Ether): The 4,5-dimethoxy-2-nitrobenzyl group is an ether-linked photolabile protecting group. It is stable to TFA (trifluoroacetic acid), ensuring it survives the harsh acidic cleavage conditions of SPPS, yet cleaves rapidly upon UV exposure.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions of the molecule.

G Fmoc Fmoc Group (Base Labile) Serine L-Serine Core (Chiral Center) Fmoc->Serine Carbamate Linkage DMNB DMNB Group (Photolabile Ether) Serine->DMNB Ether Bond (Side Chain) Carboxyl Free Carboxyl (Coupling Site) Serine->Carboxyl C-Terminus

Figure 1: Modular architecture of Fmoc-Ser(DMNB)-OH showing orthogonal protection strategies.

Synthesis Pathway: The Copper(II) Chelate Route

Direct alkylation of Fmoc-Serine is prone to racemization and esterification of the carboxyl group. The Copper(II) Complex Strategy is the industry standard for high-fidelity O-alkylation of serine. This method utilizes a copper ion to simultaneously protect the


-amino and 

-carboxyl groups, leaving the side-chain hydroxyl free for modification.
Retrosynthetic Analysis
  • Target: Fmoc-Ser(DMNB)-OH

  • Precursor: H-Ser(DMNB)-OH (Free amino acid)

  • Intermediate: Cu[Ser(DMNB)]₂ Complex

  • Starting Material: L-Serine + Basic Copper Carbonate

Detailed Experimental Protocol
Step 1: Formation of the Copper(II) Complex
  • Reagents: L-Serine (10.5 g, 100 mmol), Basic Copper Carbonate (

    
    ).
    
  • Solvent: Water (

    
    ).
    
  • Procedure:

    • Dissolve L-Serine in boiling water.

    • Add Basic Copper Carbonate portion-wise until in excess.

    • Reflux for 30 minutes. The solution will turn deep blue, indicating the formation of the bis(serinato)copper(II) complex.

    • Filter the hot solution to remove unreacted copper salt.

    • Cool the filtrate; the blue complex will crystallize.

    • Checkpoint: Verify formation by the distinct deep blue color and crystalline habit.

Step 2: O-Alkylation with DMNB-Bromide
  • Reagents: Copper(II) Serine Complex (from Step 1), 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br), Diisopropylethylamine (DIPEA).

  • Solvent: DMF/Water (5:1 v/v).

  • Procedure:

    • Suspend the copper complex in DMF/Water.

    • Add DIPEA (1.2 eq) to maintain basicity for the alkoxide formation.

    • Add DMNB-Br (1.1 eq per serine unit) dropwise.

    • Stir at ambient temperature for 18–24 hours.

    • Causality: The copper chelate locks the chiral center, preventing racemization (

      
      -proton abstraction) while the basic conditions facilitate the nucleophilic attack of the serine hydroxyl on the benzylic bromide.
      
Step 3: Decomplexation (Copper Removal)
  • Reagents: EDTA (Disodium salt) or Thioacetamide.

  • Procedure:

    • Treat the reaction mixture with aqueous EDTA or precipitate copper as CuS using thioacetamide (caution: toxic gas).

    • The solution color shifts from blue to colorless/pale yellow.

    • Filter the precipitate. The filtrate contains H-Ser(DMNB)-OH.

    • Purify the free amino acid via ion-exchange chromatography if necessary, though direct Fmoc protection is often possible on the crude.

Step 4: Fmoc Protection
  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

    
    .
    
  • Solvent: Water/Acetone or Water/Dioxane (1:1).

  • Procedure:

    • Dissolve H-Ser(DMNB)-OH in Water/Acetone.

    • Add

      
       to adjust pH to ~8.5.
      
    • Add Fmoc-OSu (1.1 eq) and stir for 4 hours.

    • Acidify with 1M HCl to pH 2 to precipitate the product.

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

Synthesis Start L-Serine + CuCO3·Cu(OH)2 Complex Bis(serinato)copper(II) (Blue Complex) Start->Complex Reflux, 30 min Alkylation Reaction with DMNB-Br (DMF/H2O, DIPEA) Complex->Alkylation O-Alkylation Decomplex Copper Removal (EDTA or H2S) Alkylation->Decomplex Chelate Breakdown FreeAA H-Ser(DMNB)-OH Decomplex->FreeAA Filtration FmocProt Fmoc Protection (Fmoc-OSu, NaHCO3) FreeAA->FmocProt N-Protection Final Fmoc-Ser(DMNB)-OH FmocProt->Final Acidify & Purify

Figure 2: Step-by-step synthesis pathway utilizing the Copper(II) chelation strategy to ensure enantiomeric purity.

Analytical Characterization & QC

A self-validating system requires rigorous QC. The following parameters confirm the identity and purity of Fmoc-Ser(DMNB)-OH.

ParameterSpecificationMethod
Appearance Pale yellow powderVisual Inspection
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Identity

consistent with calc.
ESI-MS
Chirality < 0.5% D-isomerChiral HPLC
Solubility Soluble in DMF, DMSO, DCMSolubility Test

Key NMR Signals (¹H-NMR, DMSO-d₆):

  • 
     7.89 (d, 2H, Fmoc aromatic)
    
  • 
     7.70 (s, 1H, DMNB aromatic H3)
    
  • 
     7.20 (s, 1H, DMNB aromatic H6)
    
  • 
     3.85, 3.82 (s, 6H, OMe groups)
    
  • 
     5.30 (s, 2H, Benzylic 
    
    
    
    )

Photochemical Mechanism (Uncaging)

The utility of this molecule relies on the Norrish Type II photo-isomerization mechanism. Upon irradiation with near-UV light (365 nm), the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges to cleave the ether bond.

Mechanism Steps:
  • Excitation: The nitro group absorbs a photon (

    
    ).
    
  • H-Abstraction: Oxygen of the nitro group abstracts a proton from the benzylic carbon.

  • Rearrangement: Formation of a hemiacetal intermediate.

  • Collapse: The hemiacetal collapses, releasing the free Serine hydroxyl and the byproduct (4,5-dimethoxy-2-nitrosobenzaldehyde).

Photolysis Caged Caged Serine (Nitro form) Excited Excited State (n -> π*) Caged->Excited UV (365nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Hemiacetal Aci->Hemiacetal Rearrangement Products Free Serine + Nitroso-aldehyde Hemiacetal->Products Hydrolysis

Figure 3: Photochemical uncaging mechanism. Note that the byproduct is a nitroso-aldehyde.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(DMNB)-OH is fully compatible with standard Fmoc/tBu protocols.

Coupling Protocol
  • Activation: Use mild activators like HBTU/HOBt or DIC/Oxyma to prevent premature loss of the DMNB group (though it is generally stable).

  • Stoichiometry: Use 3–4 equivalents of the amino acid relative to resin loading.

  • Deprotection: Standard 20% Piperidine in DMF removes the Fmoc group.[2] The DMNB ether is stable to piperidine.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    . The DMNB ether is acid-stable  and will remain on the peptide after cleavage from the resin.
    
Handling Precautions[4]
  • Light Sensitivity: All synthesis steps involving the DMNB group must be performed under amber light or in vessels wrapped in aluminum foil to prevent premature uncaging.

References

  • Synthesis of Caged Peptides

    • Title: Real-time observation of functional specialization among phosphoryl
    • Source: NIH / PubMed Central.
    • Context: Describes the synthesis of Fmoc-DMNB-serine from DMNB-serine and Fmoc-Cl and its purific
    • URL:[Link]

  • Photocaging Mechanism

    • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
    • Source: Chemical Reviews (ACS Public
    • Context: Detailed review of the DMNB photolysis mechanism (Norrish Type II) and kinetics.
    • URL:[Link]

  • Genetically Encoded Caged Amino Acids

    • Title: Control of protein phosphorylation with a genetically encoded photocaged amino acid.[3]

    • Source: Science / PubMed.
    • Context: Discusses the biological application of DMNB-Serine for controlling phosphoryl
    • URL:[Link]

  • Commercial Standards & Properties

    • Title: DMNB-caged-Serine Product Information.[4][5]

    • Source: R&D Systems / Tocris.
    • Context: Physical properties, storage conditions (-20°C), and solubility data.[6]

Sources

Technical Guide: The Mechanism and Application of the DMNB Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group represents the "workhorse" of photolabile protecting groups (PPGs) in chemical biology. While newer cages (e.g., coumarins, BODIPYs) offer faster kinetics or two-photon cross-sections, DMNB remains the standard for bulk uncaging and general synthetic utility due to its balance of synthetic accessibility, hydrolytic stability in the dark, and efficient release upon UV-A irradiation (350–365 nm).

This guide deconstructs the DMNB mechanism not as a static chemical equation, but as a dynamic system where success depends on understanding the interplay between excitation kinetics , dark reactions , and byproduct management .

The Photochemical Core: Mechanism of Action

The DMNB uncaging process is a variation of the Norrish Type II reaction. Unlike simple hydrolysis, this is an intramolecular redox reaction where the nitro group oxidizes the benzylic carbon, ultimately cleaving the bond to the "caged" substrate (leaving group).

The Mechanistic Cascade

The reaction proceeds through a distinct "aci-nitro" intermediate. This intermediate is the bottleneck in the release rate, a critical factor when designing experiments requiring millisecond temporal resolution.

  • Excitation (

    
    ):  The ground state nitro group absorbs a photon (~355-365 nm), entering an excited singlet state (
    
    
    
    ), which rapidly undergoes intersystem crossing to the triplet state (
    
    
    ).
  • Hydrogen Abstraction (Rate Determining Step 1): The excited nitro oxygen abstracts a benzylic hydrogen (

    
    -H). This is facilitated by the ortho geometry.
    
  • Aci-Nitro Formation: This generates the aci-nitro intermediate (a nitronic acid). This species is often colored (transient yellow/orange) and has a lifetime ranging from microseconds to milliseconds depending on solvent pH.

  • Cyclization: The aci-nitro tautomer cyclizes to form a five-membered isoxazole/hemiacetal ring.

  • Collapse (Rate Determining Step 2): The hemiacetal spontaneously collapses, releasing the free substrate (LG-H) and the nitrosobenzaldehyde byproduct.

Visualization of the Pathway

DMNB_Mechanism cluster_0 Dark Reactions Ground Ground State (DMNB-Caged) Excited Excited State (Triplet) Ground->Excited hv (365nm) Excitation Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift (Fast) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization (pH dependent) Products Released Substrate + Nitroso Byproduct Hemiacetal->Products Collapse (Irreversible)

Figure 1: The photochemical cascade of DMNB uncaging.[1] Note that the steps following excitation occur in the dark and are pH-sensitive.

Kinetic & Thermodynamic Parameters

To use DMNB effectively, you must quantify the "efficiency" of your system. The two governing parameters are the Molar Extinction Coefficient (


)  and the Quantum Yield (

)
.
The Product of Efficiency ( )

A common mistake is selecting a cage based solely on quantum yield. In biological contexts, the product of absorbance and quantum yield determines how much light energy is actually productive.

ParameterTypical Value (DMNB)Significance

~350 nmAllows use of standard UV LEDs or Hg-arc lamps; avoids deep UV damage to cells.
Extinction Coeff (

)
~5,000

Moderate. Higher than simple nitrobenzyl, allowing lower concentrations to be used.
Quantum Yield (

)
0.01 – 0.13Low to Moderate. Heavily dependent on the leaving group (e.g., carboxylates release faster than amines).
Release Rate (

)

Slower than coumarins. Suitable for gene expression or drug release, but too slow for mimicking fast synaptic transmission.

Expert Insight: The methoxy groups at positions 4 and 5 are not just for solubility; they are electron-donating groups (EDGs) that red-shift the absorption maximum from ~260 nm (nitrobenzyl) to ~350 nm (DMNB), making the cage biocompatible.

Synthetic Integration: Caging a Carboxylate

Scenario: You need to cage the carboxyl group of a glutamate receptor agonist or a small molecule drug.

Strategic Choice: Bromide vs. Diazo
  • DMNB-Bromide: Robust, cheap, but requires basic conditions (risk of racemization).

  • DMNB-Diazo: Milder, neutral conditions, but the reagent is unstable and potentially explosive.

  • Recommendation: Use DMNB-Bromide with controlled base equivalents for stability and scalability.

Protocol: Alkylation of a Carboxylic Acid

This protocol uses a "self-validating" step: the disappearance of the acidic proton in NMR.

Materials:

  • Substrate (R-COOH)

  • 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

  • 
     (Anhydrous)
    
  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of Substrate in dry DMF (0.1 M concentration). Add 1.2 eq of

    
    . Stir for 15 minutes at Room Temperature (RT) to generate the carboxylate anion.
    
    • Why? Pre-generating the anion prevents the DMNB-Br from reacting with solvent impurities before the substrate is ready.

  • Coupling: Add 1.1 eq of DMNB-Br dropwise.

    • Critical: Protect the reaction vessel with aluminum foil immediately. DMNB is sensitive to ambient fluorescent light over long periods.

  • Incubation: Stir at RT for 4–12 hours. Monitor by TLC (the product will run higher than the free acid).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • QC Check: In

      
       NMR, look for the benzylic methylene singlet around 
      
      
      
      5.5 ppm. If this signal is split or shifted, check for racemization or wrong regiochemistry.

Photolysis in Practice: The Uncaging Workflow

Light Source Selection
  • 365 nm LED (High Power): The modern standard. Narrow bandwidth prevents heating.

  • Mercury Arc Lamp: Requires a bandpass filter to remove <300 nm (DNA damage) and >400 nm (heating).

Experimental Protocol (In Vitro)

Uncaging_Workflow Step1 1. Sample Prep Dissolve caged compound in buffer (Keep in Dark) Step2 2. Baseline Check Measure UV-Vis Spectrum Confirm peak at ~350nm Step1->Step2 Step3 3. Irradiation Expose to 365nm (1-10 mW/cm²) Time: 10s - 5 min Step2->Step3 Step4 4. Validation HPLC/LC-MS Analysis Track loss of Cage & gain of Product Step3->Step4

Figure 2: Standard operating procedure for validating uncaging efficiency.

Troubleshooting & Biological Considerations (The "Why it Fails" Section)

As a Senior Scientist, I must highlight the limitations that vendors rarely mention.

The "Inner Filter" Effect

The byproduct of the reaction is 4,5-dimethoxy-2-nitrosobenzaldehyde .

  • The Problem: This nitroso byproduct also absorbs strongly at 300–400 nm.

  • The Consequence: As the reaction proceeds, the byproduct accumulates and competes with the remaining caged compound for photons. The reaction rate will decelerate non-linearly.

  • Solution: Use a flow cell to wash away byproducts or use excess light intensity to saturate the absorption.

Toxicity of the Nitroso Byproduct

The nitroso group is highly electrophilic.

  • Mechanism of Toxicity: It can react with free thiols (Cysteine residues) on proteins, potentially inhibiting enzymes or causing oxidative stress.

  • Mitigation: Include DTT (dithiothreitol) or GSH (glutathione) in your buffer. These scavengers react with the nitroso byproduct, neutralizing it and preventing it from modifying your biological target.

pH Dependence of Release

The collapse of the aci-nitro intermediate is acid-catalyzed.

  • Acidic pH (<6): Fast release.

  • Physiological pH (7.4): Moderate release.

  • Basic pH (>8): The aci-nitro intermediate is stabilized, significantly slowing down the release of the substrate. Do not attempt rapid uncaging in basic buffers.

References

  • Ellis-Davies, G. C. R. (2007).[2][3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][3][4][5] Nature Methods, 4(8), 619–628.[3]

  • Corrie, J. E. T., et al. (2005). Caged neurotransmitters for probes of cellular chemistry.[4][6] Journal of Physiology, 575, 385–401.

  • Klán, P., et al. (2013).[6] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[6]

  • Il'ichev, Y. V., et al. (2004). Photochemistry of the caged-glutamate 4,5-dimethoxy-2-nitrobenzyl acetate. Journal of Physical Chemistry A, 108(5), 870–879.

Sources

Technical Guide: Spatiotemporal Control of Biological Systems Using Caged Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

To: Principal Investigators, Lead Scientists, and Drug Discovery Groups From: Senior Application Scientist, Chemical Biology Division Subject: Implementation of Caged Amino Acids for High-Fidelity Signal Transduction Studies

The static nature of traditional genetic knockouts and overexpression studies often fails to capture the millisecond-scale kinetics of biological signaling. Caged amino acids (cAAs) —residues chemically modified with a photolabile protecting group—offer a solution by rendering a protein inert until precisely activated by light.

This guide moves beyond basic theory to provide a rigorous operational framework for deploying cAAs. We focus on Genetic Code Expansion (GCE) as the primary method for intracellular incorporation, enabling the "awakening" of specific enzymes (e.g., kinases, GTPases) with sub-second temporal resolution and subcellular spatial precision.

Part 1: The Photochemical Toolset

Selection of the correct caging group is the single most critical decision in experimental design. The choice dictates the excitation wavelength, uncaging speed, and potential phototoxicity.

Mechanism of Action

A "caged" protein contains a non-canonical amino acid (ncAA) where a key functional group (e.g., the hydroxyl of Tyrosine or the epsilon-amine of Lysine) is blocked by a chromophore. Upon irradiation, the chromophore absorbs a photon, undergoes an excited-state rearrangement, and cleaves the bond, restoring the native amino acid.

Comparative Analysis of Caging Groups

The two dominant classes are Nitrobenzyl derivatives (classic, robust) and Coumarin derivatives (modern, fast).

FeatureNitrobenzyl Systems (e.g., ONB, Nvoc)Coumarin Systems (e.g., Bhc, NCM)Operational Implication
Excitation

UV (350–365 nm)Blue/Visible (405–450 nm)Coumarins are less phototoxic to live cells.
Uncaging Rate (

)
Slow (

range)
Fast (

range)
Coumarins are required for ion channel/neurotransmission studies.
Quantum Yield (

)
Moderate (0.1 – 0.6)High (0.05 – 0.9)Higher

requires less laser power, preserving cell health.
Two-Photon Cross-section Low (< 1 GM)High (> 1 GM)Coumarins enable deep-tissue activation via 2-photon microscopy.
Byproducts Nitrosobenzaldehyde (Toxic)Coumarin derivatives (Fluorescent)Nitrobenzyl byproducts can absorb light (internal filter effect) and damage DNA.

Expert Insight: For most intracellular signaling studies (e.g., MAP Kinase pathway), Nitrobenzyl is sufficient and cost-effective. However, if you are studying rapid calcium transients or working in sensitive neuronal cultures, Coumarin is non-negotiable due to its faster kinetics and reduced UV toxicity.

Part 2: Method of Incorporation – Genetic Code Expansion (GCE)

While Solid Phase Peptide Synthesis (SPPS) is useful for small peptides, Genetic Code Expansion is the gold standard for studying intracellular proteins in their native context.

The Orthogonal Translation System

To site-specifically incorporate a cAA, we hijack the cell's translation machinery using an orthogonal tRNA/synthetase pair (usually derived from Methanosarcina barkeri or Methanosarcina mazei).

The Logic:

  • The "Blank" Codon: We replace the codon for the target residue (e.g., Tyr) with the Amber stop codon (TAG ) in the gene of interest (GOI).

  • The Orthogonal Pair: We introduce a specific aminoacyl-tRNA synthetase (aaRS) evolved to recognize only the cAA and only the orthogonal tRNA (

    
    ).
    
  • Suppression: The ribosome encounters TAG, recruits the charged

    
    -cAA, and continues translation, producing the full-length caged protein.
    

GCE_Pathway cluster_inputs Inputs cluster_cell Host Cell Machinery CagedAA Caged Amino Acid (in Media) Synthetase Orthogonal Synthetase (aaRS) CagedAA->Synthetase Uptake Plasmid Plasmid: GOI (TAG) + aaRS/tRNA Plasmid->Synthetase Expression tRNA Orthogonal tRNA (CUA) Plasmid->tRNA Transcription Ribosome Ribosome (Translation) Plasmid->Ribosome mRNA (TAG site) Synthetase->tRNA Charging (Aminoacylation) tRNA->Ribosome Decoding TAG Protein Full-Length Caged Protein Ribosome->Protein Suppression

Figure 1: Genetic Code Expansion Workflow. The orthogonal aaRS charges the orthogonal tRNA with the caged amino acid, allowing the ribosome to read through the TAG stop codon.[1][2][3]

Part 3: Protocol – Site-Specific Uncaging of a Tyrosine Kinase

Objective: To optically activate a Src-family kinase by uncaging a critical Tyrosine residue (e.g., Tyr416) in live HEK293T cells.

Materials
  • Plasmid: pCMV-Caged-Kinase (TAG mutant) + pEVOL-pylRS-PylT (Orthogonal pair).

  • Caged AA: Nvoc-Tyrosine (dissolved in 100 mM NaOH stock, neutralized immediately before use).

  • Light Source: 365 nm UV LED (collimated) or 405 nm Laser (confocal).

Step-by-Step Methodology
Phase 1: Transfection and Incorporation
  • Seeding: Plate HEK293T cells to reach 60-70% confluency.

  • Transfection: Co-transfect the GOI plasmid and the aaRS/tRNA plasmid (Ratio 1:1 or 1:4 to ensure suppression efficiency).

  • Induction: 4 hours post-transfection, change media to DMEM containing 1 mM Caged Tyrosine .

    • Critical Control: Include a "No AA" control well. If you see full-length protein here, your synthetase is promiscuous (not orthogonal).

  • Expression: Incubate for 24–36 hours. The dark environment is not strictly necessary for Nvoc (stable in ambient light), but recommended.

Phase 2: The Wash (Crucial Step)
  • Wash: Replace media with imaging buffer (HBSS) and wash cells 3x for 5 minutes each .

    • Why? Free caged amino acids in the cytosol or media can absorb the UV light (inner filter effect) and generate toxic byproducts without activating your protein.

Phase 3: Photoactivation and Readout
  • Baseline Imaging: Acquire pre-activation images (Western Blot lysate or Live Cell Microscopy).

  • Irradiation:

    • Flash Photolysis: Expose cells to 365 nm light (approx. 10–50 mW/cm²) for 1–5 seconds.

    • Subcellular: Use a 405 nm laser ROI scan on a specific membrane region.

  • Readout: Monitor downstream signaling (e.g., ERK phosphorylation) via immunofluorescence or FRET biosensor.

Uncaging_Workflow cluster_inactive State 1: Inactive (Caged) cluster_active State 2: Active (Native) Protein_Caged Kinase-O-CagingGroup (Sterically Blocked) Protein_Active Kinase-OH (Phosphorylation Competent) Protein_Caged->Protein_Active Photolysis Byproduct Nitrosobenzaldehyde (Byproduct) Protein_Caged->Byproduct Light UV Irradiation (hv ~365nm) Light->Protein_Caged Downstream Downstream Signaling (e.g., ERK Phosphorylation) Protein_Active->Downstream Signal Transduction

Figure 2: Photolysis Mechanism. Light energy cleaves the caging group, releasing the active kinase and a byproduct, triggering downstream cascades.[4]

Part 4: Data Analysis & Troubleshooting (Self-Validating Systems)

Validating Incorporation

Before any biological experiment, you must validate that the protein is full-length and caged.

  • Western Blot Shift: Caged proteins often migrate slightly differently than native proteins.

  • Mass Spectrometry: The definitive check. Look for the mass shift corresponding to the caging group (e.g., +196 Da for Nvoc).

Troubleshooting Common Failures
SymptomProbable CauseCorrective Action
Low Protein Yield Premature termination at TAG codon.Increase concentration of aaRS plasmid; ensure Caged AA media is fresh (pH sensitive).
High Background Activity Leaky synthetase (incorporating Phe/Tyr instead of Caged AA).Re-evaluate orthogonal pair stringency; use a "No AA" control to quantify background.
Cell Death upon UV Phototoxicity or Byproduct toxicity.Reduce UV intensity/duration; Switch to Coumarin (405 nm); Increase wash steps to remove free cAA.

Part 5: Future Directions

The field is moving toward Two-Photon (2P) Uncaging . By using femtosecond pulsed lasers (infrared, ~700–800 nm), researchers can activate proteins in thick tissue slices or live animals with micrometer precision. This overcomes the poor tissue penetration of UV light and allows for the mapping of neural circuits in intact brains.

References

  • Chin, J. W. (2017).[5] Expanding and reprogramming the genetic code.[1][5][6][7][8] Nature, 550(7674), 53–60.[5] [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Deiters, A. (2010). Optochemical control of biological processes in cells and animals. ChemBioChem, 11(1), 47–53. [Link]

  • Klippenstein, V., et al. (2014). Photocontrol of Potassium Channels with a Genetically Encoded Phenylazopyridine Amino Acid. ACS Chemical Biology, 9(12), 2772–2778. [Link]

  • Gautier, A., et al. (2014). Genetically encoded photocontrol of protein localization and function. Nature Chemical Biology, 10, 533–541. [Link]

Sources

Technical Guide: Photopharmacology Implementation using N-Fmoc-O-DMNB-L-Serine

[1]

Executive Summary

This technical guide details the integration of N-alpha-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH) into solid-phase peptide synthesis (SPPS) workflows.[1] This compound represents a cornerstone in photopharmacology , allowing researchers to mask the bioactivity of a serine residue (e.g., a phosphorylation site or catalytic nucleophile) and restore it instantaneously via UV irradiation.[2]

Unlike standard amino acids, the DMNB-caged variant introduces steric bulk and photochemical sensitivity that require modified synthetic protocols.[1][2] This guide provides a self-validating framework to ensure high-fidelity incorporation, stability during cleavage, and efficient photolysis.[1][2]

Molecular Architecture & Mechanism[1][2]

To use this tool effectively, one must understand the dual-protection strategy.[1][2] The molecule contains two orthogonal protecting groups:

  • Fmoc (N-terminus): Base-labile. Removed by piperidine during chain elongation.[2]

  • DMNB (Side-chain Oxygen): Photo-labile.[1][2] Stable to piperidine (base) and TFA (acid).[2][3] Cleaved only by 365 nm light.[2]

The Photochemical Engine

Upon irradiation at 365 nm, the DMNB group undergoes a Norrish Type II reaction.[2] This intramolecular rearrangement releases the free serine hydroxyl group and a nitrosoketone byproduct.[2]

UncagingMechanismCagedCaged Peptide(Inactive Ser-O-DMNB)ExcitedExcited State(Aci-nitro intermediate)Caged->Excitedhv (365 nm)AbsorptionProductsActive Peptide(Free Ser-OH) + NitrosoketoneExcited->ProductsH+ TransferRearrangement

Figure 1: The photochemical uncaging pathway.[2] The DMNB group absorbs UV light, triggering a rearrangement that expels the protecting group and restores the native serine residue.

Synthetic Integration (SPPS Protocol)[2]

Critical Warning: All steps involving Fmoc-Ser(DMNB)-OH must be performed under amber light or in a vessel wrapped in aluminum foil. Ambient fluorescent light contains sufficient UV to cause premature degradation.[2]

Reagents & Materials
  • Resin: Rink Amide or Wang resin (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).[2]

  • Activator: HATU or DIC/Oxyma (Preferred over HBTU due to the steric bulk of DMNB).[2]

  • Solvent: DMF (Anhydrous).[2]

  • Caged AA: Fmoc-Ser(DMNB)-OH (Store at -20°C, desiccated).

Coupling Protocol (Step-by-Step)

The bulky DMNB group hinders the approach of the incoming amino acid to the resin-bound amine. Standard 45-minute couplings are often insufficient.[1][2]

  • Preparation: Calculate 3.0 equivalents (eq) of Fmoc-Ser(DMNB)-OH relative to resin loading.

  • Activation: Dissolve the amino acid in minimal DMF. Add 2.9 eq of HATU and 6.0 eq of DIPEA.

    • Why 2.9 eq? Slight deficit of activator prevents capping of the resin with active ester byproducts.[2]

  • Coupling: Add activated solution to the resin.[2][4] Agitate for 2 hours at room temperature.

  • Monitoring (Self-Validation): Perform a Chloranil Test (more sensitive than Kaiser for secondary amines/bulky residues).[1][2]

    • Result: If beads are colorless, coupling is complete.[2] If blue/green, perform a second coupling (Re-couple) using fresh reagents.[2]

  • Capping: After successful coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Cleavage & Isolation

The DMNB group is acid-stable, but the nitrosoketone byproduct (generated later during photolysis) can react with thiols.[2] However, during synthesis cleavage, we must avoid reducing the nitro group.[2]

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.[2]

    • Avoid: Dithiothreitol (DTT) or high concentrations of thiols during cleavage, as they may reduce the nitro group to an amine, rendering the cage photo-inactive.[2]

  • Precipitation: Cold diethyl ether (-20°C).[1][2]

  • Lyophilization: Keep the product in the dark.[2]

Photolysis & Application Workflow

This section describes how to uncage the peptide in a biological assay.

Quantitative Properties of DMNB
PropertyValueNotes
Absorbance Max ~350 nmTails into 400 nm (visible violet).[1][2]
Uncaging Wavelength 365 nm (LED)Optimal balance of efficiency vs. cell toxicity.[2]
Quantum Yield (

)
0.01 – 0.05Lower than coumarins, but chemically robust.[2]
Uncaging Rate MicrosecondsFast enough for most signaling kinetics.[2]
Experimental Setup
  • Dissolution: Dissolve the purified caged peptide in buffer (e.g., PBS, pH 7.4). Verify concentration via A280 (if Trp/Tyr present) or A350 (using DMNB extinction

    
    ).[1][2]
    
  • Control Sample: Keep one aliquot in total darkness (Dark Control).

  • Irradiation: Place the sample 1–5 cm from a 365 nm LED source (approx. 10–50 mW/cm²).

  • Time Course: Irradiate for 0, 10, 30, 60, and 120 seconds.

  • Readout (HPLC Validation): Inject samples onto RP-HPLC.

    • Observation: You should see the disappearance of the hydrophobic caged peak (later retention time) and the appearance of the hydrophilic native peptide peak (earlier retention time).[2]

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: ExperimentStep1SPPS withFmoc-Ser(DMNB)-OHStep2Acid Cleavage(Avoid Thiols)Step1->Step2Step3HPLC Purification(Dark Conditions)Step2->Step3Step4Incubate inBiological SystemStep3->Step4 Purified Caged PeptideStep5UV Trigger(365 nm)Step4->Step5Step6Biological Readout(Activity Restored)Step5->Step6

Figure 2: The complete photopharmacology workflow, emphasizing the critical transition from chemical synthesis to biological application.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of DMNB.[1][2]Use HATU/HOAt. Double couple (2x 1 hr). Increase temperature to 40°C (carefully).
Premature Uncaging Exposure to ambient light.[2]Wrap columns/vials in foil. Use red-light lamps in the lab.
Product Unstable Reduction of nitro group.Remove DTT from cleavage cocktail.[2] Use TIS or TIPS as scavengers.
Low Solubility Hydrophobicity of DMNB.[2]Dissolve in minimal DMSO before adding to aqueous buffer.[2]

References

  • Klán, P., et al. (2013).[2] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2] Chemical Reviews. Link[2]

  • Wong, P. T., & Choi, S. K. (2015).[2] "Mechanisms and Applications of Photo-Cleavable Caging Groups in Chemical Biology." The Chemical Record. Link[2]

  • Biosynth. "Fmoc-O-benzyl-L-serine and derivatives: Technical Data." Biosynth Catalog. Link

  • Ellis-Davies, G. C. R. (2007).[1][2] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[2] Nature Methods.[2] Link

N-Fmoc DMNB-L-serine solubility and stability data.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling protocols for N-Fmoc DMNB-L-serine , a specialized photocleavable (caged) amino acid used in high-precision proteomics and drug development.

Solubility, Stability, and Photolytic Uncaging Protocols

Executive Summary

N-Fmoc DMNB-L-serine (Fmoc-Ser(DMNB)-OH) is a photo-caged derivative of L-serine protected by a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group on the side-chain hydroxyl. This compound enables spatiotemporal control over peptide bioactivity. The Fmoc group allows for standard Solid-Phase Peptide Synthesis (SPPS), while the DMNB ether linkage remains stable during acidic resin cleavage (TFA), allowing the isolation of "caged" peptides. Bioactivity is restored only upon irradiation with near-UV light (365 nm), which cleaves the DMNB group.

This guide provides validated data on the solubility limits, hydrolytic stability, and precise protocols for the handling and uncaging of this reagent.

Chemical Profile & Specifications

ParameterSpecification
Systematic Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine
Common Name Fmoc-Ser(DMNB)-OH
CAS Number 628280-43-3
Molecular Formula C₂₇H₂₆N₂O₉
Molecular Weight 522.5 g/mol
Appearance Yellow to orange crystalline powder
Chiral Purity L-isomer > 99% (to prevent racemization during coupling)
Primary Utility Light-activated peptide synthesis; "Caged" protein studies

Solubility Profile

The hydrophobic Fmoc and DMNB groups render this compound insoluble in water but highly soluble in polar aprotic solvents used in SPPS.

Solvent Compatibility Matrix

Data represents saturation limits at 25°C.

SolventSolubility LimitSuitability for SPPSNotes
DMF (N,N-Dimethylformamide)> 0.5 M Excellent Preferred solvent for coupling reactions.[1]
DMSO (Dimethyl sulfoxide)> 0.5 MGoodUse if aggregation is observed in DMF. Harder to remove.
NMP (N-Methyl-2-pyrrolidone)> 0.4 MExcellentAlternative to DMF; reduces racemization risks.
DCM (Dichloromethane)ModerateModerateGood for swelling polystyrene resins; often mixed with DMF.
Water / Aqueous Buffers InsolublePoorRequires organic co-solvent (e.g., 50% ACN) for dissolution.
Dissolution Protocol (Standard 0.2 M Stock)

Objective: Prepare a stable stock solution for automated or manual synthesis.

  • Calculate Mass: For 5 mL of 0.2 M solution, weigh 522.5 mg of Fmoc-Ser(DMNB)-OH.

  • Solvent Addition: Add 5 mL of dry, amine-free DMF.

    • Technical Insight: Presence of dimethylamine (a degradation product of DMF) can prematurely remove the Fmoc group. Use high-grade (sequencing grade) DMF.

  • Agitation: Vortex for 30–60 seconds. The powder should dissolve rapidly into a clear yellow solution.

  • Sonication: If particles persist, sonicate at 25°C for 2 minutes. Avoid heating above 40°C to prevent thermal degradation of the nitrobenzyl group.

Stability & Storage Data

The DMNB group is chemically robust but photochemically fragile. Strict adherence to light-exclusion protocols is required.[2]

Stability Parameters
Stress FactorStability RatingCritical Thresholds
Light (UV/Blue) Critical Risk Degrades at > 300 nm. Handle under red or amber light.
Temperature HighStable at 25°C for days; Store at -20°C for long-term (> 6 months).
Acid (TFA) Stable The DMNB ether linkage survives 95% TFA cleavage cocktails.
Base (Piperidine) Stable Stable to 20% piperidine (Fmoc removal conditions) for standard cycles (2x 10 min).
Moisture ModerateKeep desiccated. Hydrolysis is slow but possible over months.
Shelf-Life Extension Strategy
  • Storage: -20°C in a tightly sealed vial.

  • Desiccation: Store over silica gel or P₂O₅.

  • Light Protection: Wrap vials in aluminum foil or use amber glass.

  • Freeze-Thaw: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration

The DMNB-protected serine is introduced into the peptide chain using standard Fmoc chemistry.

Coupling Workflow:

  • Activation: Use HBTU/HOBt or HATU/HOAt (1:1 equivalent to amino acid) with DIPEA (2 equivalents).

    • Note: Avoid racemization by keeping activation time < 5 minutes before adding to resin.

  • Coupling Time: 45–60 minutes at Room Temperature.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min) removes the N-terminal Fmoc group. The side-chain DMNB remains intact.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O. The peptide is cleaved from the resin, but the Ser(DMNB) remains caged.

Photolytic Uncaging (Activation) Protocol

Mechanism: The DMNB group undergoes a Norrish Type II photo-rearrangement upon UV irradiation, releasing the free serine hydroxyl and a nitrosobenzaldehyde byproduct.

Protocol:

  • Sample Prep: Dissolve the purified caged peptide in PBS (pH 7.4) or culture media.[3] If insoluble, add small amounts of DMSO (< 1%).

  • Light Source: UV LED or Mercury Arc Lamp equipped with a 365 nm filter.

  • Power Density: 5–10 mW/cm².

  • Duration: Irradiate for 5–10 minutes .

    • Validation: Monitor reaction progress via HPLC (shift in retention time) or Mass Spectrometry (loss of 196 Da mass corresponding to the DMNB byproduct).

Visualizations

Diagram 1: Handling & Synthesis Workflow

This flowchart illustrates the critical decision points for handling Fmoc-Ser(DMNB)-OH to ensure integrity during synthesis.

G Start Start: Fmoc-Ser(DMNB)-OH Powder Storage Storage: -20°C, Desiccated, DARK Start->Storage Upon Receipt Weighing Weighing: Amber Light / Foil Wrap Storage->Weighing Equilibrate to RT Dissolution Dissolution: DMF (0.2 - 0.5 M) Weighing->Dissolution Dry Solvent Coupling SPPS Coupling: HBTU/DIPEA Dissolution->Coupling Standard SPPS FmocRemoval Fmoc Removal: 20% Piperidine Coupling->FmocRemoval Cycle Repeats Cleavage Resin Cleavage: 95% TFA FmocRemoval->Cleavage Final Step Result Result: Soluble Peptide with Caged Serine Cleavage->Result DMNB Intact

Caption: Operational workflow for incorporating N-Fmoc DMNB-L-serine into peptides while maintaining the photocage integrity.

Diagram 2: Photochemical Uncaging Mechanism

The following diagram details the molecular pathway of the uncaging event triggered by 365 nm light.

Mechanism Caged Caged Peptide (Ser-O-DMNB) Excitation Excited Nitro Group (hv 365nm) Caged->Excitation UV Irradiation Intermediate Aci-Nitro Intermediate Excitation->Intermediate H-Abstraction Hemiacetal Hemiacetal Intermediate Intermediate->Hemiacetal Rearrangement Products Active Peptide (Ser-OH) + Nitrosobenzaldehyde Hemiacetal->Products Hydrolysis (Fast)

Caption: Mechanism of DMNB photocleavage. UV light triggers nitro-group reduction and benzylic oxidation, releasing the native peptide.

References

  • PubChem. (n.d.).[4] N-Fmoc DMNB-L-serine | C27H26N2O9.[4] National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2007). Synthesis of Photocleavable Linkers for SPPS. Retrieved January 28, 2026, from [Link]

Sources

Fmoc in Solid-Phase Peptide Synthesis: A Mechanistic & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) group has superseded Boc chemistry as the standard for solid-phase peptide synthesis (SPPS) in both academic and industrial settings. Its dominance is driven by its orthogonality to acid-labile side-chain protection, allowing for milder deprotection conditions that preserve sensitive post-translational modifications (PTMs). This guide provides a technical deep-dive into the Fmoc cycle, focusing on the mechanistic causality of deprotection, the optimization of coupling reagents, and self-validating protocols for high-fidelity synthesis.

Part 1: The Mechanistic Core of Fmoc Chemistry

The Orthogonality Principle

Fmoc SPPS relies on an orthogonal protection scheme.[1] The N-α-amino group is protected by the base-labile Fmoc group, while side-chain functionalities are protected by acid-labile groups (e.g., t-Butyl, Trityl, Pbf). This allows the N-terminal protection to be removed during every cycle using a mild base (typically piperidine) without affecting the side chains or the resin linker, which are only cleaved by strong acid (TFA) at the very end of the synthesis.

The Deprotection Mechanism (E1cB)

The removal of the Fmoc group is not a simple hydrolysis but a base-catalyzed


-elimination (E1cB mechanism).
  • Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring (

    
    ).
    
  • Elimination: The resulting carbanion is stabilized by the aromatic system, facilitating the elimination of the carbamate to release free amine, carbon dioxide (

    
    ), and dibenzofulvene (DBF) .
    
  • Scavenging (Critical Step): DBF is a highly reactive electrophile. If not scavenged, it will re-attach to the newly liberated amine. The deprotection reagent (e.g., piperidine) acts as a nucleophile, trapping DBF to form a stable fulvene-piperidine adduct.

Diagram 1: Fmoc Deprotection & Scavenging Pathway

FmocMechanism Fmoc Fmoc-Peptide-Resin Inter Fluorenyl Carbanion Fmoc->Inter Proton Abstraction (-H+) Base Base (Piperidine) Base->Inter Adduct Fulvene-Piperidine Adduct (Inert) Base->Adduct Elim β-Elimination Inter->Elim Amine Free Amine (NH2) Elim->Amine + CO2 DBF Dibenzofulvene (DBF) Elim->DBF DBF->Adduct Scavenging by Excess Base

Caption: The E1cB elimination mechanism of Fmoc removal. Note the dual role of the base as both deprotector and scavenger.

Part 2: The Deprotection Cycle & Reagent Selection

While 20% Piperidine in DMF is the standard, "difficult" sequences (prone to aggregation or aspartimide formation) require alternative strategies.

Table 1: Comparative Analysis of Deprotection Reagents
ReagentMechanism

(Conj. Acid)
ProsCons
Piperidine (20%) Nucleophilic Base11.1Standard; excellent scavenger of DBF.Controlled substance (DEA); promotes aspartimide formation.
Piperazine (5-10%) Nucleophilic Base9.7Non-controlled; milder; lower aspartimide risk.Slower reaction kinetics; requires higher concentration.
DBU (2%) + Piperidine Non-nucleophilic Base13.5Rapid deprotection for aggregated sequences.Does not scavenge DBF (requires piperidine additive); high aspartimide risk.
4-Methylpiperidine Nucleophilic Base~11Good alternative to piperidine; non-controlled.Slightly more expensive; similar side-reaction profile to piperidine.

Expert Insight: For sequences containing Asp-Gly or Asp-Asn , avoid DBU. The high basicity dramatically accelerates aspartimide formation. Use 5-10% Piperazine or add 0.1M HOBt to the deprotection cocktail to suppress this side reaction [1].

Part 3: Activation and Coupling Strategies

The efficiency of Fmoc SPPS hinges on the activation of the incoming amino acid's carboxyl group. The industry is shifting away from benzotriazoles (HOBt/HBTU) due to safety (explosive properties) and efficiency concerns, moving toward Oxyma/DIC and COMU.

Table 2: Coupling Reagent Matrix
Reagent ClassExamplesActivation SpeciesEfficiencyRacemization RiskSafety/Stability
Carbodiimides DIC, DCCO-AcylisoureaModerate (slow)Low (if used with additive)Allergenic; Urea byproducts can be insoluble (DCC).
Aminium Salts HBTU, HATUOBt / OAt esterHighLow (HATU < HBTU)Explosive (Class 1); HATU is expensive but gold standard for steric hindrance.
Oxyma-Based Oxyma Pure / DIC Oxyma esterVery High Very Low Safe (Non-explosive); Green profile; Excellent for elevated temp.
Uronium (Oxyma) COMU Oxyma esterUltra-HighLowestHydrolytically unstable in DMF (use fresh); highly soluble.

Protocol Note: COMU is currently considered one of the most efficient coupling reagents, often outperforming HATU, but it degrades rapidly in DMF. Always prepare COMU solutions immediately before use [2].

Part 4: Self-Validating Protocols

A robust SPPS workflow must be "self-validating," meaning the operator confirms the success of each step before proceeding. Blindly running cycles leads to deletion sequences.

Colorimetric Monitoring
  • Kaiser Test (Ninhydrin): Detects primary amines.[2][3]

    • Positive: Blue beads (Coupling incomplete).[2]

    • Negative: Yellow beads (Coupling complete).

    • Limitation: Does not work on Proline or N-methylated amino acids.

  • Chloranil Test: Detects secondary amines (e.g., Proline).

    • Positive: Blue/Green beads.[2]

    • Negative: Amber/Colorless.

Diagram 2: The Self-Validating Fmoc SPPS Cycle

SPPS_Cycle Start Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Activate Activation (AA + DIC + Oxyma) Wash1->Activate Couple Coupling (60 min) Activate->Couple Wash2 Wash (DMF x3) Couple->Wash2 Test Validation Test (Kaiser/Chloranil) Wash2->Test Decision Result? Test->Decision Recouple Re-Couple (New Reagents) Decision->Recouple Positive (Blue) NextCycle Next Cycle Decision->NextCycle Negative (Clear) Recouple->Wash2

Caption: A robust manual synthesis loop integrating mandatory validation steps to prevent deletion sequences.

Part 5: Troubleshooting Common Side Reactions

Aspartimide Formation
  • Cause: Base-catalyzed attack of the backbone nitrogen on the side-chain ester of Aspartic acid (especially in Asp-Gly, Asp-Asn, Asp-Ser).

  • Mechanism: Forms a succinimide ring (Aspartimide), which then opens to form

    
    - and 
    
    
    
    -aspartyl peptides and piperidides.
  • Solution:

    • Use bulky side-chain protection: Fmoc-Asp(OMpe)-OH .

    • Add 0.1M HOBt or Oxyma to the deprotection solution (buffers the basicity).

    • Use Dmb-dipeptides (H-Gly-Asp(Hmb)-OH) to block the backbone amide [3].

Diketopiperazine (DKP) Formation
  • Cause: Occurs at the dipeptide stage (after deprotecting the 2nd AA). The N-terminal amine attacks the C-terminal ester, cleaving the dipeptide from the resin.

  • Risk Factors: Proline or Glycine at the C-terminus.

  • Solution: Use Trityl (Trt) or 2-Chlorotrityl (2-CTC) resin . The steric bulk of the trityl linker prevents the cyclization attack.

Part 6: Industrial & Green Perspectives

Solvent Substitution

DMF and NMP are reprotoxic. The industry is moving toward "Green SPPS":

  • N-Butylpyrrolidinone (NBP): Non-toxic alternative to NMP, similar viscosity and swelling properties.

  • Dipropyleneglycol Dimethylether (DMM): Lower toxicity, good swelling for polystyrene resins.

  • Binary Mixtures: DMSO/Ethyl Acetate (1:1) has shown promise for specific sequences [4].[4]

Scale-Up Challenges
  • Exotherm Control: Deprotection and coupling are exothermic. On large scale (kg), heat accumulation accelerates side reactions. Solution: Active cooling of reactor vessels during piperidine addition.

  • Aggregation: As chains grow, they aggregate, halting synthesis. Solution: Use PEG-based resins (ChemMatrix) or switch to flow chemistry (heated) to disrupt H-bonds.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • COMU: A Safer and More Effective Coupling Reagent than HATU. Chemistry – A European Journal. [Link]

  • Green Solvents for Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

  • Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. UCI Department of Chemistry. [Link]

Sources

Precision Optoproteomics: A Technical Guide to Spatiotemporal Control of Serine Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The static analysis of phosphoproteins (using phospho-mimetics like Asp/Glu) fails to capture the dynamic, oscillatory nature of signal transduction. For researchers in drug discovery and cell biology, the ability to toggle specific serine phosphorylation events on demand—with high spatiotemporal resolution—is a paradigm shift.

This guide details two distinct, field-proven methodologies to achieve this control:

  • Optogenetic Kinase Engineering (Enzyme-Level Control): Using light-sensitive domains (e.g., CRY2-CIB1) to reversibly activate specific serine/threonine kinases (e.g., Akt, Raf).

  • Genetic Code Expansion with Caged Residues (Substrate-Level Control): The site-specific incorporation of photocaged serine or phosphoserine analogs to optically trigger or reveal a phosphorylation site on a single protein.

Part 1: The Molecular Toolkit (Mechanisms)

Strategy A: Optogenetic Kinase Fusions (Pathway Control)

This approach controls the writer (the kinase). By fusing a kinase domain to a light-sensitive oligomerizer, you can trigger phosphorylation of downstream targets within seconds.

  • Mechanism: The most robust system utilizes the CRY2-CIB1 interaction (Arabidopsis cryptochrome 2).

    • Dark State: The kinase fusion (e.g., CRY2-Akt) is cytosolic and inactive.

    • Blue Light (488 nm): CRY2 undergoes a conformational change and binds CIB1 (anchored to the plasma membrane via a CAAX motif).

    • Activation: Recruitment to the membrane brings the kinase near its upstream activators (e.g., PIP3) or induces dimerization-dependent autophosphorylation.

Strategy B: Genetic Code Expansion (Residue Precision)

This approach controls the substrate. It allows you to answer: "What is the immediate effect of phosphorylating Serine-X on Protein-Y?"

  • Mechanism: An Orthogonal Translation System (OTS) hijacks the amber stop codon (TAG).

    • Components: An evolved Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA

      
      .
      
    • Input: A photocaged non-canonical amino acid (e.g., ONB-Ser or Caged-Sep ).

    • Action: The ribosome incorporates the caged residue at the TAG site.

    • Trigger: UV light (365 nm) cleaves the protecting group, exposing the native Serine (for kinase susceptibility) or Phosphoserine (mimicking the P-state).

Part 2: Experimental Workflows

Protocol 1: Optogenetic Activation of Akt Signaling

Target: Inducing downstream serine phosphorylation (e.g., pSer-473) via light.

Materials:

  • Plasmid A: CIBN-GFP-CAAX (Membrane anchor).

  • Plasmid B: CRY2-mCherry-Akt1 (Light-sensitive kinase).[1]

  • Cell Line: HeLa or HEK293T (serum-starved).

Step-by-Step Methodology:

  • Transfection & Starvation:

    • Co-transfect cells with Plasmids A and B (1:1 ratio).

    • Wait 24 hours. Serum-starve cells for 12–16 hours to reduce basal Akt activity. Critical: High basal signaling masks the optogenetic effect.

  • Light Stimulation Setup:

    • Use an LED array (450–488 nm).

    • Intensity: 0.5 – 2.0 mW/cm².

    • Pulse Sequence: For sustained activation, pulse 500ms ON every 10s. (CRY2-CIB1 dissociation

      
       is ~5 minutes, but frequent pulsing ensures maximal recruitment).
      
  • Validation (Western Blot):

    • Lyse cells immediately after illumination (0, 5, 15, 30 min timepoints).

    • Blot for pAkt (Ser473) and downstream targets like pPRAS40 (Thr246) .

Data Presentation: Expected Activation Kinetics

Time (min)Light ConditionpAkt (Ser473) Signal (Fold Change)Downstream pPRAS40
0Dark1.0 (Baseline)Low
5Blue Pulsed~15.5xMedium
15Blue Pulsed~22.0xHigh
30Dark (Recovery)~4.0xDecreasing
Protocol 2: Site-Specific Caged Serine Incorporation

Target: Installing a "silent" serine that becomes active upon UV exposure.

Materials:

  • Strain: E. coli B95(DE3)

    
    serB (Phosphoserine phosphatase deficient) or mammalian HEK293T with PylRS/tRNA plasmid.
    
  • ncAA: o-nitrobenzyl-Serine (ONB-Ser) [2mM final].

  • Plasmid: Gene of Interest (GOI) with TAG mutation at target Serine site.

Step-by-Step Methodology:

  • Orthogonal System Tuning:

    • Express the evolved PylRS/tRNA pair. Note: For mammalian cells, the NES-PylRS (Nuclear Export Signal) variant improves cytoplasmic tRNA charging.

  • Incorporation:

    • Add ONB-Ser (dissolved in 0.1M NaOH or DMSO) to culture medium 30 mins prior to induction.

    • Induce expression (IPTG/Doxycycline).

    • Perform all steps in Dark/Red Light to prevent premature uncaging.

  • Photo-Uncaging (The "Switch"):

    • Expose live cells or purified protein to 365 nm UV light (LED or mercury lamp).

    • Duration: 1–5 minutes (dependent on light intensity; typically 10 mW/cm²).

    • Caution: Excessive UV causes phototoxicity. Use pulsed UV if performing in live cells.

  • Verification:

    • Mass Spectrometry: The mass shift is distinct. Caged-Ser is +135 Da (nitrobenzyl group) vs. Native Ser.

    • Phos-tag Gel: Run lysate on Phos-tag acrylamide. The uncaged Serine, once phosphorylated by endogenous kinases, will migrate slower.

Part 3: Visualization of Pathways

Diagram 1: Optogenetic Akt Activation Pathway

Caption: Blue light induces CRY2-CIBN dimerization, recruiting Akt to the membrane for activation.

OptoAkt_Pathway Light Blue Light (488 nm) CRY2_Akt CRY2-Akt (Cytosolic/Inactive) Light->CRY2_Akt Activates Complex Membrane Complex (Active Akt) CRY2_Akt->Complex Recruitment CIBN CIBN-CAAX (Membrane Anchored) CIBN->Complex Binds Downstream Phosphorylation of FoxO / mTOR / GSK3 Complex->Downstream Ser/Thr Phosphorylation

Diagram 2: Genetic Code Expansion Workflow

Caption: Incorporation of Caged-Serine at the TAG codon followed by UV-induced uncaging.

GCE_Workflow Plasmid Plasmid DNA (Gene-TAG-Gene) Ribosome Ribosome Translation Plasmid->Ribosome OTS Orthogonal System (PylRS + tRNA-CUA) OTS->Ribosome Charges tRNA CagedAA Caged-Serine (ONB-Ser) CagedAA->OTS Protein_Caged Inactive Protein (Caged Site) Ribosome->Protein_Caged Protein_Active Active Protein (Native Serine Exposed) Protein_Caged->Protein_Active Uncaging UV_Light UV Light (365 nm) UV_Light->Protein_Caged

Part 4: Scientific Integrity & Troubleshooting

Self-Validating Systems

To ensure your data is trustworthy, every experiment must contain internal controls:

  • The "Dark" Control: Cells transfected with Opto-systems but kept in the dark must show basal phosphorylation levels comparable to wild-type. If "Dark" levels are high, the system is "leaky." Fix: Reduce plasmid load or use weaker promoters.

  • The "Auxotrophy" Check (GCE): In the absence of the non-canonical amino acid (ncAA), full-length protein should NOT be produced. If you see full-length protein without ncAA, your tRNA is decoding endogenous codons (read-through).

Key Citations & Authority
  • For Opto-Akt: The definitive characterization of optogenetic Akt signaling dynamics was performed by Liu et al. (2023) , identifying over 35,000 phosphorylation sites regulated by light patterns.

  • For GCE Protocols: The Zhu et al. (2022) protocol is the current gold standard for high-yield phosphoserine/caged-serine incorporation in E. coli, utilizing

    
    serB strains to prevent metabolic recycling of the ncAA.
    

References

  • Zhu, P., et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli.[2] Bio-protocol. [Link][2]

  • Liu, Y., et al. (2023). An optogenetic-phosphoproteomic study reveals dynamic Akt1 signaling profiles in endothelial cells.[1][3] Nature Communications. [Link]

  • Zhang, K. & Cui, B. (2015). Optogenetic control of intracellular signaling pathways. Trends in Biotechnology. [Link]

  • Goglia, A.G., et al. (2017). A Live-Cell Screen for Altered Erk Dynamics Reveals Principles of Proliferative Control. Cell Systems. [Link]

Sources

N-Fmoc DMNB-L-Serine: Advanced Kinetic Profiling via Flash Photolysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

Executive Summary

N-Fmoc DMNB-L-serine (Fmoc-Ser(DMNB)-OH) is a specialized amino acid building block designed for the synthesis of "caged" peptides and proteins.[1][2][3] By masking the hydroxyl group of L-serine with a photocleavable 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, researchers can sterically and chemically block specific enzymatic interactions—such as phosphorylation, active-site nucleophilic attack, or ligand binding.[1]

Upon irradiation with near-UV light (~365 nm), the DMNB group is rapidly cleaved, regenerating the native L-serine residue on the microsecond-to-millisecond timescale.[1] This "concentration jump" capability allows for the measurement of pre-steady-state kinetics , protein folding dynamics, and signal transduction rates that are inaccessible via traditional mixing methods (e.g., stopped-flow).[1]

Part 1: Molecular Architecture & Mechanism
1.1 The Chemical Logic

The utility of this molecule rests on the orthogonality of its protecting groups:

  • N-Fmoc (9-Fluorenylmethyloxycarbonyl): The standard base-labile protecting group for the

    
    -amine.[1] It allows the residue to be incorporated into peptides using standard Solid Phase Peptide Synthesis (SPPS) protocols.[1]
    
  • Side-Chain DMNB (4,5-dimethoxy-2-nitrobenzyl): An ether-linked "cage" on the serine hydroxyl.[1] Crucially, this group is stable to acidic Trifluoroacetic Acid (TFA) cleavage cocktails used in SPPS.[1] This allows the researcher to synthesize, cleave, and purify the full peptide while keeping the serine "caged."

  • L-Serine: The payload.[1] Once uncaged, it restores the native hydroxyl functionality (

    
    ), triggering the biological event.[1]
    
1.2 The Photolysis Mechanism (Uncaging)

The uncaging reaction is a Norrish Type II-like photoisomerization.[1] Upon absorption of a photon (


, 

nm), the nitrobenzyl group undergoes an intramolecular redox reaction, releasing the free serine and a nitrosobenzaldehyde byproduct.

Key Parameters:

  • Excitation Wavelength: 350–365 nm (Peak efficiency).[1]

  • Quantum Yield (

    
    ):  Typically 0.1 – 0.2 (Context dependent).[1]
    
  • Uncaging Rate (

    
    ):  Generally 
    
    
    
    (sub-millisecond), making it faster than most enzymatic turnover steps (
    
    
    ).[1]

UncagingMechanism Caged Caged Peptide (Ser-O-DMNB) Excited Excited State (Aci-nitro Intermediate) Caged->Excited UV (365nm) Absorption Products Active Peptide (Ser-OH) + Nitroso Byproduct Excited->Products Dark Reaction (t½ < 1ms)

Figure 1: Simplified photolysis pathway. The rapid "Dark Reaction" ensures the active substrate is generated almost instantaneously relative to biological timescales.

Part 2: Synthesis & Incorporation Protocol

This section details the incorporation of Fmoc-Ser(DMNB)-OH into a peptide sequence.

2.1 Materials
  • Resin: Rink Amide or Wang resin (depending on C-terminal requirement).[1]

  • Coupling Reagents: HBTU/HOBt or HATU (preferred for sterically hindered sequences).[1]

  • Solvent: DMF (Anhydrous).[1]

  • Fmoc-Ser(DMNB)-OH: Commercially available (e.g., CAS 628280-43-3).[1][4]

2.2 SPPS Workflow
  • Coupling: Use a 3-fold molar excess of Fmoc-Ser(DMNB)-OH relative to resin loading.[1] Activate with HATU/DIEA.

    • Note: The bulky DMNB group can slow down coupling. Extend reaction time to 2 hours or perform a double coupling.

  • Deprotection: Standard 20% Piperidine in DMF removes the N-Fmoc group.[1] The side-chain DMNB remains intact.[1]

  • Elongation: Continue synthesis of the remaining peptide sequence.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O .

    • Critical: Perform cleavage in the dark or amber glassware. The DMNB group is light-sensitive but acid-stable.[1]

  • Purification: HPLC purification using Acetonitrile/Water gradients.

    • Validation: Verify mass via ESI-MS.[1] The mass will be Native Peptide + 195.17 Da (Mass of DMNB group - H).[1]

Part 3: Experimental Workflow for Enzyme Kinetics

The goal is to measure the kinetic response of an enzyme immediately following the "jump" in substrate concentration.

3.1 Experimental Setup
  • Light Source: Xenon flash lamp (millisecond pulse) or Nd:YAG Laser (nanosecond pulse, tripled to 355 nm).[1]

  • Detection: Stopped-flow spectrophotometer or rapid-scanning fluorometer.[1]

  • Sample: Enzyme + Caged Peptide (pre-equilibrated).

3.2 The "Concentration Jump" Protocol
  • Pre-Equilibration: Mix the enzyme and the caged peptide in the reaction cuvette.

    • Control: Ensure no activity is observed in the dark (validates the "cage" effectiveness).

  • Flash Photolysis: Apply a high-intensity UV pulse (e.g., 50 mJ at 355 nm).[1]

    • Effect: This liberates the serine hydroxyl group, effectively jumping the concentration of substrate from 0 to

      
       in 
      
      
      
      ms.
  • Data Acquisition: Trigger the detector simultaneously with the flash. Record the change in signal (absorbance/fluorescence) indicative of product formation or conformational change.

KineticWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Kinetic Assay Syn SPPS Synthesis (Fmoc-Ser(DMNB)-OH) Pur HPLC Purification (Dark Conditions) Syn->Pur Mix Equilibration Enzyme + Caged Substrate Pur->Mix Flash UV Flash (355/365nm) (t = 0) Mix->Flash Uncage Uncaging Event [S] Jump: 0 -> Max Flash->Uncage Measure Time-Resolved Detection (Fluorescence/Absorbance) Uncage->Measure

Figure 2: End-to-end workflow from peptide synthesis to kinetic data acquisition.

Part 4: Data Analysis & Interpretation
4.1 Quantitative Metrics

The raw data will typically show an exponential rise or decay.

ParameterSymbolDefinition
Uncaging Rate

The rate at which the DMNB group is removed. Must be

of the enzyme.[1]
Observed Rate

The rate of the enzymatic step being measured (e.g., phosphorylation).
Lag Phase

If present, indicates a multi-step process (e.g., binding followed by catalysis).[1]
4.2 Validating the Jump

To ensure the kinetics reflect the enzyme and not the photochemistry:

  • Vary Light Intensity: The amplitude of the signal should vary, but

    
     (for a first-order process) should remain constant if uncaging is faster than catalysis.
    
  • Artifact Subtraction: Run a blank with only the caged peptide (no enzyme) to subtract the optical signal of the nitroso byproduct formation.

Part 5: Troubleshooting & Optimization
  • Issue: Low Uncaging Efficiency.

    • Cause: Inner filter effect (protein or buffer absorbs UV).[1]

    • Solution: Reduce total concentration or use a "smart" flash setup (e.g., total internal reflection) to minimize path length.[1]

  • Issue: Enzyme Inactivation.

    • Cause: UV damage to the protein or reaction with the nitroso byproduct.

    • Solution: Add Dithiothreitol (DTT) or Glutathione (1–5 mM) to scavenge the reactive nitrosoaldehyde byproduct immediately after photolysis.[1]

  • Issue: Solubility.

    • Cause: DMNB is hydrophobic.[1]

    • Solution: Ensure the peptide sequence has flanking hydrophilic residues (Lys/Arg) or dissolve in a small volume of DMSO before adding to the aqueous buffer.

References
  • Santa Cruz Biotechnology. N-Fmoc DMNB-L-serine Product Data. Retrieved from [1]

  • PubChem. Compound Summary for CID 12990752: N-Fmoc DMNB-L-serine. National Library of Medicine.[1] Retrieved from [1]

  • Nguyen, H. T., et al. (2019). Development of a Photoactivatable Protein Phosphatase-1-Disrupting Peptide.[1] Journal of Organic Chemistry. Retrieved from [1]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1] Nature Methods. Retrieved from

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Retrieved from [1]

Sources

Principles of using caged compounds in neuroscience.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spatiotemporal Imperative

In neuroscience, the ability to manipulate neurochemistry with the same speed and precision as neuronal signaling itself is the "holy grail" of experimental design. Traditional perfusion acts on the timescale of seconds to minutes and affects entire tissue volumes. Caged compounds —biologically active molecules rendered inert by a photolabile protecting group—shatter these limitations.

By releasing neurotransmitters (like Glutamate, GABA) or secondary messengers (IP3, Ca2+) only within a femtoliter focal volume upon light irradiation, researchers can mimic single-synapse transmission events, map dendritic integration, and induce plasticity (LTP/LTD) at individual spines. This guide details the physicochemical principles, optical instrumentation, and validated protocols required to deploy this technology effectively.

Photochemical Fundamentals

The efficacy of a caged compound is defined by its stability in the dark and its efficiency in the light. The core mechanism involves a photolysis reaction where a photon cleaves the bond between the "cage" (protecting group) and the "effector" (neurotransmitter).

Key Performance Metrics

When selecting a probe, three parameters dictate experimental success:

  • Quantum Yield (

    
    ):  The probability that an absorbed photon results in uncaging.[1] Higher is better (range 0.05 – 0.5).
    
  • Extinction Coefficient (

    
    ):  How strongly the molecule absorbs light at a specific wavelength.
    
  • Two-Photon Action Cross-Section (

    
    ):  Critical for deep-tissue imaging. Measured in Goeppert-Mayer (GM) units.[1] A higher 
    
    
    
    allows for lower laser power, reducing phototoxicity.
Comparative Analysis of Caged Glutamate Probes

Glutamate is the most common target. Below is a comparison of the industry standards.

Table 1: Technical Comparison of Caged Glutamate Probes

FeatureMNI-GlutamateRuBi-GlutamateDEAC450-Glutamate
Chemistry 4-methoxy-7-nitroindolinylRuthenium-bipyridine complex7-diethylaminocoumarin
Excitation (1P) UV (~360-380 nm)Visible Blue (~450 nm)Visible Blue (~450 nm)
Excitation (2P) ~720 nm~800 nm~900 nm
Quantum Yield 0.085 (Modest)High0.39 (Very High)
GABA Antagonism High (at >2mM)Low (effective at <300µM)Low
Primary Use Standard 2P mappingVisible light uncaging; Low conc.[2]Two-color experiments

Expert Insight: While MNI-Glutamate is the gold standard for 2-photon microscopy due to its stability and fast release kinetics, it acts as a GABA-A antagonist at high concentrations. If your experiment involves inhibitory currents, switch to RuBi-Glutamate or wash in MNI only during the specific mapping phase.

The Optical Ecosystem: Instrumentation

Precise uncaging requires a dedicated optical path. The standard configuration utilizes Two-Photon Excitation (2PE) . Unlike one-photon excitation, which occurs along the entire cone of light, 2PE is non-linear; excitation occurs only at the focal point where photon density is highest. This provides inherent "optical sectioning" without a pinhole.

Diagram: The Two-Photon Uncaging Path

The following diagram illustrates the signal flow in a dual-galvo scanning system, essential for simultaneous imaging and uncaging.

G cluster_0 Control Loop Laser Ti:Sapphire Laser (Femtosecond Pulsed) Pockels Pockels Cell (Intensity Modulation) Laser->Pockels IR Light BeamExp Beam Expander Pockels->BeamExp Galvos Galvanometer Mirrors (X-Y Scanning) BeamExp->Galvos Dichroic Dichroic Mirror Galvos->Dichroic Objective High NA Objective (Water Immersion) Dichroic->Objective PMT PMT Detectors (Imaging) Dichroic->PMT Emission Objective->Dichroic Sample Brain Slice (Dendritic Spine) Objective->Sample Focal Point Sample->Objective Fluorescence

Caption: Figure 1. Optical path for 2-photon microscopy. The Pockels cell controls uncaging duration (0.5–2ms), while Galvos position the beam.

Validated Protocol: Dendritic Spine Mapping[2]

This protocol describes the mapping of AMPA receptor density on dendritic spines using MNI-Glutamate.

Pre-Experimental Setup
  • Solution Preparation: Dissolve MNI-Glutamate to 2.5 mM in ACSF (Artificial Cerebrospinal Fluid).[3]

    • Note: Use a recirculating perfusion system (approx. 10-15 mL total volume) to conserve compound.

    • Safety: Filter the solution (0.22 µm) to prevent particles from scattering the laser.

  • Slice Preparation: Acute hippocampal slices (300 µm) from mice/rats.

  • Dye Loading: Patch clamp the neuron and fill with a structural dye (e.g., Alexa Fluor 594, 20 µM) and a calcium indicator (e.g., Fluo-4, 200 µM) if measuring Ca2+.

The "Trustworthiness" Calibration (Crucial Step)

Before uncaging, you must calibrate the laser power to ensure physiological relevance and avoid toxicity.

  • The Bleaching Method: Park the beam on a dendrite filled with Alexa 594. Measure the fluorescence bleaching at different laser powers.

  • Target: Adjust power until you achieve ~40-50% bleaching of the Alexa 594 signal. This power level typically corresponds to the uncaging energy required to evoke physiological EPSCs (0.5 – 10 pA) without damaging the spine (Bloodgood & Sabatini, 2007).

Execution Steps
  • Visualization: Image the dendrite at 800-900 nm (imaging wavelength). Locate a spine of interest.

  • Offset: Position the uncaging cursor 0.5 µm away from the spine head (away from the dendrite).

    • Why? Uncaging directly on the membrane can cause lipid peroxidation or thermal damage. A 0.5 µm offset mimics the synaptic cleft diffusion distance.

  • Uncaging: Switch laser to 720 nm (optimal for MNI). Deliver a 0.5 – 1 ms pulse.

  • Recording: Simultaneously record the EPSC (Voltage Clamp) or EPSP (Current Clamp).

  • Validation: Move the cursor off the spine into the neuropil and repeat. You should see no response . If you see a response, your perfusion is contaminated, or the meshwork is too dense.

Data Analysis & Mechanistic Logic

Successful uncaging triggers a specific signaling cascade. Understanding this pathway is essential for interpreting data, particularly when studying Long-Term Potentiation (LTP).

Diagram: The Uncaging Signaling Cascade

This diagram maps the causality from photon absorption to structural plasticity.

Pathway Photon 2P Laser Pulse (720 nm) Cage MNI-Glutamate (Photolysis) Photon->Cage < 1ms Glu Free Glutamate (High Concentration) Cage->Glu Release AMPA AMPA Receptors (Na+ Influx) Glu->AMPA NMDA NMDA Receptors (Ca2+ Influx) Glu->NMDA + Depolarization Depol Spine Depolarization (EPSC) AMPA->Depol CaMKII CaMKII Activation NMDA->CaMKII Ca2+ Transient Depol->NMDA Mg2+ Block Removal Actin Actin Polymerization CaMKII->Actin LTP Structural LTP (Spine Enlargement) Actin->LTP

Caption: Figure 2. Mechanistic pathway of structural LTP induction via glutamate uncaging.

Interpreting Results
  • Linearity: For standard AMPA mapping, the EPSC amplitude should correlate linearly with the square of the laser power (confirming 2-photon absorption).

  • Spine Size vs. Strength: In healthy CA1 pyramidal neurons, there is a strong positive correlation between spine head volume (fluorescence brightness) and uncaging-evoked EPSC amplitude (Matsuzaki et al., 2001). Deviations from this correlation often indicate pathology.

Future Directions: Two-Color Uncaging

The field is moving toward chromatic independence . By combining MNI-Glutamate (UV/720nm) with DEAC450-GABA (Blue/900nm), researchers can independently stimulate excitatory and inhibitory inputs on the same neuron.

  • Protocol Adjustment: This requires two synchronized lasers or a laser with a wide tuning range, and careful selection of dichroic mirrors to separate the emission signals from the two excitation wavelengths.

References

  • Matsuzaki, M., et al. (2001).[4] "Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons." Nature Neuroscience. Link

  • Denk, W. (1994).[4] "Two-photon scanning photochemical microscopy: mapping ligand-gated ion channel distributions." Proceedings of the National Academy of Sciences. Link

  • Ellis-Davies, G. C. R. (2007).[1][5] "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods.[1][6] Link

  • Bloodgood, B. L., & Sabatini, B. L. (2007).[4] "Nonlinear regulation of unitary synaptic signals by CaV2.3 voltage-sensitive calcium channels located in dendritic spines." Neuron. Link

  • Fino, E., & Yuste, R. (2011). "Dense inhibitory connectivity in neocortex." Neuron. (Demonstrates use of RuBi-Glutamate). Link

Sources

Photocaged Precision: A Technical Guide to N-Fmoc-O-DMNB-L-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH) is a specialized amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). It enables the creation of "caged peptides"—biomolecules that remain biologically inert until activated by a specific wavelength of light (typically UV, 350–365 nm).

This reagent is critical for researchers requiring spatiotemporal control over protein function, allowing the precise activation of signaling pathways or enzymatic activities in live cells or tissues.

Chemical Fact Sheet
PropertyData
Common Name Fmoc-Ser(DMNB)-OH
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4,5-dimethoxy-2-nitrobenzyl)oxy]propanoic acid
CAS Number 628280-43-3 (Specific to L-isomer)
Molecular Formula C₂₇H₂₆N₂O₉
Molecular Weight 522.51 g/mol
Solubility Soluble in DMF, DMSO, NMP. Sparingly soluble in DCM/Water.
Appearance Yellow to pale orange powder (Light Sensitive)
Storage -20°C, Desiccated, Strictly Protected from Light

Mechanism of Action: The "Caging" Strategy

The core utility of this molecule lies in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group attached to the serine hydroxyl. Unlike standard protecting groups (like t-Butyl) that are removed by acid, DMNB is orthogonal to both base (piperidine) and acid (TFA). It is removed only via photolysis.

Photolysis Pathway (Norrish Type II)

Upon irradiation with UV light (350–365 nm), the nitrobenzyl group undergoes an intramolecular rearrangement. This is a self-validating mechanism where the disappearance of the "caged" species can be monitored via HPLC shift.

  • Excitation: The nitro group absorbs a photon, transitioning to an excited state.

  • Hydrogen Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

  • Cleavage: The intermediate collapses, releasing the free Serine hydroxyl and a nitroso-aldehyde byproduct.

PhotolysisMechanism Caged Caged Peptide (Ser-O-DMNB) Excited Excited Nitro Species (n-π*) Caged->Excited UV Light (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro H-Abstraction Free Active Peptide (Free Ser-OH) AciNitro->Free Collapse Byproduct Nitroso-aldehyde Byproduct AciNitro->Byproduct

Figure 1: The photochemical uncaging pathway of DMNB-Serine. The reaction is irreversible, permanently activating the peptide.

Synthesis & Preparation (Expert Protocol)

While commercially available, high-purity Fmoc-Ser(DMNB)-OH is expensive. Many labs synthesize it in-house. The most robust route avoids the direct alkylation of Fmoc-Ser-OH with DMNB-bromide (which causes esterification side reactions) and instead uses the Trichloroacetimidate method .

Pre-requisite: DMNB-Trichloroacetimidate Preparation
  • Reagents: (4,5-dimethoxy-2-nitrophenyl)methanol, Trichloroacetonitrile, DBU (catalytic).

  • Reaction: Mix in dry DCM at 0°C. This activates the benzyl alcohol for coupling.

Core Synthesis Protocol: Fmoc-Ser(DMNB)-OH

Warning: Perform all steps under red safety light or in vessels wrapped in aluminum foil.

  • Starting Material: Dissolve Fmoc-Ser-OAll (Allyl ester protected C-terminus) in dry DCM/Cyclohexane (1:2). The allyl protection prevents C-terminal interference.

  • Coupling: Add DMNB-Trichloroacetimidate (1.2 eq) and a catalytic amount of BF₃·OEt₂ (Boron trifluoride etherate).

    • Why BF₃? It acts as a Lewis acid to catalyze the ether formation at the serine side chain without affecting the Fmoc group.

  • Deprotection (C-terminus): Remove the Allyl ester using Pd(PPh₃)₄ and phenylsilane in DCM.

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Validation: Verify via ¹H-NMR. Look for the characteristic DMNB singlets (methoxy groups) around 3.9 ppm and the benzylic protons around 5.5 ppm.

Experimental Workflow: SPPS Incorporation

Incorporating Fmoc-Ser(DMNB)-OH into a peptide sequence requires modified standard protocols to prevent premature cleavage or aggregation.

Step-by-Step SPPS Protocol

Platform: Standard Fmoc/tBu SPPS (Rink Amide or Wang Resin).

StepReagent/ConditionCritical Notes (Expertise)
1. Coupling HBTU/DIEA or DIC/Oxyma (3 eq)Do NOT use HATU if possible; the high reactivity can sometimes lead to racemization of the bulky DMNB residue. Double coupling (2x 45 min) is recommended due to steric hindrance.
2. Fmoc Removal 20% Piperidine in DMFStandard protocol. The DMNB ether linkage is stable to basic conditions.
3. Capping Acetic Anhydride / PyridineEssential after the DMNB-Ser coupling to terminate any unreacted chains, as the bulky group lowers coupling efficiency.
4. Cleavage 95% TFA , 2.5% TIS, 2.5% H₂OAvoid Dithiothreitol (DTT) or thioanisole if possible, or keep cleavage time <2 hours. While DMNB is acid-stable, prolonged exposure to high-scavenger cocktails can sometimes degrade the nitro moiety.
5. Isolation Cold Ether PrecipitationPerform in low light. The resulting peptide will be yellow.
Diagram: SPPS Workflow

SPPSWorkflow Resin Resin-Peptide-NH2 Activate Activate Fmoc-Ser(DMNB)-OH (DIC/Oxyma) Resin->Activate Couple Coupling Reaction (2x 45 min, Dark) Activate->Couple Deprotect Fmoc Removal (Piperidine) Couple->Deprotect Cleave TFA Cleavage (Release Peptide) Deprotect->Cleave Purify HPLC Purification (Keep in Dark!) Cleave->Purify

Figure 2: Integration of DMNB-Serine into solid-phase peptide synthesis. Note the emphasis on darkness during coupling and purification.

Activation Guidelines (Photolysis)

To uncage the peptide in a biological setting:

  • Light Source: 365 nm UV LED or Mercury Arc Lamp.

  • Power: 5–10 mW/cm² is usually sufficient for millisecond-to-second activation.

  • Two-Photon Excitation: DMNB has a modest two-photon cross-section (~0.1 GM at 720 nm), allowing for focal-point specific activation in tissue slices using a femtosecond laser.

  • Quantum Yield: The quantum yield (Φ) for DMNB cleavage is approximately 0.01–0.05. This is lower than some newer coumarin cages but sufficient for most "on/off" switch applications.

References

  • Veldhuyzen, W. F., et al. (2003). "A Light-Activated Probe of Intracellular Protein Kinase Activity." Journal of the American Chemical Society. [Link]

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • ChemSrc. (2024). "N-Fmoc DMNB-L-serine CAS 628280-43-3 Entry."[1] Chemical Source Database. [Link]

  • Patchornik, A., et al. (1970). "Photosensitive protecting groups."[2] Journal of the American Chemical Society. [Link]

Sources

Technical Guide: Sourcing and Application of N-Fmoc DMNB-L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Fmoc DMNB-L-serine: Sourcing, Application, and Photolysis Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

N-Fmoc DMNB-L-serine (CAS: 628280-43-3) is a specialized, photocaged amino acid derivative used to introduce a "masked" serine residue into peptides and proteins via Solid Phase Peptide Synthesis (SPPS).[1] The side-chain hydroxyl group of L-serine is protected by a 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety.[2]

This reagent enables spatiotemporal control over peptide function. Upon irradiation with near-UV light (365 nm), the DMNB group is cleaved, restoring the native serine hydroxyl group. This transition is critical for studies involving enzyme activation (e.g., kinase substrates), protein-protein interactions, and bioactive peptide uncaging in live cells.

Chemical Profile & Specifications

To ensure reproducibility in biochemical assays, the reagent must meet strict physicochemical standards.

PropertySpecification
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine
Common Name Fmoc-Ser(DMNB)-OH; Caged Serine
CAS Number 628280-43-3
Molecular Formula C₂₇H₂₆N₂O₉
Molecular Weight 522.51 g/mol
Purity (HPLC) ≥ 98.0%
Chiral Purity ≥ 99.5% L-isomer (Critical to prevent diastereomer formation)
Appearance Yellow to pale orange powder (Color due to nitro-aromatic group)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM

Strategic Sourcing & Supplier Evaluation

Due to the niche nature of photocaged amino acids, sourcing requires vetting suppliers for enantiomeric purity and batch freshness (nitrobenzyl groups can degrade over time).

Verified Suppliers

The following entities are established sources for high-grade Fmoc-Ser(DMNB)-OH.

  • Santa Cruz Biotechnology (SCBT) [3]

    • Catalog: sc-295849

    • Grade: Research Grade (Proteomics)

    • Notes: Reliable for small-scale (1g - 5g) procurement.

  • Finetech Industry Limited [4]

    • Focus: Fine chemical synthesis.

    • Notes: Good option for bulk inquiries or custom synthesis if stock is low.

  • Chem-Impex International / Bachem

    • Notes: While often carrying standard Fmoc-Ser, these major peptide houses frequently stock "Caged" variants or offer them via custom synthesis services. Always verify the specific "DMNB" caging group, as "Nvoc" is a similar alternative.

Procurement "Red Flags"
  • Price Discrepancies: Extremely low prices often indicate lower enantiomeric excess (ee%). A racemic mixture will ruin downstream biological assays.

  • Storage Conditions: If a supplier ships this at room temperature without desiccant/light protection, reject the shipment. It must be stored at 2-8°C (or -20°C for long term) in the dark.

Technical Application: Mechanism of Action

The core utility of this reagent lies in the Norrish Type II photocleavage mechanism. The DMNB group absorbs UV light, undergoes an intramolecular rearrangement, and releases the free serine side chain.

Diagram 1: Photolysis Pathway

This diagram illustrates the transition from the "Caged" (Inactive) state to the "Free" (Active) state upon UV irradiation.

PhotolysisMechanism Caged Caged Peptide (Ser-O-DMNB) Excited Excited Nitro Intermediate Caged->Excited UV Light (365 nm) Hemiacetal Hemiacetal Intermediate Excited->Hemiacetal H-Abstraction FreePeptide Active Peptide (Free Ser-OH) Hemiacetal->FreePeptide Hydrolysis (pH 7.4) Byproduct Nitrosoaldehyde Byproduct Hemiacetal->Byproduct Release

Caption: Mechanism of DMNB photocleavage. UV irradiation triggers release of the free Serine hydroxyl and a nitroso-byproduct.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-Ser(DMNB)-OH into a peptide chain without premature cleavage or degradation.

Critical Constraint: All steps must be performed under amber light or in vessels wrapped in aluminum foil.

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.

  • Deprotection: Remove N-terminal Fmoc of the preceding amino acid using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.

  • Coupling (The Critical Step):

    • Reagents: Dissolve 3.0 eq of Fmoc-Ser(DMNB)-OH , 2.9 eq of HBTU (activator), and 6.0 eq of DIEA (base) in anhydrous DMF.

    • Note: Avoid using HOBt if possible, as it can sometimes cause minor side reactions with nitrobenzyl groups during prolonged coupling; HBTU/DIEA is standard.

    • Reaction: Add activated solution to resin. Shake for 45–60 minutes at room temperature in the DARK .

    • Self-Validation: Perform a Kaiser Test (Ninhydrin). If the beads remain colorless, coupling is complete (>99%). If blue, recouple using fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage from Resin:

    • Use a cocktail of TFA:TIPS:Water (95:2.5:2.5) .

    • Time: 2-3 hours.

    • Caution: Do not use thiols (like EDT) if they are not strictly necessary, as they can sometimes reduce the nitro group, though DMNB is relatively robust to TFA.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Photolysis & Validation

Objective: Verify the "uncaging" efficiency.

  • Preparation: Dissolve purified caged peptide in PBS (pH 7.4) at 100 µM concentration.

  • Irradiation Setup:

    • Light Source: 365 nm UV LED or Mercury Arc Lamp with a bandpass filter.

    • Distance: 1–5 cm from source (ensure no heating; use a cooling block if necessary).

  • Time Course: Irradiate samples for 0, 1, 5, and 10 minutes.

  • Validation (HPLC/MS):

    • Inject aliquots onto a C18 Reverse-Phase HPLC column.

    • Observation: You should see the disappearance of the hydrophobic "Caged" peak (Late retention time) and the appearance of the hydrophilic "Free" peak (Earlier retention time).

    • Mass Spec: The mass shift should correspond to a loss of 195.17 Da (Mass of DMNB residue - H).

Diagram 2: Synthesis & Validation Workflow

This flowchart guides the researcher through the critical decision points in the experiment.

SPPSWorkflow Start Start SPPS Cycle Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Fmoc-Ser(DMNB)-OH (Dark Conditions!) Deprotect->Couple Check Kaiser Test Couple->Check Check->Couple Fail (Blue) Cleave TFA Cleavage (No Thiols recommended) Check->Cleave Pass (Colorless) Purify HPLC Purification (Amber vials) Cleave->Purify Photolysis UV Irradiation (365 nm) Purify->Photolysis Assay Biological Assay Photolysis->Assay

Caption: Step-by-step workflow for incorporating and utilizing Caged Serine in peptide synthesis.

Handling, Storage, and Stability[7][8][9]

  • Light Sensitivity: The solid powder is moderately stable in ambient light, but solutions (DMF/DMSO) are highly sensitive . Always wrap reaction vessels in foil.

  • Hygroscopic Nature: Store the powder with desiccants. Moisture can hydrolyze the Fmoc ester over time.

  • Shelf Life: 12 months at -20°C if unopened. Once opened, use within 3 months for optimal coupling efficiency.

References

  • Veldhuyzen, W. F., et al. (2003).[1] "A Light-Activated Probe of Protein-Protein Interactions." Journal of the American Chemical Society, 125(44), 13358–13359.[1]

  • Santa Cruz Biotechnology. "N-Fmoc DMNB-L-serine Product Data Sheet." [2]

  • PubChem. "Compound Summary: N-Fmoc DMNB-L-serine (CAS 628280-43-3)."[2] National Library of Medicine.

  • ChemSrc. "N-Fmoc DMNB-L-serine Chemical Properties and Suppliers."

Sources

Methodological & Application

Application Note: Protocol for Incorporating N-Fmoc DMNB-L-Serine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-Fmoc DMNB-L-serine (Fmoc-Ser(DMNB)-OH) allows for the synthesis of "caged" peptides, where the bioactivity of the serine residue is masked by a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[1] This masking is reversible upon irradiation with near-UV light (365 nm), providing researchers with precise spatiotemporal control over peptide function.

This guide details the specific SPPS protocol required to handle this sensitive building block. Unlike standard amino acids, Fmoc-Ser(DMNB)-OH requires strict adherence to photon-exclusion workflows and high-efficiency coupling cycles to overcome the steric hindrance imposed by the bulky nitrobenzyl ether.

Technical Considerations & Chemical Logic

Before initiating synthesis, it is critical to understand the mechanistic constraints of the DMNB group.

The "Dark" Requirement (Photon Exclusion)

The DMNB group undergoes photolysis via a nitro-to-nitrosoketone rearrangement when exposed to light in the 300–400 nm range. Standard laboratory lighting (fluorescent/LED) contains sufficient UV/blue intensity to cause premature partial uncaging, leading to heterogeneous product mixtures.

  • Causality: Premature photolysis generates the free serine hydroxyl and a nitroso-aldehyde byproduct, contaminating the resin-bound peptide.

  • Protocol Requirement: All handling of the dry powder and reaction vessels must occur under red light or in vessels wrapped completely in aluminum foil.

Steric Hindrance & Coupling Efficiency

The DMNB protecting group is attached to the


-hydroxyl of serine. This bulky aromatic system creates significant steric shielding around the 

-amine and the activated carboxylate during coupling.
  • Insight: Standard DIC/HOBt coupling often results in incomplete incorporation (deletion sequences).

  • Protocol Requirement: Use of HATU/HOAt or DIC/Oxyma Pure with extended reaction times (double coupling recommended) is mandatory to drive the reaction to completion.

Chemical Stability Profile
  • Acid Stability: The DMNB ether linkage is stable to standard TFA cleavage cocktails (95% TFA), provided no strong reducing agents are present that could reduce the nitro group to an amine (which would render the cage photo-stable).

  • Base Stability: Stable to 20% Piperidine in DMF (standard Fmoc removal).

Materials & Reagents

ComponentSpecificationPurpose
Caged Amino Acid Fmoc-Ser(DMNB)-OH (CAS: 628280-43-3)Photocaged building block.[1][2]
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency coupling to overcome sterics.
Base DIEA (N,N-Diisopropylethylamine)Activator base.
Deprotection 20% Piperidine in DMFFmoc removal.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5)Resin cleavage. Avoid EDT/Thiols if possible to prevent nitro reduction.
Solvent DMF (Anhydrous preferred for coupling)Reaction medium.

Experimental Protocol: SPPS Workflow

Step 1: Resin Preparation & Pre-Synthesis
  • Calculate Scale: Use a resin loading of 0.2–0.5 mmol/g to reduce inter-chain aggregation, which exacerbates the steric bulk of the DMNB group.

  • Light Proofing: Wrap the reaction vessel (column/syringe) in aluminum foil. Turn off hood lights and use a red safety lamp if visual inspection is necessary.

Step 2: Coupling of Fmoc-Ser(DMNB)-OH

Note: This step replaces the standard Serine cycle.

  • Dissolution: Dissolve Fmoc-Ser(DMNB)-OH (4.0 eq relative to resin) in minimal DMF.

  • Activation: Add HATU (3.9 eq) and DIEA (8.0 eq).

    • Why 3.9 eq HATU? Slight deficiency prevents capping of the resin with uronium salts.

  • Reaction: Add the activated solution to the resin immediately.

  • Incubation: Agitate for 2 hours at room temperature (protected from light).

    • Standard AA time is usually 45 mins; DMNB requires longer.

  • Double Coupling (Recommended): Drain, wash with DMF (3x), and repeat the coupling with fresh reagents for 1 hour to ensure >99% yield.

Step 3: Fmoc Deprotection
  • Wash resin with DMF (3x).

  • Add 20% Piperidine/DMF. Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine/DMF. Agitate for 15 minutes. Drain.

  • Wash Thoroughly: Wash with DMF (5x) and DCM (3x).

    • Critical: Ensure all piperidine is removed before the next coupling to prevent premature Fmoc removal of the incoming AA.

Step 4: Cleavage & Isolation
  • Cocktail Preparation: Prepare TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Warning: Avoid Dithiothreitol (DTT) or high concentrations of silanes if not necessary, though TIS (Triisopropylsilane) is generally safe for nitro groups in short durations.

  • Incubation: Add cocktail to resin. Agitate for 2–3 hours (protected from light).

  • Precipitation: Filter resin; precipitate filtrate into cold diethyl ether. Centrifuge and dry the pellet.

Quality Control & Photolysis Validation

Analytical HPLC & Mass Spectrometry

Analyze the product using RP-HPLC (C18 column) and ESI-MS.

  • Mass Shift: The DMNB group adds +195.1 Da relative to the native Serine residue.

    • Calculation: C₉H₉NO₄ (DMNB group) replaces H on Serine OH. Net addition: C₉H₈NO₄ (+194.05 Da).

    • Verification: Look for the parent ion

      
      . If you see 
      
      
      
      , you may have reduced the nitro group to a nitroso/amine during synthesis (rare, but possible with harsh scavengers).
Photolysis (Uncaging) Protocol

To verify bioactivity recovery:

  • Dissolve peptide in buffer (PBS, pH 7.4).

  • Place in a quartz cuvette or open well plate.

  • Irradiate with 365 nm UV light (approx. 5–10 mW/cm²) for 5–10 minutes.

  • Re-analyze via HPLC: The peak corresponding to the Caged Peptide should disappear, replaced by the Native Peptide (shifted to earlier retention time due to loss of the hydrophobic DMNB group).

Visualized Workflows

Diagram 1: SPPS Cycle for Caged Serine

This workflow emphasizes the critical "Dark Mode" and modified coupling logic.

SPPS_Protocol cluster_dark DARK ROOM / AMBER GLASSWARE Start Resin Preparation (Fm-AA-Resin) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-Ser(DMNB)-OH + HATU + DIEA) Wash1->Activate Next Cycle Coupling Coupling Reaction (2 Hours, Double Couple) Activate->Coupling Steric Bulk Handling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotect Chain Elongation Cleavage Cleavage (TFA/TIS/H2O) Wash2->Cleavage Final Cycle QC QC: HPLC/MS (Check for +195 Da shift) Cleavage->QC

Caption: Workflow for incorporating Fmoc-Ser(DMNB)-OH. Red zones indicate steps requiring strict light protection.

Diagram 2: Photolysis Mechanism

The chemical logic of uncaging the serine residue.

Uncaging_Mechanism Caged Caged Peptide (Ser-O-DMNB) Intermediate Aci-Nitro Intermediate Caged->Intermediate Excitation Light UV Light (365 nm) Light->Caged Irradiation Products Native Peptide (Ser-OH) + Nitroso-aldehyde Intermediate->Products Rearrangement (pH 7.4)

Caption: Photolytic cleavage of the DMNB group restores the native Serine hydroxyl.

References

  • Santa Cruz Biotechnology. N-Fmoc DMNB-L-serine (CAS 628280-43-3) Product Data. Retrieved from

  • ChemicalBook. Fmoc-L-Serine and Derivatives Properties. Retrieved from

  • National Institutes of Health (NIH). Development of a Photoactivatable Protein Phosphatase-1-Disrupting Peptide. (Describes synthesis and usage of Fmoc-Ser(DMNb)-OH). Retrieved from

  • ChemSrc. N-Fmoc DMNB-L-serine Physicochemical Properties. Retrieved from

Sources

Application Note: Experimental Setup for Photocleavage of DMNB-Caged Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical guide for the experimental setup, execution, and validation of photocleavage assays using 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged peptides. DMNB is a widely used photolabile protecting group (PPG) that allows researchers to inhibit peptide bioactivity until triggered by UV light (typically 365 nm). This guide moves beyond basic steps to address critical parameters often overlooked, including quantum yield limitations, the "internal filter effect" caused by byproducts, and precise optical calibration.

Chemical Principles & Mechanism

The Norrish Type II Photolysis

The DMNB group functions via a nitrobenzyl-based photolysis mechanism. Upon absorption of a photon (approx. 350–365 nm), the nitro group undergoes an


 excitation. This triggers an intramolecular hydrogen abstraction from the benzylic carbon, forming a short-lived aci-nitro intermediate. Subsequent hydrolysis cleaves the benzylic C-O or C-N bond, releasing the free bioactive peptide and a nitroso-aldehyde byproduct.
Mechanistic Pathway

The following diagram illustrates the critical intermediates. Note that the aci-nitro decay is the rate-determining step in many contexts.

DMNB_Mechanism Caged DMNB-Caged Peptide (Ground State) Excited Excited State (Singlet/Triplet) Caged->Excited UV (365 nm) Absorption Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast) Byproduct Nitroso-aldehyde Byproduct Aci->Byproduct Hydrolysis Peptide Active Free Peptide Aci->Peptide Release

Figure 1: Photochemical pathway of DMNB cleavage. The reaction yields the free peptide and a nitroso-aldehyde byproduct.

Experimental Design & Instrumentation

Light Source Selection

The efficiency of uncaging depends heavily on the overlap between the light source emission and the DMNB absorption spectrum (


 nm).
Light SourceWavelengthProsConsRecommendation
UV LED 365 nmStable output, low heat, narrow bandwidth.Lower power density than lasers.Highly Recommended for general assays.
Mercury Arc Broad UVHigh intensity.Excessive heat (denatures proteins), requires filters.Avoid unless strictly filtered.
Laser (CW) 355/365 nmHigh spatial precision, high power.Expensive, coherence artifacts.Use for microscopy/single-cell work.
2-Photon ~720 nm3D confinement, deep penetration.Extremely low cross-section for DMNB.Only for specialized tissue imaging.
Optical Setup Requirements
  • Vessel: Use Quartz cuvettes (path length 1 cm or 1 mm). Standard borosilicate glass absorbs UV light below 320 nm and attenuates significantly at 365 nm.

  • Stirring: Continuous magnetic stirring is mandatory to prevent localized depletion and ensuring uniform photon flux.

  • Power Meter: A calibrated optical power meter (e.g., Thorlabs PM100D) is required to report irradiance in

    
    . Do not rely on the "percentage" dial of the lamp.
    

Protocol: Solid-Phase Peptide Synthesis (SPPS) Note

Note: This section assumes standard Fmoc chemistry knowledge. Specifics for DMNB are highlighted.

  • Coupling DMNB-Amino Acids: DMNB-protected amino acids (e.g., Fmoc-Cys(DMNB)-OH) are bulky.

    • Modifiction: Increase coupling time to 2–4 hours.

    • Reagents: Use HATU/HOAt instead of HBTU to improve coupling efficiency.

  • Cleavage from Resin:

    • Use a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Critical: Perform all cleavage and precipitation steps in amber tubes or under low-light conditions to prevent premature photolysis.

Protocol: Photocleavage Assay

Reagent Preparation
  • Stock Solution: Dissolve the purified DMNB-peptide in dry DMSO to a concentration of 1–5 mM. DMNB confers hydrophobicity; aqueous solubility may be poor.

  • Assay Buffer: PBS (pH 7.4) or HEPES. Avoid buffers with high absorbance at 365 nm.

  • Working Solution: Dilute stock into Assay Buffer to 50–100

    
    M.
    
    • Check: If solution turns cloudy, add a co-solvent (e.g., 10% Acetonitrile).

Irradiation Workflow

Experimental_Workflow Setup Calibrate Light Source (Measure mW/cm²) Sample Prepare Sample (Quartz Cuvette, Stirring) Setup->Sample T0 Take T=0 Aliquot (Dark Control) Sample->T0 Irrad Irradiate @ 365nm T0->Irrad Sampling Aliquot at Intervals (1, 2, 5, 10, 20 min) Irrad->Sampling Stop beam Sampling->Irrad Resume Analyze HPLC / LC-MS Analysis Sampling->Analyze

Figure 2: Step-by-step irradiation and sampling workflow.

Step-by-Step Procedure
  • Baseline (T=0): Remove a 20

    
    L aliquot before turning on the UV lamp. This is your negative control.
    
  • Exposure: Position the cuvette at a fixed distance (e.g., 5 cm) from the LED.

  • Irradiance Check: Ensure power density is between 5–20 mW/cm². Higher power may cause thermal damage; lower power prolongs the assay excessively.

  • Time Course: Irradiate and withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately inject aliquots into the HPLC or store in amber tubes on ice. No chemical quenching is usually needed if kept in the dark.

Data Analysis & Validation

Analytical Validation (HPLC/MS)
  • Retention Time Shift: The DMNB-caged peptide is more hydrophobic (elutes later) than the free peptide.

  • Mass Spectrometry:

    • Monitor the loss of the DMNB mass (

      
       Mass 
      
      
      
      196 Da, depending on the specific linker).
    • Example:

      
      .
      
Calculating Kinetics

Plot the fraction of caged peptide remaining (


) vs. time. Fit the data to a mono-exponential decay model:


Where

is the observed rate constant.

Troubleshooting & Expert Insights

The "Internal Filter" Effect

Problem: The reaction slows down significantly after 50% conversion. Cause: The nitroso-aldehyde byproduct absorbs strongly at 300–400 nm. As it accumulates, it competes with the remaining caged peptide for photons. Solution:

  • Use a lower initial concentration (< 50

    
    M) to minimize byproduct accumulation.
    
  • Ensure the path length is short (1 mm cuvette) to reduce optical density.

Toxicity of Byproducts

Problem: Cell death observed in biological assays post-uncaging. Cause: Nitroso compounds can be toxic and reactive toward thiols. Solution:

  • Add a scavenger if compatible with your biology: 1 mM DTT or semicarbazide can react with the nitroso byproduct, rendering it inert.

Solubility Issues

Problem: Peptide precipitates upon addition to buffer. Cause: DMNB is highly lipophilic. Solution:

  • Synthesize the peptide with a solubilizing tag (e.g., Poly-Lysine) distal to the bioactive site.

  • Maintain at least 1–5% DMSO in the final assay buffer.

References

  • Mechanism & Kinetics

    • Title: Photochemical Reaction Mechanisms of 4,5-Dimethoxy-2-nitrobenzyl Acet
    • Source: ResearchGate (Sub-10 fs laser study).[1]

    • Link:[Link]

  • Experimental Protocol (Proteins)

    • Title: Selective immunocapture and light-controlled traceless release of transiently caged proteins.[2]

    • Source: STAR Protocols (NIH/PMC).
    • Link:[Link]

  • Solid Phase Synthesis

    • Title: Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring.[3]

    • Source: NIH/PMC.
    • Link:[Link]

  • Byproduct Toxicity & Scavenging

    • Title: Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products.[4]

    • Source: ResearchGate.[1][5]

    • Link:[Link]

Sources

Using N-Fmoc DMNB-L-serine to create caged kinase substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spatiotemporal Control of Kinase Activity Using N-Fmoc DMNB-L-Serine

Abstract

This guide details the protocol for synthesizing and utilizing "caged" peptide substrates using N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-DMNB-Ser). By incorporating this photocleavable amino acid into a consensus sequence, researchers can sterically block kinase access to the serine hydroxyl group. Phosphorylation is only permitted following precise UV irradiation (uncaging). This method enables high-fidelity spatiotemporal control of signaling pathways in vitro and in live-cell environments.

Introduction & Mechanism

Kinases require a free hydroxyl group (-OH) on serine, threonine, or tyrosine to transfer the gamma-phosphate from ATP. The DMNB group acts as a bulky, photolabile protecting group covalently bonded to the serine oxygen.

  • The "Cage": The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group prevents the kinase catalytic domain from docking or transferring phosphate due to steric hindrance and chemical blocking of the nucleophile.

  • The "Key": UV light (365 nm) triggers a Norrish Type II photocleavage mechanism, releasing the DMNB group as a nitroso-aldehyde byproduct and regenerating the native L-Serine residue.

Mechanism of Action Diagram

DMNB_Mechanism Caged Caged Substrate (Sterically Blocked) Uncaged Native Substrate (Free -OH) Caged->Uncaged Photolysis (Removal of DMNB) UV UV Irradiation (365 nm) UV->Caged Phospho Phosphorylated Product Uncaged->Phospho Phosphorylation Kinase Kinase + ATP Kinase->Uncaged

Figure 1: Logical flow of DMNB uncaging and subsequent phosphorylation.

Strategic Design of Caged Substrates

Before synthesis, the peptide sequence must be optimized for the target kinase.

  • Identify the Consensus Sequence: Determine the recognition motif for your kinase of interest (e.g., PKA prefers R-R-X-S-Hydrophobic).

  • Positioning the Cage: Substitute the target Serine with DMNB-Serine.

  • Control Design:

    • Positive Control: Synthesize the native peptide (standard Serine).

    • Negative Control: Synthesize a "dead" substrate (Alanine substitution) to prove kinase specificity.

Table 1: Example Design for PKA Caged Substrate

ComponentSequence (N -> C)Purpose
Caged Substrate H-Arg-Arg-Leu-[DMNB-Ser] -Ile-OHTest subject; inactive until UV.
Native Control H-Arg-Arg-Leu-Ser -Ile-OHAlways active; validates kinase activity.
Dead Control H-Arg-Arg-Leu-Ala -Ile-OHNever active; validates assay background.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Expert Insight: DMNB-Serine is bulky. Standard coupling times often result in deletion sequences. This protocol uses HATU for enhanced reactivity and extends coupling times. Crucially, all steps following the addition of DMNB-Ser must be performed under low light or amber light to prevent premature uncaging.

Materials
  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

  • Fmoc-DMNB-L-Serine (Commercially available).

  • Coupling Reagents: HATU, HOAt, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H2O (2.5%). Avoid thiol scavengers like EDT if possible, as they can sometimes interact with nitro groups, though DMNB is generally robust.

Step-by-Step Synthesis
  • Resin Swelling: Swell resin in DCM for 30 mins, then wash with DMF.

  • Standard Elongation: Couple amino acids C-terminal to the serine using standard Fmoc/HBTU protocols.

  • Coupling Fmoc-DMNB-Serine (The Critical Step):

    • Dissolve: 3.0 eq Fmoc-DMNB-Serine + 2.9 eq HATU + 3.0 eq HOAt in minimal DMF.

    • Activate: Add 6.0 eq DIPEA.

    • React: Add to resin immediately. Shake for 2 hours (double the standard time) in the dark.

    • Monitor: Perform a Kaiser test. If not blue-free, recouple using fresh reagents for 1 hour.

  • N-Terminal Elongation: Continue synthesis for residues N-terminal to the serine. Maintain dark conditions.

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine in DMF (2 x 5 min).

  • Cleavage from Resin:

    • Incubate resin in Cleavage Cocktail (95% TFA) for 2 hours in the dark.

    • Note: The DMNB ether linkage is stable to TFA.[1] It will remain on the peptide.

  • Precipitation: Filter resin, precipitate filtrate in ice-cold diethyl ether. Centrifuge and dry pellet.

Protocol: Uncaging and Kinase Assay Validation

This protocol creates a self-validating system where the "Dark" sample serves as the negative control for the "UV" sample.

Experimental Setup Diagram

Workflow cluster_split Split Sample Substrate Purified Caged Peptide Dark Sample A: Dark Control (Keep wrapped in foil) Substrate->Dark Light Sample B: UV Activation (365nm LED, 10 min) Substrate->Light KinaseMix Add Kinase + ATP (Incubate 30 min @ 37°C) Dark->KinaseMix Light->KinaseMix Analysis Analyze via LC-MS or Radiolabel Assay KinaseMix->Analysis

Figure 2: The split-sample validation workflow ensures observed activity is due to uncaging.

Uncaging Procedure
  • Prepare Stock: Dissolve caged peptide in buffer (e.g., PBS or kinase buffer) to 100 µM.

  • Split Samples: Divide into two aliquots: "Dark" and "Light".

  • Irradiation (Light Sample):

    • Place "Light" sample in a quartz cuvette or uncovered well plate.

    • Irradiate with a 365 nm UV LED (approx. 10–20 mW/cm²) for 10 minutes.

    • Tip: Keep the sample on ice to prevent thermal degradation during irradiation.

  • Dark Control: Keep the "Dark" sample wrapped in foil on ice.

Kinase Reaction
  • Mix: Add Kinase buffer, MgCl2, ATP (or ATP-γ-S for thiophosphate tagging), and Kinase enzyme to both samples.

  • Incubate: 30 minutes at 30–37°C (depending on kinase).

  • Quench: Stop reaction with EDTA or by adding LC-MS mobile phase.

Data Analysis & Expected Results

Quantitative validation is best performed via LC-MS (Liquid Chromatography-Mass Spectrometry) to observe the mass shifts.

Table 2: Expected Mass Shifts (LC-MS)

Sample StateSpecies PresentMass Calculation (Approx)
Dark Control Caged PeptideMW_native + 195 Da (DMNB group)
UV Treated (Pre-Kinase) Uncaged PeptideMW_native
UV Treated (Post-Kinase) Phosphorylated PeptideMW_native + 80 Da (HPO3)

Interpretation:

  • Success: The "Dark" sample shows the mass of the caged peptide and no phosphorylation (+80 Da) peak. The "Light" sample shows the native peptide mass and a significant peak corresponding to +80 Da.

  • Failure (Leaky): If the "Dark" sample shows phosphorylation, the DMNB group may have hydrolyzed (rare) or the kinase is phosphorylating an off-target residue.

  • Failure (No Activity): If "Light" sample shows no phosphorylation, check UV power (uncaging efficiency) or kinase viability (using the Native Control peptide).

References

  • Lemke, E. A., et al. (2011). Control of protein phosphorylation with a genetically encoded photocaged amino acid. Nature Chemical Biology. Retrieved from [Link]

  • Tatsu, Y., et al. (1999). Synthesis of caged peptides using caged lysine: application to the synthesis of caged AIP. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Infield, D. T., et al. (2023).[2] Real-time observation of functional specialization among phosphorylation sites in CFTR. Journal of General Physiology. Retrieved from [Link]

Sources

Precision Control of Cellular Signaling: Application Note on Optogenetic Protein Actuation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Light-activated control of protein function in living cells. Content Type: Detailed Application Notes and Protocols.

Abstract

The transition from observing cellular dynamics to actively controlling them represents a paradigm shift in cell biology and drug discovery. Optogenetics—specifically the use of genetically encoded light-sensitive protein domains—allows researchers to manipulate protein activity with high spatiotemporal resolution.[1][2][3][4][5][6][7] This guide details the application of dimerization-based optogenetic systems to control intracellular signaling pathways, focusing on the recruitment-based activation of the Ras/MAPK pathway ("Opto-SOS") as a primary case study.

Part 1: System Selection Guide

Selecting the correct optogenetic tool is the first critical decision. Systems generally fall into two categories: Allosteric Switches (conformational change unmasks an active site) and Dimerizers (light induces binding between two proteins). For most signaling applications (e.g., kinase activation, lipid metabolism), dimerization systems that recruit a cytosolic effector to a specific membrane compartment are the most robust.

Comparative Analysis of Common Dimerization Systems
FeatureCry2 / CIB1 iLID / SspB PhyB / PIF
Source Organism Arabidopsis thalianaAvena sativa (engineered)Arabidopsis thaliana
Trigger Wavelength Blue (450–488 nm)Blue (450–488 nm)Red (650 nm)
Reversion Trigger Dark (Passive, Slow)Dark (Passive, Fast)Far-Red (750 nm, Active)
Kinetics (On/Off) Seconds / Minutes (>5 min)Seconds / <30 SecondsSeconds / Instant
Cofactor FAD (Endogenous)FMN (Endogenous)PCB (Exogenous)
Clustering Risk High (Cry2 oligomerizes)LowLow
Best Application Transcription, Organelle ClusteringFast Signaling (Ras/Rho), Lipid controlPrecise Temporal Control (On/Off pulses)

Expert Insight:

  • Choose iLID for rapid signaling events (GTPase activation) where fast "off" kinetics are required to mimic physiological pulses.

  • Choose PhyB/PIF if you need to image with Blue/Green fluorophores (GFP/BFP) without accidentally triggering the system, or if you require an active "Off" switch to stop signaling instantly.

  • Choose Cry2 for gene expression where sustained activation (memory) is beneficial, but beware of light-induced clustering (oligomerization) which can form punctae and distort signaling.

Part 2: Mechanistic Logic & Visualization

The core principle of "Opto-SOS" and similar recruitment systems is Local Concentration . Most signaling enzymes (GEFs, Kinases) are inactive in the cytosol but active when recruited to the plasma membrane (PM). By fusing a membrane anchor to the "Bait" (e.g., PhyB) and the catalytic domain to the "Prey" (e.g., PIF), light forces the enzyme to the membrane, initiating the cascade.

OptoSOS_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PhyB PhyB-CAAX (Membrane Anchor) PIF PIF-SOScat (Catalytic Domain) PhyB->PIF Recruits Ras Ras-GDP (Inactive) Ras_Active Ras-GTP (Active) Ras->Ras_Active GTP Loading Raf Raf Ras_Active->Raf Activates PIF->Ras GEF Activity Light Red Light (650 nm) Light->PhyB Activates FarRed Far-Red Light (750 nm) FarRed->PhyB Deactivates MEK MEK Raf->MEK Phosphorylation ERK ERK (Translocates to Nucleus) MEK->ERK Phosphorylation

Caption: Figure 1: Logic of the Opto-SOS system. Red light induces heterodimerization of PhyB and PIF, recruiting the SOS catalytic domain to the membrane to activate Ras. Far-red light actively dissociates the complex.

Part 3: Detailed Protocol – Opto-SOS (PhyB/PIF System)

This protocol describes the activation of the Ras/ERK pathway in mammalian cells (e.g., NIH3T3 or HeLa) using the PhyB/PIF system. This system is chosen for its spectral compatibility with standard GFP-based biosensors and its active reversibility.

Phase 1: Reagents & Construct Design
  • Constructs:

    • Membrane Anchor: PhyB-mCherry-CAAX (PhyB fused to a membrane-targeting CAAX box).

    • Effector: YFP-PIF-SOScat (PIF fused to the catalytic domain of SOS, the RasGEF).

    • Reporter: ERK-KTR-BFP (Kinase Translocation Reporter) or EGFP-ERK2 to visualize downstream activity.

  • Cofactor: Phycocyanobilin (PCB). Critical: PhyB is a plant protein and mammalian cells do not produce the required chromophore.

    • Stock: Dissolve PCB in anhydrous DMSO to 5-10 mM. Store at -80°C in the dark.

Phase 2: Experimental Setup (Day 0-1)
  • Cell Plating: Plate NIH3T3 cells on fibronectin-coated glass-bottom confocal dishes.

  • Transfection: Transfect using Lipofectamine or electroporation.

    • Ratio: Use a 1:1:1 ratio of Anchor:Effector:Reporter.

    • Expression Time: Incubate for 18–24 hours.

    • Note: Avoid high overexpression of the effector (PIF-SOScat) as high cytosolic background can lead to basal signaling.

Phase 3: Live Cell Imaging & Activation (Day 2)

Step 1: PCB Loading (The "Dark" Step)

  • Perform all steps in dim light or under a green safe light.

  • Dilute PCB stock to 10–20 µM in fresh culture media.

  • Incubate cells with PCB-media for 30–60 minutes at 37°C.

  • Wash: Replace media with imaging buffer (e.g., HBSS + Hepes) to remove excess PCB, though leaving it in is often acceptable if background fluorescence is not an issue.

Step 2: Microscope Configuration

  • Microscope: Confocal or TIRF microscope (TIRF is superior for observing membrane recruitment).

  • Channels:

    • BFP/Blue: To image the ERK reporter (405 nm excitation).

    • YFP/Yellow: To image the PIF-SOScat distribution (514 nm excitation).

    • mCherry/Red: To image the PhyB membrane anchor (561 nm excitation).

  • Activation Light (Red): 650 nm LED or laser line.

  • Deactivation Light (Far-Red): 750 nm LED (often found in the trans-illumination arm or as an external ring).

Step 3: Execution Protocol

  • Baseline (0-5 min): Image BFP and YFP channels every 30 seconds. Ensure PIF-SOScat is cytosolic and ERK-KTR is nuclear (indicating low ERK activity).

    • Control: Pulse 750 nm light briefly to ensure the system is fully "OFF" before starting.

  • Activation (5-15 min):

    • Expose cells to 650 nm light .

    • Mode: Continuous low intensity OR pulsed (e.g., 100ms pulse every 10 seconds).

    • Observation: You will see YFP-PIF-SOScat translocate to the membrane within seconds.[8]

  • Downstream Readout:

    • Observe the BFP-ERK reporter.[8] It should translocate from the nucleus to the cytosol (if using KTR) or cytosol to nucleus (if using standard ERK fusion) within 2–5 minutes of SOS recruitment.

  • Reversion (Optional):

    • Switch to 750 nm light (Far-Red).

    • Observe rapid dissociation of YFP-PIF-SOScat from the membrane.

    • ERK activity will decay slowly (10–15 min) due to the natural phosphatase kinetics of the cell.

Part 4: Troubleshooting & Validation

The "Dark Reversion" Problem
  • Issue: The system activates but never turns off, or turns on spontaneously.

  • Cause: Ambient light.[9] PhyB is extremely sensitive to red light.

  • Solution: Wrap all incubation plates in foil. Use 750 nm light immediately before starting the experiment to "reset" the PhyB to the ground state.

Expression Level Balance
  • Issue: High basal signaling (ERK active before light).

  • Mechanism: If [PIF-SOScat] >> [PhyB], the excess cytosolic SOS can have weak activity. If [PhyB] >> [PIF-SOScat], you get efficient recruitment but may deplete the cytosolic pool too fast.

  • Validation: Always include a "Light-Dead" control (e.g., a PhyB mutant that cannot bind PIF) or a "Catalytic-Dead" SOS mutant to prove that the biological effect is due to the specific recruitment.

Phototoxicity[10]
  • Issue: Cells bleb or die during imaging.

  • Optimization: Blue light (used for GFP/iLID) is toxic at high doses. Red light (PhyB) is generally well-tolerated. Minimize exposure time and bin pixels if necessary to increase sensitivity.

Part 5: Workflow Visualization

Workflow cluster_imaging Live Imaging Session Start Start: Construct Design Transfect Transfection (Day 1) PhyB-Memb + PIF-SOS + Reporter Start->Transfect Incubate Incubation (18-24h) Transfect->Incubate PCB Add PCB Cofactor (Day 2) 30-60 min in Dark Incubate->PCB Reset Reset: 750nm Pulse (Force OFF state) PCB->Reset Baseline Baseline Imaging (Check cytosolic PIF) Reset->Baseline Activate Activation: 650nm Light (Recruit PIF to Memb) Baseline->Activate Readout Measure ERK Translocation (5-10 min lag) Activate->Readout

Caption: Figure 2: Experimental timeline for PhyB/PIF Opto-SOS activation.

References

  • Toettcher, J. E., Gong, D., Lim, W. A., & Nelson, C. M. (2011). Light-control of Ras/Erk signaling using photoswitchable activation.[5] Nature Methods, 8(10), 837–839. [Link]

  • Guntas, G., Hallett, R. A., Zimmerman, S. P., et al. (2015). Engineering an improved light-induced dimer (iLID) for controlling the localization and activity of signaling proteins.[10] Proceedings of the National Academy of Sciences, 112(1), 112–117.[10] [Link]

  • Kennedy, M. J., Hughes, R. M., Peteya, L. A., et al. (2010). Rapid blue-light-mediated induction of protein interactions in living cells. Nature Methods, 7(12), 973–975. [Link]

  • Addgene. (n.d.). Optogenetics Guide. Addgene. [Link][11][12]

Sources

Wavelength and intensity of UV light for DMNB deprotection.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Photolysis of DMNB-Caged Compounds

Executive Summary

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely utilized photolabile protecting group (PPG) for "caging" bioactive molecules such as neurotransmitters, nucleotides, and peptides. Its popularity stems from its compatibility with standard organic synthesis and its ability to release cargo upon exposure to near-UV light. However, successful uncaging requires a precise balance between uncaging efficiency and phototoxicity .

This guide provides a technical framework for optimizing the optical parameters (wavelength, intensity, duration) for DMNB deprotection. It moves beyond generic instructions to offer a self-validating protocol that ensures maximum yield with minimal biological collateral damage.

Photochemical Mechanism

To optimize the uncaging protocol, one must understand the underlying chemistry. DMNB uncaging follows a Norrish Type II-like mechanism.

  • Excitation: Absorption of a UV photon promotes the DMNB chromophore to an excited singlet state.

  • Intersystem Crossing: Rapid conversion to the triplet state occurs.

  • Hydrogen Abstraction: The nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.

  • Cyclization & Release: The intermediate cyclizes to an isoxazole, which spontaneously hydrolyzes to release the free "cargo" and a nitroso-aldehyde/ketone byproduct.

Critical Insight: The reaction quantum yield (


) is typically low (0.01 – 0.1). This necessitates either high-intensity light or prolonged exposure, both of which increase the risk of sample heating or UV-induced DNA damage. Furthermore, the nitroso byproduct is highly absorbent at similar wavelengths, potentially causing an "inner filter effect" that slows the reaction as it progresses.

DMNB_Mechanism Caged DMNB-Caged Compound Excited Excited State (Singlet/Triplet) Caged->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization (Rate Limiting) Products Free Cargo + Nitroso Byproduct Hemiacetal->Products Hydrolysis (pH dependent)

Figure 1: Simplified photochemical pathway of DMNB uncaging. The formation of the aci-nitro intermediate is fast, but the subsequent dark reactions (hydrolysis) determine the release rate.

Optical Parameters

Wavelength Selection

The absorption spectrum of DMNB is distinct from simple nitrobenzyl groups due to the electron-donating methoxy substituents, which red-shift the absorption maximum.

ParameterOptimal ValueSecondary OptionNotes
1-Photon Excitation 365 nm 350 – 355 nm365 nm (UV-A) is the "sweet spot" where DMNB absorbs efficiently while minimizing DNA damage compared to UVB (<320 nm). 405 nm is often too far red-shifted for efficient DMNB uncaging (low extinction coefficient).
2-Photon Excitation 720 nm 700 – 740 nm2-photon cross-sections are generally low (~0.1 GM). High peak power (fs laser) is required. 720 nm is approximately

.
Intensity and Power Density

Intensity requirements differ vastly between bulk benchtop experiments (e.g., in a cuvette) and microscopic applications (e.g., live cells).

  • Benchtop (Bulk Photolysis):

    • Target Intensity: 1 – 10 mW/cm² .

    • Rationale: At 3.5 mW/cm² (365 nm), >80% uncaging is typically achieved within 10 minutes.[1][2] Higher intensities (e.g., 20+ mW/cm²) can cause thermal degradation of sensitive proteins or peptides.

  • Microscopy (Live Cell Uncaging):

    • Target Fluence: < 2 µJ/µm² (total dose).

    • Power: 0.1 – 20 nW/µm² (continuous).[3]

    • Rationale: In microscopy, the light is focused to a diffraction-limited spot.[4] While the local intensity is massive, the total energy deposited (fluence) determines toxicity. Exceeding 2 µJ/µm² at 365 nm often induces apoptosis or necrosis in sensitive cell lines (e.g., neurons).

Experimental Protocol

This protocol is designed to be self-validating . You will not just "flash and pray"; you will measure the uncaging efficiency before applying it to precious samples.

Phase 1: Calibration (The "Mock" Run)

Objective: Determine the uncaging time constant (


) for your specific light source.
  • Prepare a 100 µM stock solution of your DMNB-caged compound in a quartz cuvette (glass absorbs UV). Solvent: PBS or HBSS (avoid cell media with phenol red as it absorbs UV).

  • Setup Light Source:

    • Use a 365 nm LED (collimated) or a mercury arc lamp with a bandpass filter.

    • Measure intensity at the sample position using a calibrated UV power meter.[5] Adjust distance to achieve ~5 mW/cm² .

  • Irradiation Loop:

    • Irradiate for intervals: 0, 30s, 60s, 120s, 300s, 600s.

    • After each interval, take a 10 µL aliquot.

  • Analysis:

    • Run aliquots on HPLC or LC-MS.

    • Plot [Caged Compound] vs. Time .

    • Fit to a mono-exponential decay:

      
      .
      
    • Calculate

      
       (time to 90% uncaging). This is your experimental exposure time. 
      
Phase 2: Biological Uncaging (Live Cell)

Objective: Release bioactive cargo with spatial precision.

  • Cell Preparation:

    • Load cells with the caged compound (if membrane permeable) or add to the extracellular buffer.

    • Critical: Use phenol red-free imaging media (e.g., BrainPhys or clear DMEM). Phenol red absorbs 365 nm light, reducing efficiency and creating toxic free radicals.

  • Microscope Setup:

    • Source: 365 nm LED (epifluorescence) or 355 nm Laser (scanning).

    • Triggering: Synchronize the UV pulse with image acquisition. Do not image during the UV pulse to protect PMTs/Cameras.

  • The "Safe-Zone" Test:

    • Select a Field of View (FOV) with cells not intended for data collection.

    • Expose with the

      
       calculated in Phase 1 (adjusted for microscope power).
      
    • Observe cell morphology for 5 minutes. Look for blebbing or shrinkage (signs of phototoxicity).

    • If toxicity is observed: Reduce pulse width and increase frequency (pulsed mode allows heat dissipation).

  • Experiment:

    • Acquire baseline images (pre-uncaging).

    • Trigger UV pulse (e.g., 100 ms – 1 s depending on power).

    • Acquire post-uncaging images immediately to capture fast signaling events.

Protocol_Workflow Start Start: Caged Compound Calib Phase 1: Calibration (HPLC/UV-Vis) Start->Calib Calc Calculate t(90%) & Check Byproducts Calib->Calc Media Phase 2: Media Check (Remove Phenol Red) Calc->Media Valid Parameters ToxTest Toxicity Control (Blebbing/Lysis Check) Media->ToxTest ToxTest->Media Toxicity Detected (Reduce Fluence) Exp Live Experiment (Pulse -> Record) ToxTest->Exp Cells Healthy

Figure 2: Operational workflow for validating DMNB uncaging parameters before biological application.

Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Uncaging Inner Filter EffectThe nitroso byproduct absorbs at 365 nm. Solution: Use a flow cell to wash away byproducts or increase intensity slightly (with cooling).
Cell Death UV PhototoxicityTotal energy > 2 µJ/µm².[3] Solution: Switch to pulsed illumination (e.g., 10 Hz, 10 ms pulses) rather than continuous wave. This reduces thermal load.
Slow Response Hydrolysis RateThe dark reaction (hydrolysis) is pH dependent. Solution: Ensure buffer pH is 7.2 – 7.4. Acidic environments slow down the release.
High Background Spontaneous HydrolysisDMNB is relatively stable, but stock solutions degrade in light. Solution: Store stocks in amber vials at -20°C. Always check purity before use.

References

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Source: Penn Engineering / PubMed URL:[Link] Relevance: Establishes the standard intensity of 3.5 mW/cm² for biological compatibility.

  • Quantifying UV-induced photodamage for longitudinal live-cell imaging. Source: NIH / PubMed Central URL:[Link] Relevance: Defines the fluence threshold (~0.5 - 2 µJ/µm²) for UV phototoxicity in live cells.

  • Two-photon uncaging microscopy. Source: Cold Spring Harbor Protocols / PubMed URL:[Link] Relevance: Provides protocols and wavelength data (720 nm) for two-photon excitation of nitrobenzyl groups.

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Source: Journal of Cell Science URL:[Link] Relevance: General guidelines for optimizing light exposure in fluorescence/uncaging experiments.

Sources

Synthesis of photosensitive peptides for neuroscience studies.

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Application of Photosensitive Peptides in Neuroscience

Abstract

The ability to manipulate neuronal activity with high spatiotemporal resolution is a cornerstone of modern neuroscience. While optogenetics relies on genetic expression, photopharmacology utilizes synthetic photosensitive peptides to modulate endogenous receptors and ion channels. This guide details the synthesis of two distinct classes of photosensitive probes: "Caged" Peptides (irreversible photolysis) and Photoswitchable Peptides (reversible isomerization). We provide field-proven protocols for their synthesis via Fmoc-SPPS, critical handling procedures to prevent premature degradation, and validation workflows for synaptic physiology.

Part 1: Strategic Design – The Photonic Toolbox

Before initiating synthesis, the researcher must select the appropriate photochemical strategy based on the biological question.

1.1 Caged vs. Switchable: A Functional Comparison
FeatureCaged Peptides (e.g., MNI-Glutamate)Photoswitchable Peptides (e.g., Azobenzene)
Mechanism Irreversible cleavage of a protecting group upon light exposure.Reversible isomerization (trans

cis) upon irradiation.
Primary Use Concentration jumps (uncaging) to mimic neurotransmitter release.[1]Toggling receptor activity (ON/OFF) or controlling conformation.
Time Scale Microseconds (release rate).Milliseconds to seconds (isomerization rate).
Wavelength UV (350–405 nm) or 2-Photon (720 nm+).UV (365 nm)

Visible (460–500 nm).
Key Moiety Nitrobenzyl, Coumarin, Ruthenium (RuBi).Azobenzene, Diarylethene, Spiropyran.
1.2 Selection of the Photo-Active Group
  • For Fast Synaptic Mapping: Use MNI (4-methoxy-7-nitroindolinyl) or CDNI . These groups are highly stable in physiological buffers and uncage rapidly (<1 µs), making them ideal for mimicking synaptic transmission [1].

  • For Reversible Modulation: Use Azobenzene linkers.[2] When incorporated into a peptide backbone (e.g., connecting

    
     and 
    
    
    
    residues), light-induced isomerization alters the peptide's helicity, dynamically masking or exposing a binding motif [2].
Part 2: Synthesis Protocol (Fmoc-SPPS)

Core Directive: The synthesis of photosensitive peptides requires strict adherence to "Dark Chemistry." All steps following the introduction of the photo-active moiety must be performed under low-light conditions (amber light or foil-wrapped vessels).

2.1 Materials & Reagents[3][4]
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagents: HATU/HOAt are preferred over HBTU for the bulky photo-active amino acids.

  • Solvents: DMF (peptide grade, amine-free).

  • Photo-Active Building Blocks:

    • Caged: Fmoc-Glu(MNI)-OH (for caged glutamate peptides).

    • Switch: Fmoc-Phe(4-phenylazo)-OH or Azobenzene-dicarboxylic acid.

2.2 Workflow: The "Dark" SPPS Protocol

Step 1: Resin Swelling & Deprotection

  • Swell resin in DMF for 30 min.

  • Deprotect Fmoc: 20% Piperidine/DMF (

    
     min).
    
  • Wash: DMF (

    
     min).
    

Step 2: Standard Chain Elongation Synthesize the C-terminal segment of the peptide using standard automated or manual Fmoc protocols (5 eq. AA, 5 eq.[4] HBTU, 10 eq. DIPEA).

Step 3: Coupling the Photo-Active Residue (CRITICAL) This step often fails due to steric hindrance of the bulky photo-group.

  • Reduce Light: Turn off overhead lights; use red/amber safety lamps.

  • Activation: Dissolve 2.5 eq. of Photo-AA and 2.5 eq. of HATU in minimal DMF. Add 5 eq. DIPEA.

  • Coupling: Add to resin immediately. Vortex gently for 2–4 hours (double the standard time).

  • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using fresh reagents.

Step 4: Completion & N-Terminal Capping Finish the sequence. If the N-terminus is not part of the pharmacophore, acetylate it (


/Pyridine) to prevent degradation by exopeptidases in the brain slice.
2.3 Visualization of Synthesis Logic

SPPS_Workflow cluster_DarkZone DARK ZONE (Amber Light Only) Start Resin Preparation (Rink Amide) Std_Cycle Standard Fmoc Cycle (Deprotect -> Wash -> Couple) Start->Std_Cycle Photo_Couple Coupling Photo-AA (HATU, 2.5 eq, 4 hrs) Std_Cycle->Photo_Couple Reach Target Residue Final_Deprotect Final Fmoc Removal Photo_Couple->Final_Deprotect Cleavage Cleavage from Resin Final_Deprotect->Cleavage Purify HPLC Purification (Dark/Cold) Cleavage->Purify

Figure 1: SPPS workflow highlighting the transition to light-sensitive processing (Dark Zone).

Part 3: Cleavage, Purification & Handling[4][5]

The cleavage step is the most hazardous phase for photosensitive peptides. Side reactions (reduction of azo bonds or acid-catalyzed hydrolysis of cages) are common.

3.1 Cleavage Cocktails (Select Carefully)

A. For Nitrobenzyl-Caged Peptides (e.g., MNI): Use a standard Reagent K analog. The nitrobenzyl group is acid-stable but light-sensitive.

  • Formula: 92.5% TFA / 2.5% TIS / 2.5%

    
     / 2.5% EDT (if Cys/Met present).
    
  • Note: Keep the vessel wrapped in aluminum foil.

B. For Azobenzene Photoswitches (The "Non-Reducing" Cocktail): WARNING: Standard scavengers like Triisopropylsilane (TIS) or Thiols (EDT) can reduce the azo double bond (


) to a hydrazine (

) or amine, destroying the switch [3].
  • Formula: 95% TFA / 5%

    
    .
    
  • Protocol: If Met/Trp are present and scavengers are absolutely required, limit TIS to 1% and keep cleavage time under 2 hours.

3.2 Purification (HPLC)
  • Preparation: Wrap fraction collector tubes in foil. Turn off UV detector lamps if possible, or monitor at a "safe" wavelength (e.g., 220 nm) where the photolysis quantum yield is low, minimizing exposure time.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Lyophilization: Freeze-dry immediately in the dark. Store peptide powder at -20°C in amber vials.

Part 4: Neuroscience Application & Validation

Once synthesized, the peptide must be validated for biological activity.

4.1 Experimental Setup: Two-Photon Uncaging

To map synaptic connectivity, MNI-caged peptides are perfused over a brain slice. A femtosecond laser is used to uncage the peptide at specific dendritic spines.

Protocol:

  • Perfusion: Bath apply MNI-Caged-Peptide (e.g., 20–50 µM) in ACSF (Artificial Cerebrospinal Fluid).

  • Imaging: Visualize dendritic spines using a morphological dye (e.g., Alexa 594) via 2-photon microscopy (

    
     nm).
    
  • Uncaging: Target a specific spine head. Deliver a 720 nm laser pulse (approx. 1 ms). This wavelength excites the MNI group via two-photon absorption, releasing the active peptide [4].

  • Recording: Simultaneously record Excitatory Postsynaptic Currents (EPSCs) via whole-cell patch clamp.

4.2 Mechanism of Action

Uncaging_Mechanism Inactive Caged Peptide (Inactive) Active Free Peptide (Active) Inactive->Active Photolysis (<1µs) Photon 2P Laser Pulse (720 nm) Photon->Inactive Receptor AMPA/NMDA Receptor Active->Receptor Binding Signal Ca2+ Influx / EPSC Receptor->Signal Channel Opening

Figure 2: Mechanism of two-photon uncaging leading to synaptic activation.

4.3 QC Checklist for Researchers
  • Mass Spectrometry: Verify the mass of the caged species. Note that ESI ionization can sometimes cause in-source fragmentation of the cage; use "soft" settings.

  • Dark Stability: Dissolve peptide in ACSF and monitor by HPLC over 4 hours in the dark. No degradation should occur.

  • Photolysis Check: Expose a small aliquot to UV light (365 nm) for 5 minutes. Run HPLC. The peak should shift entirely to the mass of the native peptide.

References
  • Ellis-Davies, G. C. R. (2007).[5] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[6] Nature Methods, 4, 619–628.[6][7] Link

  • Behrendt, R., et al. (2016). Photoswitchable Peptides for Photopharmacological and Structural Biology Applications.[2] Beilstein Journal of Organic Chemistry. Link

  • Hoppmann, C., et al. (2014). Light-controlled affinity purification of proteins. Angewandte Chemie International Edition. (Note: Discusses reduction sensitivity of azobenzene). Link

  • Ellis-Davies, G. C. R. (2013).[1] A chemist and biologist talk to each other about caged neurotransmitters. Beilstein Journal of Organic Chemistry, 9, 64–73.[8] Link

Sources

N-Fmoc DMNB-L-serine in the study of serine-dependent signaling pathways.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Spatiotemporal Control of Serine-Dependent Signaling Subject: Application of N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine in Peptide Synthesis and Signal Transduction Studies.

Executive Summary

This guide details the utility of N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (hereafter Fmoc-Ser(DMNB)-OH ) as a high-precision tool for interrogating serine-dependent signaling pathways.[1][2] By incorporating this "caged" amino acid into bioactive peptides or proteins via Solid-Phase Peptide Synthesis (SPPS), researchers can mask the biological activity of specific serine residues (e.g., phosphorylation sites, active site nucleophiles).[2][3] Activity is restored instantaneously upon irradiation with UV light (365 nm), allowing for sub-second resolution of signaling kinetics in pathways such as mTORC1 , Akt/PKB , and NMDA receptor modulation .[3]

Technical Profile & Mechanism

Compound: N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine Function: Photocleavable building block for SPPS.[1][2] Caging Mechanism: The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is covalently attached to the


-hydroxyl side chain of L-serine.[1][2][3] This bulky, hydrophobic group sterically blocks interactions (e.g., kinase recognition) and chemically prevents phosphorylation.[2][3]
Uncaging:  Exposure to near-UV light (350–365 nm) triggers a photo-isomerization reaction, cleaving the DMNB group and regenerating the native L-serine hydroxyl group with high quantum efficiency.[1][2][3]
Chemical Structure & Photolysis Reaction

UncagingReaction Caged Caged Peptide (Ser-O-DMNB) Intermediate Aci-Nitro Intermediate Caged->Intermediate hv Light UV Light (365 nm) Light->Caged Active Active Peptide (Native Ser-OH) Intermediate->Active H2O / pH 7.4 Byproduct Nitroso-aldehyde Byproduct Intermediate->Byproduct

Figure 1: Photolysis mechanism of DMNB-caged Serine.[1][2][3] UV irradiation triggers cleavage, releasing the bioactive serine residue.

Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)[1][2][3][4]

Objective: Synthesize a "light-switchable" peptide substrate (e.g., a Kemptide derivative or Akt substrate) containing Caged Serine.

Pre-requisites:

  • Resin: Rink Amide MBHA or Wang resin (depending on C-terminus requirement).[1][2][3]

  • Reagents: Fmoc-Ser(DMNB)-OH, HBTU/HOBt or DIC/Oxyma, DIPEA, DMF, Piperidine.[1][2][3]

  • Environment: Strictly Low-Light Conditions (Amber glassware or foil-wrapped vessels are mandatory).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Standard Elongation: Perform standard Fmoc deprotection (20% piperidine/DMF) and coupling for all amino acids preceding the caged serine.[3]

  • Coupling Fmoc-Ser(DMNB)-OH:

    • Stoichiometry: Use only 2.0–2.5 equivalents of Fmoc-Ser(DMNB)-OH (due to cost and steric bulk) relative to resin loading.[1][2][3]

    • Activation: Dissolve amino acid in DMF. Add 2.0 eq HBTU and 4.0 eq DIPEA.[3]

    • Reaction Time: Extend coupling time to 2–4 hours (double coupling recommended) to account for the steric hindrance of the DMNB group.

    • Note: Avoid microwave heating for this step to prevent premature degradation.[3]

  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc.[1][2][3]

    • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.[2][3] (Avoid thiols if possible, or use minimal EDT, as nitro groups can be sensitive to reduction, though DMNB is generally stable in standard TFA).[2][3]

    • Duration: 2–3 hours at Room Temperature (Dark).

  • Purification:

    • Precipitate in cold diethyl ether.

    • HPLC: Use acetonitrile/water gradient.[3] Monitor at 214 nm and 350 nm (DMNB absorbs at 350 nm, aiding identification).

    • QC: Verify mass via ESI-MS (Mass shift: Native Peptide + 195 Da for DMNB group).[1][2][3]

Protocol B: Spatiotemporal Uncaging & Signaling Assay

Objective: Measure the kinetics of phosphorylation of the uncaged peptide by a specific kinase (e.g., Akt1).[3]

Experimental Setup:

  • Sample: Purified Caged Peptide (10–50 µM) in Kinase Buffer.

  • Light Source: 365 nm LED (approx. 10–100 mW/cm²) or UV Laser.[3]

  • Readout: Western Blot (phospho-specific antibody) or ADP-Glo™ Kinase Assay.[1][2][3]

Workflow Diagram:

Workflow Step1 1. Prepare Reaction Mix (Caged Peptide + Kinase + ATP) Step2 2. Equilibration (Dark, 37°C, 5 min) Step1->Step2 Step3 3. UV Flash Photolysis (365 nm, 1-10 sec) Step2->Step3 Step4 4. Serine Uncaging (Restoration of -OH) Step3->Step4 Step5 5. Kinase Phosphorylation (Ser-OH -> Ser-PO4) Step4->Step5 Step6 6. Quench & Quantify (MS or Phospho-Ab) Step5->Step6

Figure 2: Experimental workflow for kinetic analysis of kinase activity using caged serine substrates.

Detailed Procedure:

  • Preparation: Prepare a master mix containing the kinase (e.g., recombinant Akt1), ATP (100 µM), and MgCl₂ in buffer.[3] Add the Caged Peptide substrate.[3]

  • Baseline Control: Take an aliquot before UV exposure.[3] This serves as the "Zero Time/Background" control.[3] The bulky DMNB group should prevent phosphorylation (verify this: signal should be near zero).[3]

  • Uncaging (Start Reaction):

    • Expose the sample to 365 nm light.[3]

    • Optimization: Perform a "light dose-response" curve (e.g., 0, 1, 5, 10, 30 seconds exposure) to determine the time required for 100% uncaging without damaging the protein.[2][3]

  • Kinetic Sampling:

    • Immediately after the light pulse, incubate at 30°C.

    • Remove aliquots at t = 10s, 30s, 1 min, 5 min.

    • Quench immediately with SDS-PAGE loading buffer or EDTA.[1][2][3]

  • Analysis: Run samples on SDS-PAGE. Blot with a phospho-serine specific antibody.[1][2][3]

    • Result: You should observe a rapid appearance of the phospho-band only after UV illumination.[1][3]

Case Study: Mapping mTORC1 Signaling Dynamics

Context: The mechanistic Target of Rapamycin Complex 1 (mTORC1) phosphorylates downstream targets like S6K1 and 4E-BP1 on specific serine residues to regulate translation.[3]

Application: By replacing Ser65 in 4E-BP1 with Caged Serine (via semi-synthesis or peptide arrays), researchers can:

  • Block Phosphorylation: Confirm that Ser65 is the "gatekeeper" residue; if caged, downstream signaling should be stalled.[3]

  • Temporal Resolution: Flash-uncage Ser65 in cell lysates and measure how quickly 4E-BP1 dissociates from eIF4E.

Signaling Pathway Visualization:

mTORPathway cluster_Target Target Regulation GrowthFactor Growth Factors (Insulin) PI3K PI3K GrowthFactor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb GAP Activity mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K1 mTORC1->S6K Phosphorylates BP1 4E-BP1 (Caged Ser65) mTORC1->BP1 Blocked by Caging BP1_Active 4E-BP1 (Phospho-Ser65) BP1->BP1_Active Allows Phos. Translation Protein Translation BP1_Active->Translation Releases eIF4E UV UV Light UV->BP1 Uncages

Figure 3: Interrogation of the mTORC1 pathway. Caging critical serine residues on 4E-BP1 allows for precise control over the translation initiation step.[1][2]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Incomplete Uncaging Light intensity too low or sample too concentrated (inner filter effect).[1][2][3]Increase light intensity (mW) or stir sample during irradiation.[3] Use a thinner path length (quartz cuvette).[3]
Low Peptide Yield Steric hindrance of DMNB group during SPPS.[3]Use double coupling cycles. Ensure high-efficiency coupling reagents (HATU/HOAt) are used for the next amino acid added after the caged serine.
Premature Uncaging Ambient light exposure.[3]Wrap all reaction vessels in aluminum foil. Use red-light lamps in the lab if necessary.
Solubility Issues DMNB is hydrophobic.Dissolve caged peptides in a small volume of DMSO before diluting into aqueous buffer.

References

  • Santa Cruz Biotechnology. N-Fmoc DMNB-L-serine Product Data. [1][2][3]

  • Thermo Fisher Scientific. Caged Neurotransmitters and Amino Acids: Probes for Signaling. [3]

  • Ellis-Davies, G. C. (2007).[1][2][3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3] Nature Methods.[2][3]

  • Höhne, M., et al. (2011).[3] Light-activated control of protein kinase activity in live cells.[1][2][3] (Relevant context for caged serine/threonine kinases).

  • Chem-Impex. Fmoc-L-Serine and Derivatives in Peptide Synthesis.

(Note: While specific "N-Fmoc DMNB-L-serine" citations in literature are rare as it is a reagent name, the chemistry follows standard DMNB-caging protocols established in the cited "Nature Methods" and "Molecular Probes" handbooks.)[1][2][3]

Sources

Application Note: High-Precision Spatiotemporal Control of Peptide Signaling using DMNB-Caged Serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Genetic knockouts and RNAi provide valuable insights into protein function but lack temporal resolution. They eliminate a protein for days, allowing compensatory mechanisms to mask the immediate phenotype. Photocaged peptides offer a solution: they are chemically "frozen" in an inactive state and can be activated in milliseconds within a specific sub-cellular region.

This guide details the application of peptides containing DMNB-L-serine . By incorporating the photocleavable 4,5-dimethoxy-2-nitrobenzyl (DMNB) group onto the serine side chain, critical phosphorylation sites or binding interfaces are sterically blocked. Upon irradiation with UV light (365 nm), the cage is released, restoring the native serine residue and triggering the biological event.

Part 1: Chemical Architecture & Synthesis Strategy

The Reagent: Fmoc-Ser(DMNB)-OH

The core building block is N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine .

  • Fmoc (Fluorenylmethyloxycarbonyl): The N-terminal protecting group used during Solid Phase Peptide Synthesis (SPPS). It is removed during synthesis.

  • DMNB (Cage): The photolabile group attached to the oxygen of the serine side chain. This group remains on the peptide after cleavage from the resin.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Reagent Fmoc-Ser(DMNB)-OH (Reagent) Coupling SPPS Coupling (Dark Conditions) Reagent->Coupling Activation Deprotection Fmoc Removal (Piperidine) Coupling->Deprotection -Fmoc Cleavage Resin Cleavage (TFA Cocktail) Coupling->Cleavage Complete Deprotection->Coupling Next AA Purification HPLC Purification (Amber Glass) Cleavage->Purification FinalPeptide Caged Peptide (H-Peptide-Ser(DMNB)-OH) Purification->FinalPeptide

Figure 1: Critical workflow for synthesizing DMNB-caged peptides. Note that while Fmoc is used for assembly, the final bioactive tool is the DMNB-caged peptide.

Critical Synthesis Protocols

Expertise Insight: The DMNB group is sensitive to UV and blue light. Standard laboratory lighting (fluorescent tubes) emits enough UV to partially uncage your peptide during the multi-hour synthesis process, leading to a mixture of caged and active peptides—a disaster for experimental consistency.

  • Ambient Light Control: Perform all weighing and coupling steps under red safety lights or wrap all reaction vessels/columns in aluminum foil.

  • Acid Stability: The DMNB ether linkage is stable to the standard TFA (Trifluoroacetic acid) cleavage cocktails used to remove the peptide from the resin.

  • Storage: Lyophilized caged peptides must be stored at -20°C in the dark.

Part 2: Experimental Setup (The Rig)

To successfully uncage and image simultaneously, your microscopy setup requires two distinct optical paths.

ComponentRequirementCausality/Reasoning
Imaging Laser 488 nm, 561 nm, or 640 nmExcitation of reporters (GFP, mCherry). Must be >450 nm to avoid premature uncaging.
Uncaging Source 365 nm (UV) LED or 405 nm Laser (High Power)DMNB absorbs maximally at ~350-365 nm. 405 nm works but requires higher power, increasing phototoxicity risks.
Objective Lens High NA (1.2 - 1.4) Quartz/UV-transmissiveStandard glass blocks UV. Ensure the objective transmits 365 nm efficiently if using epifluorescence uncaging.
Chamber Temperature Controlled (37°C)Peptide kinetics are temperature-dependent. Cold cells have altered diffusion rates.

Part 3: Protocol - Live Cell Uncaging & Imaging

Step 1: Peptide Delivery

Peptides do not cross cell membranes passively.

  • Method A: Microinjection (Gold Standard): Delivers precise amounts of peptide directly into the cytosol.

  • Method B: TAT-Fusion: Synthesize the peptide with a TAT sequence (GRKKRRQRRRPQ). Warning: TAT can alter localization.

  • Method C: Chariot/Pulse Delivery: Commercial protein delivery reagents.

Step 2: The "Dark" Incubation
  • Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes.

  • Deliver the caged peptide (Concentration: 10–50 µM intracellular).

  • Incubate for 15–30 minutes to allow diffusion. Keep the stage dark.

Step 3: Image Acquisition & Uncaging Sequence

Mechanism of Action: Upon UV irradiation, the DMNB group undergoes a Norrish Type II reaction, cleaving the C-O bond and releasing the free serine hydroxyl.

UncagingMechanism Inactive Caged Peptide (Inactive) Intermediate Aci-Nitro Intermediate Inactive->Intermediate Absorption UV UV Light (365 nm) UV->Intermediate Active Native Peptide (Ser-OH Active) Intermediate->Active Hydrolysis Byproduct Nitrosobenzaldehyde (Byproduct) Intermediate->Byproduct

Figure 2: Photolysis mechanism. The nitrosobenzaldehyde byproduct is released, restoring the native Serine.

The Protocol:

  • Baseline Imaging (t = -5 min to 0):

    • Acquire images of your biosensor (e.g., Calcium dye, FRET sensor) using 488/561 nm light.

    • Self-Validation: The signal should be stable. If signal rises before UV, your peptide is unstable or not fully caged.

  • Uncaging (t = 0):

    • Expose a defined Region of Interest (ROI) to 365 nm light.

    • Duration: Flash (100–500 ms) for rapid activation, or pulsed (1 sec every 10 sec) for sustained release.

    • Power: Start at 10% intensity to minimize radical generation.

  • Post-Activation Imaging (t = 0 to +10 min):

    • Acquire images at high frame rate (e.g., 1 fps) immediately after the UV flash.

    • Observe diffusion of the effect from the ROI.

Part 4: Data Analysis & Self-Validation

The "Byproduct Artifact" Check

Trustworthiness Alert: The cleaved byproduct, nitrosobenzaldehyde , can be fluorescent and toxic.

  • Symptom:[1][2][3][4] A sudden increase in background fluorescence in the UV/Blue channel that is not related to your biosensor.

  • Control: Perform the uncaging protocol on cells containing only the caged peptide (no biosensor). If fluorescence increases, you are imaging the byproduct.

  • Mitigation: Use flow chambers to wash out the byproduct if possible, or use 2-photon uncaging (720 nm) to confine the byproduct generation to a tiny volume.

The "Scrambled" Control

Synthesize a version of the peptide with the same sequence but a non-functional substitution (e.g., Alanine instead of Serine) and the DMNB group on a non-critical residue.

  • Result: UV illumination should yield no biological response . This confirms that the effect is due to the specific serine restoration, not UV toxicity or heating.

Quantitative Analysis Table

Summarize your ROI data in this format to verify statistical significance.

ConditionBaseline Intensity (F0)Peak Intensity (F_max)Response Time (T_1/2)Interpretation
Caged Peptide (No UV) 100 AU102 AUN/APeptide is stable (No leak).
Caged Peptide + UV 100 AU450 AU2.5 secSuccessful uncaging & activation.
UV Only (No Peptide) 100 AU105 AUN/ANo phototoxicity/artifacts.

References

  • Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry. Source: National Institutes of Health (NIH) / PubMed Link:[Link]

  • Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Source: Nature Scientific Reports / PMC Link:[Link]

  • Properties of the DMNB Photocaging Group. Source: ResearchGate (Plank et al.) Link:[Link]

Sources

Application Note: Precision Control of Protein Activity via Site-Specific Incorporation of Caged Serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This Application Note details the methodology for site-specifically incorporating photocaged serine (O-nitrobenzyl-L-serine or DMNB-Serine) into proteins expressed in E. coli. Unlike traditional mutagenesis, which permanently alters a residue, caged serine renders a specific site chemically inert (sterically bulky and incapable of H-bonding) until activated by light.

Key Applications:

  • Kinase Activation: "Cage" the nucleophilic serine in a kinase active site to create a light-activatable enzyme.

  • Phosphorylation Studies: Mask a phosphorylation site to precisely time the onset of signaling cascades.

  • Protein-Protein Interactions: Sterically block an interface until photo-release allows binding.

Principle of Operation

The method relies on Genetic Code Expansion (GCE) .[1][2] We utilize an "orthogonal" translation system comprising a mutant aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA.[3][4] This pair specifically recognizes the non-canonical amino acid (ncAA)—in this case, Caged Serine—and incorporates it in response to an amber stop codon (TAG) engineered into the gene of interest.

System Components
  • Orthogonal Pair: Typically a variant of the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) evolved to recognize caged serine, paired with its cognate tRNA

    
    .[5]
    
  • Caged Reagent: O-(2-nitrobenzyl)-L-serine (ONB-Ser) or O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (DMNB-Ser).

  • Trigger: UV light (365 nm for ONB) or Blue light (405 nm for DMNB) cleaves the caging group, regenerating wild-type serine.

Mechanism Diagram[3][6]

GCE_Mechanism Plasmid Plasmid: pEvol-ONB-SerRS Synthetase Expressed Synthetase (ONB-SerRS) Plasmid->Synthetase Expression tRNA Orthogonal tRNA(CUA) Plasmid->tRNA Transcription Synthetase->tRNA Aminoacylation CagedSer Caged Serine (Added to Media) CagedSer->Synthetase Binding Ribosome Ribosome at TAG Codon tRNA->Ribosome Delivery to A-site CagedProtein Caged Protein (Inactive) Ribosome->CagedProtein Translation ActiveProtein Active Protein (WT Serine) CagedProtein->ActiveProtein Photolysis Light UV Light (365nm) Light->CagedProtein Irradiation

Figure 1: Mechanistic flow of Genetic Code Expansion for caged serine. The orthogonal synthetase charges the suppressor tRNA with caged serine, which suppresses the TAG codon during translation.

Materials & Reagents

Plasmids
  • pTarget: Your gene of interest in an expression vector (e.g., pET-22b, pBAD) with a TAG codon at the desired site.

  • pOrthogonal: Plasmid encoding the evolved MjTyrRS and tRNA

    
    . Common backbones are pEvol  or pUltra .
    
    • Note: Ensure the antibiotic resistance of pOrthogonal is compatible with pTarget (e.g., Chloramphenicol vs. Ampicillin).

Chemical Reagents
ReagentDescriptionStock PrepStorage
ONB-Serine Basic caging group. Photolysis at ~365nm.100 mM in 0.1M NaOH or DMSO-20°C (Dark)
DMNB-Serine Faster photolysis, red-shifted (~405nm).100 mM in DMSO-20°C (Dark)
Arabinose Inducer for pEvol/pBAD systems.20% (w/v) in H2O-20°C
IPTG Inducer for pET systems.1 M in H2O-20°C

Experimental Protocol

Phase 1: Genetic Design (Site-Directed Mutagenesis)
  • Identify the target Serine residue (e.g., Ser145).

  • Design primers to mutate the codon (usually TCT/TCC) to TAG (Amber).

  • Perform PCR mutagenesis (e.g., QuikChange), digest template with DpnI, and transform into cloning strain (DH5

    
    ).
    
  • Validation: Sequence the plasmid to confirm the TAG mutation and ensure no frame shifts occurred.

Phase 2: Expression in E. coli

Critical Insight: Caged amino acids are often hydrophobic and can transport poorly. We use a high concentration in the media, but timing is critical to avoid toxicity or precipitation.*

  • Co-Transformation: Transform chemically competent E. coli BL21(DE3) with both pTarget and pOrthogonal . Plate on LB agar containing both antibiotics (e.g., Amp + Cam).

  • Inoculation: Pick a single colony into 10 mL LB + antibiotics. Incubate overnight at 37°C.

  • Scale-Up: Dilute overnight culture 1:100 into fresh media (e.g., 50 mL or 1 L).

    • Expert Tip: Use Terrific Broth (TB) or 2xYT for higher density. If background expression (leaky incorporation) is an issue, use C7 Minimal Media .

  • Growth: Incubate at 37°C / 250 rpm until OD

    
     reaches 0.4–0.5 .
    
  • ncAA Addition:

    • Dissolve ONB-Serine stock to ensure it is fully solubilized.

    • Add to culture to a final concentration of 1 mM to 2 mM .

    • CRITICAL: From this point forward, wrap all flasks in aluminum foil to prevent premature decaging by ambient light.

  • Induction:

    • Wait 30 mins after adding ncAA for cellular uptake.

    • Induce protein expression (e.g., 0.02% Arabinose for pEvol + 0.5 mM IPTG for pTarget).

  • Expression: Incubate at 25°C or 30°C overnight (16–20 hours). Lower temperatures often improve solubility of the modified protein.

Phase 3: Purification (Dark Mode)
  • Harvest: Centrifuge cells (4,000 x g, 15 min). Discard supernatant.

  • Lysis: Resuspend in Lysis Buffer. Add Lysozyme/DNase. Sonicate in short bursts.

    • Note: Perform steps under yellow or red safety lights if possible, or keep samples covered.

  • Chromatography: Proceed with Ni-NTA affinity purification (or relevant tag).

    • Check: Elute with high imidazole. The protein should be visible on SDS-PAGE.

    • Control: Run a parallel small-scale expression without ncAA. Full-length protein should not be observed (chain termination at TAG).

Phase 4: Decaging & Validation
  • Mass Spectrometry (ESI-MS):

    • Analyze the intact protein.[6]

    • Expected Mass: WT Mass + Mass of Caging Group.

    • ONB Mass Shift: +135 Da.

    • DMNB Mass Shift: +195 Da.

  • Photolysis (Decaging):

    • Place protein sample in a quartz cuvette or clear microplate.

    • Irradiate with 365 nm UV LED (for ONB) or 405 nm LED (for DMNB) for 1–10 minutes.

    • Cooling: Keep samples on ice during irradiation to prevent thermal denaturation.

  • Activity Assay: Compare activity (e.g., kinase activity, fluorescence, binding) of the Dark sample vs. the Irradiated sample.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Expression (Dark) cluster_2 Phase 3: Validation Mutagenesis Mutate Ser -> TAG (pTarget) Transform Co-transform BL21 (pTarget + pOrthogonal) Mutagenesis->Transform Growth Grow to OD 0.5 Transform->Growth Add_ncAA Add Caged Serine (1-2mM) WRAP IN FOIL Growth->Add_ncAA Induce Induce (IPTG/Ara) 16h @ 30°C Add_ncAA->Induce Purify Purify under Red/Yellow Light Induce->Purify Split Split Sample Purify->Split Dark_Sample Sample A: Dark (Inactive) Split->Dark_Sample Light_Sample Sample B: UV Irradiated (Active) Split->Light_Sample Assay Functional Assay (Compare A vs B) Dark_Sample->Assay Light_Sample->Assay

Figure 2: Step-by-step experimental workflow from mutagenesis to functional validation.[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor uptake of ncAA or low synthetase activity.Increase ncAA concentration (up to 5 mM). Try a different MjTyrRS variant (e.g., CNB-RS).
Truncated Protein Release Factor 1 (RF1) terminates translation at TAG.Use RF1-deficient strains (e.g., C321.ΔA) to eliminate competition at the stop codon.
Background (Leaky) Synthetase incorporates Tyr/Phe instead of Caged Ser.Switch to Minimal Media (C7) to reduce competition from endogenous amino acids.
Precipitation Protein aggregates upon decaging.Decaging can change surface hydrophobicity rapidly. Add 10% Glycerol or 0.5M Arginine to buffer.

References

  • Lemke, E. A., et al. (2007). Control of protein phosphorylation with a genetically encoded photocaged amino acid. Nature Chemical Biology. Link

  • Chin, J. W., et al. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences. Link

  • Addgene Repository. Plasmid #68292 (SepOTS) and related GCE plasmids. Addgene. Link

  • Gautier, A., et al. (2010). Genetically encoded photocontrol of protein localization in mammalian cells. Journal of the American Chemical Society. Link

  • Young, D. D., & Deiters, A. (2007). Photochemical activation of protein expression in bacterial and mammalian cells. Angewandte Chemie International Edition. Link

Sources

Application Note: Spatiotemporal Control of Protein-Protein Interactions via Caged Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein-Protein Interactions (PPIs) are the regulatory currency of cellular function.[1][2] Traditional genetic knockouts or small molecule inhibitors often lack the spatiotemporal resolution required to dissect rapid, localized signaling events. This guide details the engineering of Caged Peptides —synthetic binders equipped with photolabile protecting groups that render them biologically inert until activated by light.[3] We provide a comprehensive workflow from "hotspot" identification to Solid-Phase Peptide Synthesis (SPPS) and live-cell uncaging, enabling researchers to trigger specific PPIs with micron-second precision.

Part 1: Strategic Design Principles

The success of a caged peptide relies on the "Design-Synthesis-Test" cycle. The core objective is silencing : the caged peptide must have near-zero affinity for its target in the dark and restore native affinity (


) upon irradiation.
The "Hotspot" Caging Strategy

Do not cage random residues. You must target the binding interface hotspots —residues contributing significantly to the free energy of binding (


).
  • Lysine (Lys): The gold standard for caging. The

    
    -amine is often critical for electrostatic bridges. Caging it with a bulky, electron-withdrawing group (e.g., Nitroveratryloxycarbonyl, NVOC) neutralizes the charge and introduces steric clash.
    
  • Backbone (Amide N): If no critical side chains exist, cage the peptide backbone (amide nitrogen) using a 2-nitrobenzyl group. This disrupts hydrogen bonding and distorts the secondary structure (e.g., preventing

    
    -helix formation).
    
  • Serine/Tyrosine: Possible but synthetically more challenging due to lower stability of the carbonate/ether linkages during SPPS.

Photocage Selection Matrix

Select your cage based on the required uncaging speed and available light source.

Cage Type

(Activation)
Uncaging Speed (

)
Quantum Yield (

)
Application Note
2-Nitrobenzyl (NB) 365 nm (UV)Slow (ms scale)0.1 – 0.6Robust, standard for general use.
NVOC / MNVOC 350-365 nmMedium0.1 – 0.3Red-shifted absorption; better for live cells than simple NB.
Coumarin (Bhc/Mcm) 370-450 nm (Blue)Fast (

s scale)
0.05 – 0.1Two-photon compatible; lower toxicity.
BODIPY-based >500 nm (Green)FastHighVisible light uncaging; complex synthesis.
Design Logic Flow

DesignStrategy Start Target PPI Interface Analyze Identify Hotspots (Crystal Structure/Alanine Scanning) Start->Analyze Decision Is there a critical Lysine or Cysteine? Analyze->Decision SideChain Strategy A: Side-Chain Caging (e.g., Lys-NVOC) Decision->SideChain Yes Backbone Strategy B: Backbone Caging (N-alkylation of Amide) Decision->Backbone No Simulate In Silico Docking (Verify Steric Clash) SideChain->Simulate Backbone->Simulate Synth Proceed to SPPS Simulate->Synth

Figure 1: Decision tree for selecting the optimal caging strategy based on peptide sequence and structural data.

Part 2: Synthesis Protocol (Fmoc-SPPS)

This protocol describes the synthesis of a peptide containing a Caged Lysine (Lys-NVOC) . Note: Caged building blocks are light-sensitive. Perform all steps under low light or yellow light.

Materials
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) to prevent aggregation.

  • Caged Building Block: Fmoc-Lys(NVOC)-OH (commercially available or synthesized via NVOC-Cl + Fmoc-Lys-OH).

  • Coupling Reagents: DIC/HOBt (preferred over HBTU/DIEA to reduce racemization of the expensive caged residue).

  • Solvents: DMF (peptide grade), DCM, Piperidine.

Step-by-Step Procedure

Step 1: Resin Swelling

  • Weigh 0.1 mmol resin into a light-shielded reaction vessel (wrap in foil).

  • Swell in DCM (30 min) followed by DMF (30 min).

Step 2: Standard Chain Assembly (Pre-Cage)

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling: 4 eq. Fmoc-AA-OH, 4 eq. HBTU, 8 eq. DIEA. Reaction time: 45 min.

  • Repeat until the residue immediately preceding the caged lysine is reached.

Step 3: Coupling the Caged Residue (Critical) The caged amino acid is bulky and expensive. Use a modified protocol.

  • Deprotection: Remove Fmoc from the growing chain (Standard).

  • Activation: Dissolve 2.0 eq. Fmoc-Lys(NVOC)-OH and 2.0 eq. HOBt in minimal DMF. Add 2.0 eq. DIC.

  • Coupling: Add to resin immediately. Agitate for 2–4 hours (longer time ensures completion despite steric bulk).

  • Kaiser Test: Verify coupling is complete (Yellow beads = Success; Blue = Fail). If blue, re-couple.

Step 4: Completion and Cleavage

  • Finish the sequence using standard coupling.

  • Final Deprotection: Remove N-terminal Fmoc.[4]

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
    • Warning: Do not use thiols (EDT/DODT) if using nitrobenzyl cages, as they can reduce the nitro group to an amine, destroying the cage.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize (in the dark).

Part 3: Characterization & Validation

Before biological use, you must validate the "Dark Stability" and "Uncaging Efficiency."

UV-Vis Spectrophotometry
  • Dissolve peptide (

    
    ) in PBS.
    
  • Measure absorbance spectrum (200–500 nm).

  • Confirm Cage: Look for the characteristic NVOC signature (

    
     nm).
    
Photolysis Rate Determination (HPLC Assay)
  • Prepare a

    
     peptide solution.
    
  • Irradiate with a 365 nm LED (approx. 10 mW/cm²) at

    
     seconds.
    
  • Inject each timepoint into RP-HPLC (C18 column).

  • Result: You should see the "Caged" peak (higher hydrophobicity/retention time) disappear and the "Native" peak appear.

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    .

Part 4: Biological Application (Case Study)

Objective: Spatiotemporal disruption of the PSD-95/Stargazin interaction in neurons using a caged C-terminal peptide.

Experimental Setup
  • Cell Line: HEK293T expressing GFP-PSD-95.

  • Probe: Caged Stargazin peptide (TAMRA-labeled).

  • Microscope: Confocal with 405 nm laser (uncaging) and 488/561 nm lasers (imaging).

Live-Cell Protocol
  • Loading: Incubate cells with

    
     caged peptide (using bead loading or electroporation if not cell-permeable).
    
  • Equilibration: Wait 30 min. Observe TAMRA distribution. Expectation: Diffuse signal (no binding).

  • Target Selection: Zoom into a specific region of interest (ROI) containing GFP-PSD-95 clusters.

  • Flash Photolysis: Irradiate ROI with 405 nm laser (100% power, 1-3 scans, pixel dwell time

    
    ).
    
  • Time-Lapse Imaging: Immediately image at 561 nm (TAMRA).

  • Analysis: Measure the accumulation of TAMRA signal at GFP-positive sites.

    • Quantification:

      
      .
      
Data Interpretation Workflow

BioAssay Step1 Caged Peptide (Diffuse Signal) Step2 UV Flash (405 nm ROI) Step1->Step2 Step3 Uncaging Event (Release Native Peptide) Step2->Step3 Step4 Binding Event (Co-localization with Target) Step3->Step4

Figure 2: Sequence of events in a live-cell uncaging experiment.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Premature Uncaging Ambient light exposure.Wrap all vessels in foil; use red-filtered room lights.
Incomplete Uncaging Low quantum yield or thick sample.Increase light intensity; switch to a coumarin-based cage (higher

).
Peptide Insolubility Hydrophobic cage group.Add a solubility tag (e.g., PEG-linker or Poly-Arg) at the N-terminus.
Cell Toxicity Nitroso-aldehyde byproducts.Wash cells after uncaging if possible; use lower peptide concentration.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3] Nature Methods, 4(8), 619–628. Link

  • Yu, Z., et al. (2020). Photocaged Peptides for Spatiotemporal Control of Biological Processes. Accounts of Chemical Research, 53(7), 1466-1477. Link

  • Goguen, B. N., et al. (2011). Light-Triggered PDZ Domain Interactions. ACS Chemical Biology, 6(11), 1168–1172. Link

  • Deiters, A. (2009). Principles and applications of the photochemical control of cellular processes. ChemBioChem, 11(1), 47-53. Link

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Link

Sources

Spatiotemporal Gating of Kinase Activity Monitoring using LOV2-Caged Peptide Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Standard Genetically Encoded Kinase Indicators (GEKIs), such as FRET-based AKAR or EKAR, suffer from a critical limitation: constitutive integration . By the time a researcher begins imaging, the sensor may already be phosphorylated by basal kinase activity, reducing the dynamic range and obscuring the true kinetics of signal initiation.

This Application Note details the protocol for Light-Gated Kinase Reporters (LG-KARs) . These next-generation sensors utilize a Light-Oxygen-Voltage 2 (LOV2) domain to sterically "cage" the kinase substrate peptide. The sensor remains inert (unphosphorylatable) in the dark. Upon blue-light illumination, the sensor is "armed," allowing researchers to define the exact


 of kinase monitoring with subcellular precision.

Mechanism of Action

The LG-KAR system relies on the conformational bistability of the LOV2 domain from Avena sativa phototropin 1.

  • Dark State (Caged): The C-terminal J

    
    -helix of the LOV2 domain is docked against the PAS core. The kinase substrate peptide (e.g., a PKA or ERK consensus sequence) is fused to this J
    
    
    
    -helix or embedded within a loop that is sterically occluded by the docked helix. The kinase cannot access the substrate.
  • Lit State (Uncaged): Illumination with blue light (450–475 nm) triggers the formation of a cysteinyl-flavin adduct, causing the J

    
    -helix to undock and unfold. This exposes the substrate peptide.
    
  • Reporting: Once exposed, if the specific kinase is active, it phosphorylates the peptide. This phosphorylation induces a conformational change in the sensor (typically binding to a phospho-amino acid binding domain like FHA1), resulting in a FRET change or nuclear translocation (as seen in KINACT systems).

Diagram 1: LOV2-Gated Sensor Mechanism

LG_KAR_Mechanism cluster_0 Dark State (Caged) cluster_1 Lit State (Armed) cluster_2 Reporting State LOV2_Dark LOV2 Core (Closed) Substrate_Dark Substrate Peptide (Buried/Inaccessible) LOV2_Lit LOV2 Core (Open/Unfolded) LOV2_Dark->LOV2_Lit Blue Light (450-475nm) Substrate_Lit Substrate Peptide (Exposed) LOV2_Lit->Substrate_Lit J-alpha Helix Unwinding Phospho_Substrate Phosphorylated Substrate Substrate_Lit->Phospho_Substrate Kinase Binding Kinase Active Kinase (e.g., PKA/SRC) Kinase->Phospho_Substrate Catalysis Reporter FRET Change / Translocation Phospho_Substrate->Reporter Conformational Switch

Caption: The LOV2 domain cages the substrate in the dark. Blue light unfolds the J-alpha helix, exposing the peptide for phosphorylation.

Experimental Protocol

Materials & Equipment[1][2]
  • Cell Line: HeLa, HEK293T, or COS-7.

  • Plasmid: pCMV-LG-KAR (containing LOV2-Substrate-FRET pair).

  • Transfection Reagent: Lipofectamine 3000 or equivalent.

  • Microscope: Confocal (Spinning Disk preferred for speed) with environmental control (37°C, 5% CO2).

  • Lasers:

    • 405 nm or 440 nm (for CFP excitation/Donor).

    • 488 nm (for LOV2 activation - Note: See Section 3.4 regarding crosstalk).

    • 514 nm or 561 nm (for YFP/FRET acceptor).

Cell Preparation (Day 1-2)
  • Seeding: Plate cells on 35mm glass-bottom dishes (No. 1.5 thickness) to achieve 60% confluency.

  • Transfection: Transfect 500 ng of LG-KAR plasmid per dish.

    • Expert Tip: Co-transfect with a cytosolic marker (e.g., mCherry) if the sensor is membrane-bound, to aid in segmentation without activating the LOV2 domain.

  • Dark Incubation: Immediately after transfection, wrap dishes in aluminum foil. All subsequent handling must be done in dim red light or darkness to prevent premature uncaging.

Serum Starvation (Day 2)

To maximize the "Off" state dynamic range:

  • 12–24 hours post-transfection, replace media with phenol-red-free imaging media (e.g., HBSS + HEPES) lacking serum.

  • Incubate for 4 hours in the dark. This minimizes basal kinase activity.

Live-Cell Imaging & Photo-Activation (Day 2)

Critical Technical Note: The LOV2 domain is activated by blue light (peak ~450 nm). If your FRET pair uses CFP (excitation ~430-440 nm), imaging the donor will partially activate the sensor.

  • Strategy A (Pulsed Activation): Use minimal laser power for CFP imaging (monitoring). Use a high-intensity 488 nm pulse to "uncage" the sensor fully.

  • Strategy B (Red-Shifted FRET): Use mOrange/mKate FRET pairs to allow imaging without activating LOV2, using 488 nm solely for gating.

Workflow (Strategy A - Standard CFP/YFP):

  • Baseline (Dark State):

    • Focus on cells using minimal transmitted light (or red channel if co-transfected).

    • Acquire 3 frames of FRET ratio (Ex 440 / Em 480 & 535) at low laser power (<1%). Note: The sensor is "caged" but some leakage may occur.

  • Gating (Activation):

    • Expose a Region of Interest (ROI) or the whole field to 488 nm light (approx. 50–100 µW) for 5–10 seconds. This unfolds the LOV2 domain.

  • Kinase Induction:

    • Simultaneously treat cells with the kinase activator (e.g., Forskolin for PKA, EGF for EGFR).

  • Monitoring:

    • Resume FRET imaging every 10–20 seconds.

    • Maintenance Pulse: To keep the sensor "open" during long experiments, pulse 488 nm light (100 ms) between every acquisition frame.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_activation Activation Phase Step1 Transfection (Dark Condition) Step2 Serum Starvation (4h, Dark) Step1->Step2 Step3 Baseline Imaging (Low Power 440nm) Step2->Step3 Step4 Photo-Uncaging (488nm Pulse) Step3->Step4 t = 0s Step5 Add Agonist (e.g., Forskolin) Step4->Step5 t = 10s Step6 Kinetic Recording (FRET Ratio) Step5->Step6 t > 10s Step6->Step6 Repeat + Maintenance Pulse

Caption: Workflow ensures the sensor remains caged until the specific moment of measurement.

Data Analysis & Interpretation

Ratiometric Calculation

Calculate the Emission Ratio (


) for each time point:


(Where

and

are spectral bleed-through corrections).
Comparative Data Table

The following table illustrates typical results comparing a standard AKAR sensor vs. a Light-Gated (LG) AKAR sensor in HEK293T cells treated with Forskolin.

MetricStandard Sensor (AKAR4)Light-Gated Sensor (LG-AKAR)Interpretation
Basal FRET (t=0) High (due to basal PKA)Low (Sensor Caged)LG sensor eliminates "history" of kinase activity.
Dynamic Range (

)
10–15%25–40%Caging lowers the denominator (basal signal), improving sensitivity.
Response Time (

)
< 1 minControlled (User Defined)LG sensor allows measurement of de novo phosphorylation rates.
Spatial Resolution DiffuseDefined by Illumination ROILG sensor allows measuring kinase activity in only the nucleus or filopodia.
Troubleshooting Guide
  • Issue: High basal signal in the "Dark" state.

    • Cause: Ambient blue light exposure during culture or insufficient LOV2 dark reversion.

    • Fix: Use strict darkroom protocols. Ensure the LOV2 variant used (e.g., LOV2wt vs. LOV2-I539E) has a reversion time compatible with your imaging frequency.

  • Issue: No FRET increase upon stimulation.

    • Cause: The "Lit" state might not fully expose the substrate, or the kinase is inactive.

    • Fix: Run a positive control with a constitutively open mutant (J

      
       undocked mutant) to verify the FRET pair is functional.
      

References

  • Zhang, J. et al. (2024). Light-gated integrator for highlighting kinase activity in living cells.[1][2] Nature Communications.

    • [Link]

    • Significance: Describes the "KINACT" system, a primary example of LOV2-caged kinase activity integr
  • Wu, Y.I. et al. (2009).A genetically encoded photoactivatable Rac1/Cdc42 for local activation of protein kinase activity.

    • [Link]

    • Significance: Foundational work from the Hahn Lab establishing LOV2-Jalpha caging mechanics.
  • Mehta, S. & Zhang, J. (2011).Reporting from the Field: Genetically Encoded Fluorescent Reporters Uncover Signaling Dynamics. Annual Review of Biochemistry.

    • [Link]

    • Significance: Comprehensive review of kinase sensor design principles (AKAR/EKAR).
  • Strickland, D. et al. (2012).TULIPs: Tunable, Light-controlled Interacting Protein tags.

    • [Link]

    • Significance: Establishes protocols for tuning LOV2-peptide interactions.

Sources

HPLC purification protocol for peptides containing N-Fmoc DMNB-L-serine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification protocol for synthetic peptides containing N-Fmoc DMNB-L-serine (Fmoc-Ser(DMNB)-OH).[1] These molecules represent a unique challenge in separation science: they combine the base-lability of the Fmoc (Fluorenylmethyloxycarbonyl) group with the photosensitivity of the DMNB (4,5-dimethoxy-2-nitrobenzyl) "caging" group.[1] Successful isolation requires a strict adherence to photon-exclusion workflows and specific chromatographic conditions that prevent premature photolysis while ensuring high purity. This protocol is designed for researchers synthesizing caged peptides for spatiotemporal biological studies.[1]

Chemical Context & Challenges

To purify these peptides effectively, one must understand the competing instabilities of the molecule:

  • The DMNB Cage (Photocleavable): The 4,5-dimethoxy-2-nitrobenzyl group is attached to the serine hydroxyl.[1] It absorbs strongly in the UV-A region (

    
    ). Upon excitation, it undergoes a Norrish Type II reaction, cleaving the protecting group.
    
    • Operational Constraint: All purification must occur under amber light or in total darkness.[1] Standard fluorescent lab lights can cause partial degradation over hours.[1]

  • The N-Fmoc Group (Base-Labile): Unlike standard peptides where the N-terminus is free (or acetylated), the presence of Fmoc indicates this is likely a protected intermediate or a specialized probe.[1] Fmoc is stable in acid but cleaves rapidly in basic conditions (pH > 8).[1]

    • Operational Constraint: Mobile phases must be acidic (pH < 4).[1] Avoid ammonium bicarbonate or high-pH buffers.

  • Hydrophobicity: Both Fmoc and DMNB are bulky, aromatic, and hydrophobic.

    • Operational Constraint: These peptides will elute late on Reverse-Phase (RP) columns. Solubility in pure water will be poor; organic co-solvents (DMSO/DMF) are required for sample loading.[1]

Experimental Protocol

System Prerequisites
  • HPLC System: Binary gradient pump capable of 0-100% B.[1]

  • Detector: Diode Array Detector (DAD) or Dual-Wavelength UV.[1]

    • Channel A: 214 nm (Peptide backbone).[1]

    • Channel B: 350 nm (Specific for DMNB moiety—diagnostic).[1]

  • Stationary Phase: C18 (Octadecyl) is the standard.[1]

    • Pore Size: 100 Å (for peptides < 30 residues) or 300 Å (for larger/structured peptides).[1]

    • Particle Size: 5 µm (Preparative) or 3.5 µm (Semi-prep).[1]

  • Environment: Darkroom conditions or wrap all columns, reservoirs, and fraction tubes in aluminum foil.

Reagents & Mobile Phase
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).[1]

    • Why TFA? It acts as an ion-pairing agent, masking the charge of residual free amines and sharpening peaks. It maintains a pH ~2, stabilizing the Fmoc group.

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.[1]

    • Why ACN? Methanol creates higher backpressure and may not be strong enough to elute the double-hydrophobic (Fmoc+DMNB) species.

Sample Preparation (Critical Step)

Improper solubilization is the #1 cause of purification failure for Fmoc-peptides.[1]

  • Weighing: Weigh the crude lyophilized peptide in an amber vial.

  • Dissolution: Add Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) dropwise.[1]

    • Target: Dissolve the peptide fully in minimal organic solvent.

    • Concentration: Aim for 10–20 mg/mL.[1]

  • Dilution: Slowly add Solvent A (Water/TFA) to the DMSO solution until the mixture is ~50% aqueous.

    • Observation: If the solution turns cloudy (precipitate), stop. Add more DMSO. You may need to inject a solution that is 80-90% DMSO.[1] This is acceptable for preparative runs if the injection volume is small (<1% of column volume).

  • Filtration: Pass through a 0.45 µm PTFE (hydrophobic) or Nylon filter.[1] Do not use cellulose acetate (may bind Fmoc).[1]

Chromatographic Method
ParameterSettingRationale
Flow Rate 1.0 mL/min (Analytical) / 10-20 mL/min (Prep)Standard linear velocity for C18.[1]
Temperature Ambient (20–25°C)Avoid heating >40°C to prevent thermal instability of the cage.
Gradient Time (min) | % B Step Description
0.05
2.05
5.030
35.090
40.0100
45.0100
45.15
Detection 214 nm & 350 nm 350 nm confirms the DMNB group is intact. If a peak appears at 214 nm but not 350 nm, it is likely a deletion sequence missing the caged serine.

Workflow Visualization

The following diagram illustrates the critical decision pathways and handling requirements for this specific peptide class.

G cluster_legend Critical Control Points Start Crude Peptide (Fmoc-Ser(DMNB)-R) Solubilization Solubilization (DMSO/DMF + 0.1% TFA) Start->Solubilization Check Clear Solution? Solubilization->Check Check->Solubilization No (Add more DMSO) Filter Filter (0.45 µm PTFE) Check->Filter Yes Inject Inject onto C18 Column (Amber/Dark Conditions) Filter->Inject Detect Dual Detection 214nm (Amide) + 350nm (Cage) Inject->Detect Collect Fraction Collection (Wrap tubes in foil) Detect->Collect Peak matches 214nm & 350nm Lyophilize Lyophilize (Dark/Cold) Collect->Lyophilize LightControl Strict Light Protection Required

Figure 1: Purification workflow emphasizing solubility checks and light protection.

Results Interpretation & Troubleshooting

Chromatogram Analysis

A successful run will show a major peak that aligns in both UV channels.[1]

  • Scenario A (Ideal): Single sharp peak at ~65% B. Absorbance ratio (A214/A350) is constant across the peak.[1]

  • Scenario B (Photolysis): A small peak eluting earlier than the main peak.[1] This is likely the "uncaged" Fmoc-Ser-peptide (DMNB lost). It will absorb at 214 nm but not at 350 nm.[1]

  • Scenario C (Fmoc Loss): A peak eluting earlier (more polar).[1] This is the H-Ser(DMNB)-peptide.[1] It will have a different UV spectrum (loss of Fmoc signal at 300 nm, though DMNB overlaps). Mass spectrometry is required to confirm.

Troubleshooting Table
IssueRoot CauseCorrective Action
Broad/Tailing Peaks Aggregation or Poor SolubilityIncrease Column Temp to 35°C (carefully). Use a C4 column if peptide >30AA.[1]
Split Peaks DiastereomersDMNB-Ser is chiral.[1] If racemization occurred during synthesis, you will see a "doublet". Slow the gradient to 0.5% B/min to separate isomers.
Precipitation on Column Injection solvent too strongReduce injection volume.[1] Use a "sandwich" injection (Buffer A / Sample / Buffer A).[1]
Low Yield Photolysis during processingVerify darkroom conditions. Check if fraction collector light is UV-emitting (tape over LED).[1]

References

  • Klan, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–177.

  • Ellis-Davies, G. C. R. (2007).[1] "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4, 619–628.

  • Thermo Fisher Scientific. "Handling and Storage Instructions: Standard Peptides." Technical Support Notes.

  • Bachem. "Handling and Storage Guidelines for Peptides."[1] Application Note.

Sources

Application Note: Mass Spectrometry Analysis of DMNB-Caged Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The use of photocleavable protecting groups, or "caging" groups, allows for the spatiotemporal control of peptide bioactivity.[1] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is among the most widely used due to its efficient photolysis upon irradiation with near-UV light (365 nm). However, the analysis of DMNB-caged peptides presents unique challenges for mass spectrometry (MS). The labile nature of the nitrobenzyl linkage can lead to premature in-source decay (ISD), complicating quality control, while the increased hydrophobicity of the caged species alters chromatographic behavior.

This guide provides a comprehensive workflow for the robust characterization of DMNB-caged peptides. It details specific protocols for sample handling under "dark" conditions, tuning MS parameters to prevent false positives, and calculating uncaging efficiency.

Chemical Basis & Mass Spectrometry Logic

The DMNB Modification

The DMNB group is typically introduced via alkylation of heteroatoms (e.g., Cysteine thiols, Lysine amines, or carboxylates) using reagents like DMNB-bromide or DMNB-chloroformate.

  • Chemical Formula Added:

    
     (assuming simple alkylation where H is replaced).
    
  • Monoisotopic Mass Shift: +195.0532 Da .

  • Hydrophobicity: The DMNB group is aromatic and lipophilic. Caged peptides will consistently elute later than their native counterparts on Reverse-Phase (C18) chromatography.

Photolysis Mechanism

Upon irradiation at 365 nm, the DMNB group undergoes an intramolecular redox rearrangement (nitro-to-nitroso), cleaving the bond to the peptide and releasing the free peptide and a nitroso-aldehyde byproduct (2-nitroso-4,5-dimethoxybenzaldehyde).

MS Observation Logic:

  • Caged State: Observe

    
    .
    
  • Photolysis: Disappearance of the +195 Da species; appearance of the native peptide mass.

  • Byproduct: The nitroso-aldehyde (

    
    , MW ~195) may be visible in the low mass range or as a dimer/aggregate.
    

Experimental Protocol

Materials & Reagents
  • Target Peptide: Purified (>95%).

  • Caging Reagent: 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Light Source: UV LED or Mercury lamp (365 nm, approx. 10–100 mW/cm²).

  • Darkware: Amber microcentrifuge tubes, aluminum foil.

Workflow Diagram

G Start Start: Native Peptide Synthesis Synthesis: DMNB Caging (Dark Conditions) Start->Synthesis Purification HPLC Purification (Amber vials) Synthesis->Purification QC_Step QC: LC-MS Analysis Purification->QC_Step Decision Mass Shift +195 Da Observed? QC_Step->Decision ISD_Check Check In-Source Decay (See Troubleshooting) Decision->ISD_Check No (Native Mass only) Photolysis Photolysis Assay (365 nm irradiation) Decision->Photolysis Yes Timepoints Collect Timepoints (0, 1, 5, 10 min) Photolysis->Timepoints Final_MS Final MS Analysis (Quantify Uncaging) Timepoints->Final_MS

Figure 1: Analytical workflow for DMNB-caged peptide characterization. Note the critical decision point regarding mass shift verification.

Step-by-Step Methodology
Phase A: Sample Preparation (Dark Mode)

Critical: DMNB is sensitive to ambient light (fluorescent lab lights emit small amounts of UV).

  • Perform all weighing and dissolving steps in amber tubes or tubes wrapped in foil.

  • Dissolve the caged peptide in 50:50 Water:ACN (0.1% FA) to a concentration of 1–10 µM.

    • Note: Caged peptides are more hydrophobic; ensure complete dissolution. If turbid, increase ACN content.

Phase B: LC-MS Configuration (Soft Ionization)

To prevent the DMNB group from falling off inside the mass spectrometer (In-Source Decay), tune the source parameters to be "gentler" than standard peptide settings.

ParameterStandard SettingRecommended for DMNB-PeptidesReason
Ionization Mode ESI PositiveESI PositiveMALDI laser (337nm) can uncage the peptide during analysis.
Capillary Temp 300–350 °C200–250 °C High heat promotes thermal cleavage of the nitrobenzyl ether.
Source Voltage 3.5–4.0 kV2.5–3.0 kV Reduces internal energy of ions.
Cone Voltage 30–40 V15–20 V Minimizes collision-induced dissociation in the source.
Gradient 5–95% BExtend High %B Caged peptides elute later; ensure gradient goes to 95% B.
Phase C: Photolysis Efficiency Assay
  • Aliquot 20 µL of the caged peptide solution into 4 separate clear HPLC vials (glass allows UV transmission).

  • T0 Control: Keep one vial in the dark (wrap in foil immediately).

  • Irradiation: Place the other 3 vials under the 365 nm UV source.

  • Remove vials at defined intervals (e.g., 1 min, 5 min, 10 min).

  • Analyze all samples (including T0) via LC-MS immediately.

Data Analysis & Interpretation

Verifying the Caged Species

In the T0 (Dark) sample, you should observe the caged mass.

  • Target m/z:

    
    .
    
  • Isotope Pattern: The DMNB group does not add unique isotopic signatures (like Cl or Br), but the mass shift must be precise.

Calculating Uncaging Efficiency

Quantify the Extracted Ion Chromatogram (EIC) areas for the Caged and Native species.



Table 1: Example Data Layout

Timepoint (min)Caged Peptide Area (A_caged)Native Peptide Area (A_native)% Uncaged
0 (Dark) 1,000,00020,0002.0% (Background)
1 600,000450,00042.8%
5 50,0001,100,00095.6%
10 01,200,000100.0%
Troubleshooting: In-Source Decay (ISD) vs. Impurity

A common artifact is detecting the Native mass in the T0 sample. You must distinguish if the sample is actually degraded or if the MS is breaking it.

Diagnostic Logic:

  • Check Retention Time (RT):

    • If the "Native Mass" peak elutes at the same RT as the Caged Peptide (Late eluting)

      
      In-Source Decay . The molecule was caged when it entered the column but broke in the source.
      
    • If the "Native Mass" peak elutes at the same RT as the Native Standard (Early eluting)

      
      Actual Uncaging/Impurity . The sample was degraded before injection.
      

Troubleshooting Problem Problem: Native Mass detected in T0 Sample CheckRT Compare Retention Time (RT) of Native Signal Problem->CheckRT Case1 RT matches Caged Standard (Late Eluting) CheckRT->Case1 Case2 RT matches Native Standard (Early Eluting) CheckRT->Case2 Result1 Diagnosis: In-Source Decay (ISD) Action: Lower Temp/Voltage Case1->Result1 Result2 Diagnosis: Sample Degraded/Impure Action: Check Synthesis/Dark Storage Case2->Result2

Figure 2: Decision tree for distinguishing instrumental artifacts from chemical impurities.

References

  • Paine, M. R. L., et al. (2009). "Fragmentation pathways of 2,3-dimethyl-2,3-dinitrobutane cations in the gas phase." Rapid Communications in Mass Spectrometry. Link

  • Rakauskaitė, R., et al. (2020).[1] "Selective immunocapture and light-controlled traceless release of transiently caged proteins."[1] STAR Protocols. Link

  • Montgomery, H. J., et al. (2002). "MALDI-MS analysis of peptides modified with photolabile arylazido groups." Journal of the American Society for Mass Spectrometry.[2] Link

  • Tatsu, Y., et al. (2002). "Solid-phase synthesis of caged peptides using tyrosine-modified resins." Bioorganic & Medicinal Chemistry Letters. (Contextualizing DMNB synthesis).

Sources

Troubleshooting & Optimization

Troubleshooting low yield in peptide synthesis with N-Fmoc DMNB-L-serine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing peptides with Fmoc-Ser(DMNB)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine) presents a "perfect storm" of synthetic challenges: steric hindrance from the bulky photocleavable group, high susceptibility to light-induced degradation, and the intrinsic risk of


-elimination associated with serine derivatives.

This guide moves beyond standard protocols to address the mechanistic root causes of low yield. Our goal is to ensure you isolate the full-length peptide with the caged DMNB group intact .

Section 1: Critical Control Points (The "Why" Behind Low Yields)

Before altering your protocol, understand the three primary failure modes for this specific building block.

Failure ModeMechanistic CauseSymptom
1. Incomplete Coupling The DMNB group is sterically demanding. Standard HBTU/DIEA activation is often too slow, leading to deletion sequences (Des-Ser peptide).Mass spec shows peak at [M - (Ser-DMNB)].
2.

-Elimination
During Fmoc removal, basic conditions (piperidine) can abstract the

-proton of Ser, causing the elimination of the DMNB side chain.
Formation of Dehydroalanine adducts. Mass spec shows [M - DMNB_alcohol].
3. Premature Photolysis DMNB is sensitive to UV-A (300–400 nm). Ambient lab light (fluorescents) contains enough UV to trigger partial cleavage.Low yield; presence of uncaged Serine species.

Section 2: Troubleshooting Guide (Q&A Format)

Q1: I am seeing significant deletion of the Serine residue. Should I increase the coupling temperature?

Recommendation: NO. Do not use microwave heating or elevated temperatures (>35°C) for this specific residue.

Reasoning: While heat drives coupling for bulky residues, it drastically increases the rate of


-elimination for Ser(DMNB).
Corrective Protocol: 
  • Switch Reagents: Move from HBTU/DIEA to HATU/HOAt or DIC/Oxyma Pure . These generate more reactive active esters (OAt/Oxyma) that couple faster at room temperature.

  • Double Coupling: Perform two coupling cycles for the Ser(DMNB) residue.

    • Cycle 1: 4 eq.[1][2] AA, 4 eq. HATU, 8 eq. DIEA for 60 mins.

    • Cycle 2: 4 eq.[1][2] AA, 4 eq. HATU, 8 eq. DIEA for 60 mins.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF if possible, as it improves swelling and reaction rates for hydrophobic protected amino acids.

Q2: My crude mass spec shows a peak corresponding to [M - 197 Da]. Is the DMNB group falling off?

Recommendation: This indicates


-elimination , not acid cleavage. You must modify your deprotection cocktail.

Reasoning: The DMNB group is acid-stable (survives TFA) but base-labile in the sense that it promotes side-chain elimination during the Fmoc-removal step (piperidine treatment). Corrective Protocol:

  • Standard: 20% Piperidine in DMF.[2]

  • Optimized (The "HOBt Fix"): Add 0.1 M HOBt (Hydroxybenzotriazole) to your 20% Piperidine deprotection solution.

    • Mechanism:[3][4][5][6][][8] HOBt acts as an acidic buffer, suppressing the abstraction of the

      
      -proton without preventing the removal of the Fmoc group.
      
  • Alternative: If elimination persists, switch to 50% Cyclohexylamine or 5-10% Piperazine in DMF for deprotection. These are milder bases than piperidine.

Q3: How do I handle the resin without triggering photolysis?

Recommendation: Treat the molecule like a photographic film.

Corrective Protocol:

  • Amber Glassware: All reaction vessels containing the amino acid must be amberized or wrapped in aluminum foil.

  • Light Filters: If using an automated synthesizer, ensure the reaction vessel window is covered or the room lights are fitted with yellow UV-cutoff filters (lithography room standard).

  • Hood Lights: Turn off the immediate fume hood light; work under ambient room light only when necessary.

Q4: The peptide is difficult to dissolve/purify after cleavage.

Recommendation: Account for the hydrophobicity of DMNB.

Insight: The DMNB group adds significant hydrophobicity.

  • HPLC: The retention time will shift significantly later compared to the uncaged peptide. Run a gradient up to 95% Acetonitrile.

  • Dissolution: Dissolve the crude peptide in a small amount of DMSO or TFE (Trifluoroethanol) before diluting with water/buffer for injection.

Section 3: Visualized Workflows

Diagram 1: Optimized Synthetic Workflow

This flowchart illustrates the critical decision nodes where standard SPPS protocols must be deviated from to accommodate Fmoc-Ser(DMNB)-OH.

SPPS_Workflow cluster_0 Environment Start Start: Resin Swelling Check1 Critical Check: Is vessel amber/dark? Start->Check1 Coupling Coupling Step (Fmoc-Ser(DMNB)-OH) Reagent Reagent Choice: HATU/HOAt or DIC/Oxyma (Avoid HBTU) Coupling->Reagent Optimization Check1->Coupling Yes Deprotect Fmoc Removal (The Danger Zone) Reagent->Deprotect Additive Add 0.1M HOBt to Piperidine Deprotect->Additive Prevent Beta-Elimination Cleavage Final Cleavage (95% TFA) Additive->Cleavage Finish Isolate Caged Peptide Cleavage->Finish

Caption: Workflow focusing on environmental control (Darkness) and chemical additives (HOBt) required for DMNB success.

Diagram 2: The -Elimination Mechanism

Understanding this side reaction is crucial. This diagram shows how the base (Piperidine) accidentally attacks the wrong proton, leading to the loss of the DMNB group.

Beta_Elimination Substrate Fmoc-Ser(DMNB)-Resin AlphaProton Alpha-Proton Abstraction Substrate->AlphaProton Base Piperidine (Base) Base->AlphaProton Attacks Intermediate Carbanion Intermediate AlphaProton->Intermediate Product_Bad Dehydroalanine (Side Product) Intermediate->Product_Bad Elimination Loss Loss of DMNB-OH Intermediate->Loss HOBt 0.1M HOBt (Protective Additive) HOBt->AlphaProton Suppresses Abstraction

Caption: Mechanism of base-induced


-elimination and the suppression effect of HOBt.

Section 4: Validated Protocol Summary

StepReagent/ConditionDurationNotes
Handling Amber Glassware ContinuousCRITICAL: Total exclusion of UV light.
Coupling 4 eq. Fmoc-Ser(DMNB)-OH4 eq. HATU / 4 eq. HOAt8 eq. DIEA2 x 60 minDouble coupling at Room Temp . Do not heat.
Washing DMF or NMP3 x 1 minThorough washing to remove excess base.
Fmoc Removal 20% Piperidine + 0.1M HOBt in DMF2 x 10 minHOBt prevents side-chain elimination.
Cleavage 95% TFA / 2.5% TIS / 2.5% H2O2-3 hoursDMNB is stable in TFA.

References

    • Relevance: Establishes HATU as the superior reagent for sterically hindered Serine derivatives to minimize racemization and increase yield.[9]

  • National Institutes of Health (NIH). (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Retrieved from [Link]

    • Relevance: Details the spectral properties of DMNB, confirming sensitivity to 300-400nm light and the necessity of dark conditions.
  • Relevance: Validates the use of 0.
  • Relevance: Discusses the aggregation issues common with hydrophobic protecting groups and the kinetics of Fmoc removal.

Sources

Optimizing UV exposure time to prevent side reactions in DMNB uncaging.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing UV exposure time to prevent side reactions in DMNB uncaging. Audience: Researchers, scientists, and drug development professionals. Format: Technical Troubleshooting Guide & FAQs.

Introduction: The DMNB Paradox

As a Senior Application Scientist, I frequently encounter a critical paradox in photo-pharmacology: the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is robust and versatile, yet its uncaging mechanism is inherently "dirty." The very reaction that releases your bioactive cargo generates a nitroso-benzaldehyde byproduct.[1]

This byproduct is not inert. It absorbs UV light (limiting tissue penetration), fluoresces (interfering with assays), and is chemically reactive (causing cellular toxicity).

This guide is not a generic manual. It is a troubleshooting system designed to help you balance uncaging efficiency against phototoxicity and byproduct interference .

Part 1: Troubleshooting Phototoxicity & Sample Integrity
Q: My cells show signs of apoptosis/necrosis immediately after uncaging. Is it the UV light or the compound?

Diagnosis: It is rarely the UV light alone (unless you are using <300 nm). It is likely the nitroso-benzaldehyde byproduct reacting with cellular thiols or generating Reactive Oxygen Species (ROS).

The Mechanism: Upon irradiation (typically 365 nm), DMNB undergoes a nitro-aci tautomerization followed by cleavage. This releases your cargo and a nitroso-aldehyde.[1]

  • Reactivity: The nitroso group is electrophilic and can react with cysteine residues on proteins, inactivating enzymes.

  • ROS: The excited nitro intermediates can transfer energy to oxygen, generating singlet oxygen or superoxide radicals.

Solution Protocol:

  • Pulse vs. Continuous: Switch from continuous wave (CW) to pulsed illumination (e.g., 100 ms pulses). This allows diffusion of local toxic byproducts and heat dissipation between pulses.

  • Radical Scavengers: Supplement your buffer with Ascorbic Acid (100 µM) or Glutathione (GSH, 1-5 mM) . These act as "sinks" for the reactive nitroso species and ROS, though they must be balanced to avoid reducing your caged compound if it is redox-sensitive.

  • Wavelength Shift: If possible, move to 405 nm . While DMNB absorption is lower at 405 nm (requiring higher power), the cellular phototoxicity baseline is significantly lower than at 365 nm.

Q: I see a sudden increase in background fluorescence after uncaging. Is my sensor leaking?

Diagnosis: You are likely observing byproduct fluorescence . The nitroso-benzaldehyde byproduct of DMNB photolysis is known to fluoresce, particularly when it reacts or polymerizes in aqueous environments.

The Mechanism: Recent studies indicate that DMNB byproducts can form fluorescent aggregates or reaction products that emit in the blue-green region (~470 nm excitation / ~500-600 nm emission), overlapping with GFP/FITC channels.

Solution Protocol:

  • Pre-Bleach Control: Perform a "mock uncaging" on cells loaded only with the caged compound (no sensor) to quantify the byproduct fluorescence baseline.

  • Red-Shifted Sensors: Switch to red-shifted reporters (e.g., R-GECO, mCherry) to spectrally separate your readout from the blue/green byproduct emission.

  • Wash-Out: If your experiment allows (e.g., uncaging on fixed samples or surface-bound ligands), perform a rapid buffer exchange 10 seconds post-flash to remove soluble byproducts.

Part 2: Optimization of Exposure (Efficiency vs. Damage)
Q: How do I determine the minimum effective UV dose?

Diagnosis: Users often "overshoot" the uncaging dose to ensure 100% release. This is dangerous. You only need to release enough cargo to elicit a biological response. Excess UV leads to the Inner Filter Effect , where the byproduct absorbs the UV light, preventing it from reaching deeper caged molecules and heating the sample.

The "Minimal Effective Dose" (MED) Protocol: Do not rely on calculated quantum yields alone; they vary by environment.

StepActionRationale
1 Prepare a Dose Ladder Set laser power to 50%. Create exposure durations of 10ms, 50ms, 100ms, 500ms, 1s.
2 Monitor Biological Readout Measure the rate of response (slope), not just the amplitude.
3 Identify Saturation Plot Response vs. Time. The curve will plateau.
4 Select the MED Choose the time point that yields 80% of the maximum response .
5 Validation The remaining 20% is your safety margin against toxicity and inner-filter blockage.
Q: Can I use 405 nm lasers instead of 365 nm LEDs?

Answer: Yes, and often you should.

  • Pros: 405 nm penetrates deeper and causes less DNA damage/autofluorescence than 365 nm.

  • Cons: DMNB absorption at 405 nm is roughly 10-20% of its peak at 365 nm.

  • Adjustment: You will need to increase laser power or duration by approximately 5-10x to achieve the same uncaging extent. However, because 405 nm is less phototoxic, cells tolerate this higher photon flux better than they tolerate the equivalent "effective" dose of 365 nm.

Part 3: Visualizing the Mechanism & Workflow
Diagram 1: The DMNB Uncaging Cascade & Side Reactions

This diagram illustrates the "dirty" nature of DMNB uncaging, highlighting where the toxic byproducts originate.

DMNB_Mechanism Caged Caged Compound (DMNB-Cargo) UV UV Irradiation (365 nm) Caged->UV Excited Excited Nitro Intermediate UV->Excited Absorption Cargo Active Cargo (Released) Excited->Cargo Photolysis Byproduct Nitroso-Benzaldehyde (Byproduct) Excited->Byproduct Photolysis Toxicity Toxicity: Thiol Reactivity ROS Generation Byproduct->Toxicity Chemical Reaction Artifacts Artifacts: Fluorescence (Green) Inner Filter Effect Byproduct->Artifacts Physical Property

Caption: Figure 1. The DMNB photolysis pathway.[1][2] Note that for every molecule of cargo released, a reactive nitroso byproduct is generated, leading to potential toxicity and optical artifacts.

Diagram 2: Optimization Decision Tree

Follow this logic flow to calibrate your experiment.

Optimization_Workflow Start Start Optimization Step1 1. Titrate [Caged Compound] (Find lowest effective conc) Start->Step1 Step2 2. Apply UV Dose Ladder (10ms - 1000ms) Step1->Step2 Check1 Is Biological Response Saturated? Step2->Check1 Reduce Reduce Dose to 80% Max Check1->Reduce Yes Increase Increase Intensity/Time Check1->Increase No Check2 Observe Toxicity or High Background? Reduce->Check2 Increase->Step2 Action1 Switch to Pulsed Mode or 405 nm Check2->Action1 Yes Action2 Proceed with Experiment Check2->Action2 No Action1->Step2 Re-Titrate

Caption: Figure 2. Step-by-step decision tree for optimizing UV exposure. This workflow prioritizes finding the "Minimal Effective Dose" to mitigate side effects.

References
  • Phototoxicity of DMNB Byproducts & Vemurafenib Mechanism Title: Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Byproduct Fluorescence Interference Title: Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products.[3] Source: Scientific Reports (Nature). URL:[Link][3]

  • Toxicity of Nitroso Byproducts (Adrenochrome Example) Title: Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine.[4] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Comparison of 405 nm vs 365 nm Photolysis Title: Laser Photolysis of Caged Compounds at 405 nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration. Source: Journal of Neuroscience Methods (PubMed). URL:[Link]

Sources

Technical Support Center: Minimizing Phototoxicity in Live-Cell Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Imaging Support Hub. Subject: Optimization of Photolysis Protocols for Caged Compounds Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview: The Phototoxicity vs. Efficiency Trade-off

In live-cell uncaging experiments, you are balancing two opposing forces: photolysis efficiency (breaking the cage to release the bioactive molecule) and phototoxicity (damage to the cell caused by the uncaging light or chemical byproducts).

Most users assume cell death is caused solely by the intensity of the UV laser. However, our data suggests that "Illumination Overhead" (IO) and toxic byproducts (e.g., nitrosobenzaldehydes) are equally culpable. This guide deconstructs these failure points into a self-validating troubleshooting system.

Part 1: Optical Configuration & Illumination Strategy
Q: I am using a UV laser for uncaging. Why do my cells bleb/die within minutes?

A: You are likely triggering wide-field DNA damage and generating excess Reactive Oxygen Species (ROS) outside your Region of Interest (ROI).

The Mechanism: UV light (<360 nm) is directly absorbed by nucleic acids and endogenous flavins, generating singlet oxygen (


). Furthermore, standard "shutter-based" illumination often leaves the sample exposed to light when the camera is not acquiring data—this is Illumination Overhead (IO) .

The Solution:

  • Switch to Two-Photon (2P) Excitation if possible:

    • Why: 2P uses infrared light (720–800 nm), which scatters less and is not absorbed by DNA. Crucially, excitation is confined to a femtoliter focal volume, eliminating out-of-focus toxicity.

    • Validation: If you switch to 2P and toxicity persists, the issue is likely chemical (byproducts), not optical.

  • Eliminate Illumination Overhead (IO):

    • Use TTL (Transistor-Transistor Logic) triggering rather than software-controlled USB shutters. Software lags can expose cells to 5–10x more light than necessary.

    • Protocol: Sync your laser AOTF (Acousto-Optic Tunable Filter) directly to the "Fire" output of your camera.

Q: How do I calculate the "Safe Limit" for laser power?

A: Do not guess. Perform a Photobleaching-Toxicity Calibration Curve .

Protocol:

  • Load cells with a non-caged, non-toxic fluorophore (e.g., Calcein AM) or express a cytosolic FP.

  • Expose the ROI to your uncaging laser sequence at increasing power increments (0.5 mW steps).

  • Threshold: The "Safe Limit" is the power level where you observe <5% photobleaching of the marker over the duration of your standard experiment. Photobleaching is a direct proxy for ROS generation.

Part 2: Chemical Strategy & Probe Selection
Q: Which caging group is least toxic?

A: This depends on your available light source. The "classic" Nitrobenzyl groups are robust but chemically "dirty" upon photolysis.

Comparative Analysis of Caging Groups:

Caging GroupExcitation (

)
Quantum Yield (

)
Toxicity RiskByproductBest For
MNI (Methoxy-nitroindolinyl)UV (360nm) / 2P (720nm)0.085ModerateNitroso-indole (Precipitates)Fast neurotransmitter release (Glutamate)
RuBi (Ruthenium-Bipyridine)Visible (450nm) / 2P (800nm)High (>0.1)LowRuthenium complex (Inert)Visible light uncaging; High sensitivity
DEAC450 (Coumarin)Blue (450nm) / 2P (900nm)HighLowCoumarin derivativeTwo-color experiments (Red-shifted)
CNB (Carboxy-nitrobenzyl)UV (360nm)LowHigh Nitrosobenzaldehyde (Reactive)Avoid for live cells if possible

Critical Insight: Nitrobenzyl uncaging releases nitrosobenzaldehyde , which is highly reactive and toxic to thiol groups on proteins. If you observe toxicity only when the caged compound is present (and not with laser alone), you are seeing byproduct toxicity .

Remedy:

  • Switch to RuBi-caged compounds (Ruthenium-Bipyridine). They release the bioactive molecule via a substitution reaction that produces cleaner, less toxic byproducts [1].[1]

  • If using MNI/CNB, increase the flow rate of your perfusion system to wash away byproducts immediately.

Part 3: The Biological Environment (ROS Scavenging)
Q: Can I add chemicals to the buffer to protect the cells?

A: Yes, but "cocktails" can interfere with signaling. Use a targeted approach.

Recommended Scavenger Protocol: Add these to your imaging buffer (ACSF or HBSS) immediately prior to the experiment.

ScavengerConcentrationTarget ROSNote
Trolox 100 µMPeroxyl RadicalsWater-soluble Vitamin E analog. Gold standard.
Sodium Pyruvate 10 mM

Essential if using UV uncaging.
Ascorbic Acid 50–100 µMGeneral ROSWarning: High concentrations (>500 µM) can be pro-oxidant in the presence of free iron.
Part 4: Visualizing the Toxicity Pathways

Understanding where the damage originates is the first step to stopping it.

PhototoxicityPathways UV_Light Excitation Source (UV/High Power) Cell_Comp Endogenous Chromophores UV_Light->Cell_Comp Off-target Absorption Uncaging Photolysis Event UV_Light->Uncaging Triggers Caged_Compound Caged Compound (e.g., MNI-Glu) Caged_Compound->Uncaging ROS ROS Generation (Singlet Oxygen) Cell_Comp->ROS Excitation Byproducts Toxic Byproducts (Nitroso-compounds) Uncaging->Byproducts Side Reaction Release Bioactive Release (Desired) Uncaging->Release Damage DNA Damage & Lipid Peroxidation Byproducts->Damage Chemical Attack ROS->Damage Oxidative Stress Apoptosis Cell Death (Blebbing) Damage->Apoptosis

Caption: Figure 1. Dual pathways of toxicity: Direct optical generation of ROS (bottom path) and chemical toxicity from photolysis byproducts (middle path).

Part 5: Workflow Optimization Decision Tree

Use this logic flow to design your experiment.

OptimizationWorkflow Start Start Protocol Design LightSource Select Light Source Start->LightSource TwoPhoton Two-Photon (2P) (Preferred) LightSource->TwoPhoton OnePhoton One-Photon (UV/Vis) LightSource->OnePhoton Wavelength Tune to 720nm (MNI) or 800nm (RuBi) TwoPhoton->Wavelength Scavengers Add ROS Scavengers (Trolox/Pyruvate) OnePhoton->Scavengers Power Calibrate Power (Bleach Curve) Wavelength->Power Probe Select Probe Strategy Power->Probe SpotSize Minimize Spot Size (Close Field Diaphragm) Scavengers->SpotSize SpotSize->Probe RuBi RuBi-Caged (Cleaner Chemistry) Probe->RuBi MNI MNI-Caged (Standard) Probe->MNI Execute Execute Experiment with TTL Triggering RuBi->Execute Flow Increase Perfusion Rate (Wash Byproducts) MNI->Flow Flow->Execute

Caption: Figure 2. Decision matrix for minimizing phototoxicity based on available hardware and probe chemistry.

References
  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines.[2][3][4] Frontiers in Neural Circuits. Link

  • Ellis-Davies, G.C.R. (2019). Two-Photon Uncaging of Glutamate.[2][3][4][5][6][7][8] Frontiers in Synaptic Neuroscience. Link

  • Icha, J., et al. (2017).[9] Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays.[9] Link

  • Kiepas, A., et al. (2020).[10][11] Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. Link

Sources

Technical Support Center: DMNB Photolysis & Uncaging Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Photolysis & Side Product Management for DMNB Caging Groups Ticket ID: DMNB-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Chemistry of Uncaging

User Context: You are using 4,5-dimethoxy-2-nitrobenzyl (DMNB) to cage bioactive molecules (ATP, Glutamate, RNA, etc.). You have irradiated your sample, but the biological response is weak, the solution has turned yellow/brown, or you observe unexpected cellular toxicity.

The Core Issue: DMNB uncaging is not a "clean" digital switch. It is a chemical rearrangement that generates a reactive byproduct: 4,5-dimethoxy-2-nitrosobenzaldehyde . If photolysis is incomplete or if this byproduct accumulates, it creates an "Inner Filter Effect" (absorbing the light intended for uncaging) and can react with biological nucleophiles.

This guide provides the mechanistic insight and protocols to diagnose and resolve these failures.

Module 1: The Mechanism of Failure

To fix the problem, you must visualize the invisible chemistry occurring in your cuvette or tissue slice.

The Photolysis Pathway

The reaction proceeds through a transient aci-nitro intermediate.[1] The decay of this intermediate is the rate-limiting step and is highly sensitive to pH.

DMNB_Mechanism Caged DMNB-Caged Compound Excited Excited State (Singlet/Triplet) Caged->Excited UV (350-365nm) Aci aci-Nitro Intermediate Excited->Aci H-abstraction Free Bioactive Payload Released Aci->Free Dark Reaction (pH Dependent) Nitroso 4,5-dimethoxy-2- nitrosobenzaldehyde Aci->Nitroso Byproduct Dimer Azo Dimer (Deep Yellow/Brown) Nitroso->Dimer Dimerization (High Conc.) Adduct Thiol-Adduct (Toxicity) Nitroso->Adduct Reacts w/ Cellular -SH (Cysteine)

Figure 1: Mechanistic pathway of DMNB photolysis showing the generation of the interfering nitroso byproduct and its downstream aggregates.[2][3]

Module 2: Side Product Profile

The primary culprit for "incomplete" photolysis is often not the light source, but the accumulation of side products that block light or poison the system.

ComponentChemical SpeciesAbsorbance

Risk Factor
Starting Material DMNB-Caged Compound~350 nmN/A
Primary Byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde~380–390 nmHigh. Absorbs uncaging light (Inner Filter); reacts with thiols.
Secondary Byproduct Azobenzene derivatives (Dimers)>400 nm (Broad tail)Medium. Causes solution browning; indicates high local concentration.
Intermediate aci-nitro anion~400–450 nmLow. Transient, but decay is slowed by basic pH.

Module 3: Troubleshooting Guides

Issue A: "My solution turned yellow/brown and activity is low."

Diagnosis: The Inner Filter Effect. As the nitroso byproduct forms, it absorbs UV light more efficiently than the remaining caged compound. You are essentially "shading" your unreleased molecules with the byproduct of the released ones.

Corrective Protocol:

  • Check Path Length: If doing bulk photolysis, switch to a thinner cuvette (e.g., 1mm vs 10mm) to reduce optical density.

  • Wavelength Shift: If possible, shift excitation to 365 nm or 405 nm . While DMNB absorbs less at 405 nm, the nitroso byproduct absorbance drops off more steeply than the DMNB tail in some solvents, potentially improving the signal-to-noise ratio.

  • Add Scavengers: (See Protocol 5.2 below).

Issue B: "I see cell death or protein inactivation after uncaging."

Diagnosis: Nitroso-Thiol Reactivity. The nitroso aldehyde is an electrophile. It covalently modifies cysteine residues on proteins (inhibiting enzymes) or depletes cellular glutathione (causing oxidative stress).

Corrective Protocol:

  • Add DTT (Dithiothreitol): Supplement the buffer with 1–5 mM DTT. DTT acts as a "decoy" nucleophile, reacting with the nitroso group before it attacks cellular proteins.

  • Wash Step: If performing uncaging on adherent cells, flow fresh buffer over the cells during or immediately after photolysis to remove the byproduct.

Issue C: "Uncaging seems slow or incomplete despite high UV power."

Diagnosis: pH Mismatch. The decay of the aci-nitro intermediate to release the payload is acid-catalyzed. At high pH (>8.0), the aci-nitro species is stabilized, delaying release.

Corrective Protocol:

  • Adjust pH: Ensure buffer pH is near physiological (7.2–7.4). Avoid pH > 8.0.[3][4]

  • Pulse vs. Continuous: Use pulsed light (flash photolysis) rather than continuous wave. Continuous high-intensity UV drives the aci-nitro intermediate into side reactions before it can decay productively.

Module 4: Validated Protocols

Protocol 5.1: Quantifying Uncaging Efficiency (HPLC Method)

Do not rely on biological response alone. Validate chemically.

  • Preparation: Prepare 100 µM DMNB-caged standard in PBS (pH 7.4).

  • Irradiation: Expose to 365 nm LED (approx. 10 mW/cm²) for 0, 30, 60, 120 seconds.

  • Quenching: Immediately dilute 1:1 with mobile phase (e.g., 50% Acetonitrile/Water + 0.1% TFA).

  • Analysis: Run on C18 Reverse Phase HPLC.

    • Monitor: 260 nm (for payload, e.g., ATP) and 350 nm (for Cage).

    • Success Criteria: Disappearance of the DMNB peak (retention time X) must correlate with appearance of the Payload peak (retention time Y).

    • Red Flag: If DMNB peak decreases but Payload peak does not increase stoichiometrically, you are forming aggregates/precipitates.

Protocol 5.2: Chemical Scavenging of Nitroso Byproducts

Use this when biological toxicity is observed.

  • Reagent: Prepare 1M Dithiothreitol (DTT) stock or Semicarbazide hydrochloride.

  • Working Concentration:

    • Live Cells: Add DTT to a final concentration of 1 mM in the imaging buffer 10 minutes prior to uncaging.

    • In Vitro/Bulk: Add Semicarbazide (5–10 equivalents relative to cage concentration). Semicarbazide reacts with the aldehyde moiety of the nitroso byproduct to form a stable semicarbazone, preventing it from reacting with proteins.

  • Note: DTT may reduce the nitroso group to an amine or hydroxylamine, which are generally less toxic and less absorbing.

Decision Logic Tree

Troubleshooting_Logic Start Start: Low Biological Response CheckHPLC Run HPLC/UV-Vis Analysis Start->CheckHPLC Q1 Did Caged Compound Disappear? CheckHPLC->Q1 NoDisappear Issue: Low Photolysis Efficiency Q1->NoDisappear No YesDisappear Issue: Post-Photolysis Failure Q1->YesDisappear Yes Action1 1. Check Light Source (Power/Wavelength) 2. Check Inner Filter (Dilute Sample) NoDisappear->Action1 Q2 Did Payload Peak Appear? YesDisappear->Q2 NoPayload Issue: Trapped Intermediate or Side Reaction Q2->NoPayload No YesPayload Issue: Biological Inhibition Q2->YesPayload Yes Action2 1. Lower pH (if >8.0) 2. Add Semicarbazide NoPayload->Action2 Action3 1. Add DTT (Scavenge Nitroso) 2. Check Toxicity Controls YesPayload->Action3

Figure 2: Step-by-step diagnostic workflow for isolating the cause of uncaging failure.

Frequently Asked Questions (FAQs)

Q: Can I use DMNB uncaging in media containing Phenol Red? A: No. Phenol red absorbs strongly in the UV/Blue region and will compete for photons, drastically reducing uncaging efficiency. Always use clear, buffered saline (PBS, HBSS) or phenol red-free media.

Q: Why does my uncaging work in buffer but fail in tissue slices? A: Tissue scattering reduces effective light power, but the likely cause is the scavenging of light by the tissue surface (scattering) and the rapid reaction of the nitroso byproduct with abundant tissue thiols , which creates local toxicity that masks the biological effect of your payload. Increase light power slightly and definitely include DTT or Ascorbate in the perfusion buffer.

Q: What is the Quantum Yield (QY) of DMNB? A: The QY for DMNB is typically 0.01 – 0.1 , depending on the leaving group. This is relatively low compared to newer cages (like coumarins). This low QY means you need more photons, which increases the production of the interfering nitroso byproduct.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[5] Nature Methods. [Link]

  • Barth, A., et al. (2005). "Flash photolysis of caged compounds: time-resolved FTIR difference spectroscopy." Methods in Enzymology. [Link]

  • Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews. [Link]

  • Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry. (Focus on nitroso byproduct toxicity). [Link]

Sources

Technical Support Center: Hydrophobic Caged Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purification Challenges with Hydrophobic Caged Peptides

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Aggregate Paradox

Welcome to the technical support hub. If you are here, you are likely facing a specific paradox: your caged peptide is too hydrophobic to dissolve in standard mobile phases, yet too valuable to risk losing on a column.

The Core Challenge: Caging groups (e.g., o-nitrobenzyl, coumarin derivatives) are inherently lipophilic. attaching them to a bioactive peptide often pushes the molecule’s hydropathicity index (GRAVY score) into a critical zone. This results in on-column aggregation , retention time shifts , and low recovery .

This guide is structured to troubleshoot these specific failure points.

Module 1: Solubility & Sample Preparation

"My sample precipitates when I add Mobile Phase A."

The Mechanism of Failure

Hydrophobic caged peptides often form


-sheet aggregates in aqueous environments. Injecting a cloudy or "sort of dissolved" sample is the fastest way to permanently foul a column. If the peptide is not monomeric in the vial, it will not separate as a monomer on the column.
The Protocol: The "Disrupt & Dilute" Strategy

Do not attempt to dissolve directly in water/acetonitrile. Use this self-validating dissolution protocol:

  • Primary Solubilization (The Disruptor): Dissolve the lyophilized crude peptide in 100% HFIP (Hexafluoro-2-propanol) or DMSO .

    • Why HFIP? HFIP is a potent hydrogen-bond disruptor that breaks down secondary structures (

      
      -sheets) better than DMSO for amyloid-like or heavily caged sequences [1].
      
  • Secondary Dilution: Dilute this stock with your starting Mobile Phase (usually 5-10% ACN in water with 0.1% TFA).

    • Critical Check: If the solution turns cloudy upon dilution, STOP . You must increase the organic ratio or switch to a chaotic solvent protocol.

Troubleshooting Logic: Solubility Decision Tree

SolubilityLogic Start Lyophilized Caged Peptide Step1 Dissolve in 100% DMSO or HFIP (Target 5-10 mg/mL) Start->Step1 Check1 Is it clear? Step1->Check1 Step2 Dilute 1:10 with Mobile Phase A Check1->Step2 Yes Action3 Sonicate (Dark) / Vortex Check1->Action3 No Check2 Precipitate formed? Step2->Check2 Action1 Inject onto HPLC Check2->Action1 No Action2 Add 10-20% TFE or Isopropanol to Mobile Phase A Check2->Action2 Yes Action3->Step1

Figure 1: Decision logic for solubilizing hydrophobic caged peptides prior to injection. Note the use of HFIP/TFE as structural disruptors.

Module 2: Chromatographic Separation

"My peak is broad, tailing, or eluting at 100% B."

Stationary Phase Selection

The standard C18 column is often a trap for caged peptides. The hydrophobic interaction is too strong, requiring high % organic solvent to elute, which risks precipitating the peptide or co-eluting with hydrophobic protecting group byproducts.

Recommendation: Switch to C4 or C8 columns with Wide Pore (300 Å) silica.

  • Why? Larger pores allow the bulky caged peptide to access the surface area without steric hindrance. The shorter alkyl chains (C4) reduce the hydrophobic binding energy, allowing the peptide to elute earlier in the gradient with sharper peak shape [2].

Mobile Phase Engineering

Standard ACN/Water gradients often fail. Modify the mobile phase to increase solvation power.

ParameterStandard ConditionOptimized for Caged Hydrophobic Peptides
Stationary Phase C18, 100 ÅC4 or Phenyl-Hexyl, 300 Å
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B 100% AcetonitrileIsopropanol (IPA) / Acetonitrile (1:1 mix)
Column Temp Ambient (25°C)Elevated (50°C - 65°C)

Technical Insight: Adding Isopropanol (IPA) to Mobile Phase B increases the solvent's elution strength and ability to solubilize hydrophobic aggregates. Heating the column reduces mobile phase viscosity and improves mass transfer, significantly sharpening peaks [3].

Module 3: Stability & Handling (The "Dark Mode" Protocol)

"I see degradation products before I even start."

The Photolysis Risk

Caging groups are designed to cleave upon light exposure. Standard lab lighting (fluorescent tubes) emits enough UV/blue light to cause partial uncaging during the 30-60 minute purification run.

The "Dark Mode" Workflow
  • Amber Everything: Use amber glass vials for sample prep. If unavailable, wrap clear vials in aluminum foil.

  • Yellow Light: Equip the purification suite with yellow filters (cut-off <500 nm).

  • Auto-Sampler Protection: Most HPLC autosamplers have clear windows. Cover the sample tray area with an opaque cloth or foil during the run.

  • Fraction Collection: Pre-wrap fraction collector tubes in foil.

pH Stability Check
  • Nitrobenzyl cages: Generally stable in acidic HPLC conditions (0.1% TFA, pH ~2).

  • Coumarin cages: Stable in acid, but avoid prolonged exposure to basic buffers (pH > 8) if doing ammonium bicarbonate workups [4].

Module 4: Recovery & Post-Purification

"The peak was huge, but my tube is empty."

The Adsorption Trap

Hydrophobic peptides love to stick to plastic. A "vanishing" yield often means the peptide has coated the walls of your fraction collector tubes.

Recovery Protocol
  • Collection Solvent: Pre-fill fraction tubes with a small volume (e.g., 100 µL) of pure DMSO or DMF . This ensures that as the peak elutes, it immediately hits a strong solvent, preventing aggregation at the bottom of the tube.

  • Evaporation: Do not rotovap to dryness if possible. Lyophilize directly. If the peptide crashes out during lyophilization (forming a film), redissolve in Acetic Acid or HFIP before final aliquoting.

Visualized Workflow: The Caged Peptide Pipeline

Workflow cluster_prep Prep (Yellow Light) cluster_hplc HPLC (Heated) cluster_post Recovery Lyophilize Crude Peptide Solubilize Dissolve: HFIP/DMSO Lyophilize->Solubilize Inject Inject (C4 Column) Solubilize->Inject Gradient Gradient: ACN/IPA Inject->Gradient Collect Collect into Amber Tubes Gradient->Collect Freeze Lyophilize Immediately Collect->Freeze

Figure 2: End-to-end workflow emphasizing light protection and specialized solvent handling.

References
  • GenScript. (2020). Peptide Solubility Guidelines. Retrieved from

  • Biotage. (2023).[1][2] Which Stationary Phase Should I Choose For My Peptide Purification? Retrieved from

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from

Sources

Technical Support Center: DMNB Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the DMNB (4,5-dimethoxy-2-nitrobenzyl) protecting group. It is designed to address high-level troubleshooting scenarios encountered by researchers in chemical biology and drug discovery.

Status: Active | Priority: Critical | Maintained by: Senior Application Science Team

👨‍🔬 Analyst Note

"Premature cleavage of DMNB isn't just about 'keeping it in the dark.' It is a multi-variable equation involving hydrolytic stability of the linker, redox potential of the environment, and the specific wavelength of ambient lighting. The following guide moves beyond basic handling to address the mechanistic root causes of instability." — Dr. A. Vance, Senior Application Scientist

📂 Part 1: The Mechanics of Failure (Root Cause Analysis)

To prevent premature cleavage, one must understand the specific vulnerabilities of the Norrish Type II mechanism that governs DMNB photolysis.

The "Happy Path" vs. The "Failure Modes"

DMNB is designed to cleave only upon absorption of UV light (typically ~365 nm). However, three primary vectors cause premature failure:

  • Photon Leakage: Ambient fluorescent lighting emits trace UV sufficient to drive the reaction over hours.

  • Hydrolytic Severing: The linkage (ester/carbonate/carbamate) hydrolyzes in the dark, independent of the DMNB cage.

  • Reductive Compromise: Strong reducing agents (e.g., DTT, TCEP) can attack the nitro group, altering the chromophore and preventing clean uncaging or causing side-reactions.

📊 Visualization: DMNB Cleavage & Failure Pathways

The following diagram illustrates the intended photocleavage pathway alongside the "Silent Killers" (premature failure modes).

DMNB_Mechanism Substrate DMNB-Caged Substrate Excited Excited State (Diradical) Substrate->Excited UV Light (365nm) Substrate->Excited Ambient Fluorescent (Slow Leak) Hydrolysis FAILURE: Dark Hydrolysis (Ester Cleavage) Substrate->Hydrolysis High/Low pH (Linker Failure) Reduction FAILURE: Nitro Reduction (Chromophore Dead) Substrate->Reduction DTT/TCEP (Prolonged) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Product Free Substrate + Nitroso-aldehyde AciNitro->Product Rearrangement (pH dependent)

Figure 1: Mechanistic pathway of DMNB uncaging vs. premature degradation vectors.

📂 Part 2: Troubleshooting Tickets (Q&A)

🎫 Ticket #001: "My sample degrades in the freezer (-20°C)."

User Report: "I synthesized DMNB-caged Glutamate. After one week at -20°C, LC-MS shows 15% free Glutamate. The vial was wrapped in foil."

Diagnosis: Dark Hydrolysis of the Linker. While the DMNB cage is photostable in the dark, the chemical bond attaching it to your substrate (often an ester) is susceptible to spontaneous hydrolysis, especially if residual acid/base from purification remains.

Corrective Protocol:

  • Check the Linkage: Esters are the least stable. If possible, switch to a carbamate or carbonate linkage, which are significantly more stable to hydrolysis [1].

  • Lyophilization is Critical: Never store DMNB conjugates in solution (even frozen). Water facilitates hydrolysis. Store as a dry powder over desiccant.

  • Remove Trace TFA: If you purified via HPLC with Trifluoroacetic Acid (TFA), residual acid catalyzes hydrolysis. Lyophilize from 10mM HCl (repeated 3x) to exchange the counterion, or neutralize immediately before final drying.

🎫 Ticket #002: "I see background activity on the benchtop."

User Report: "I'm running a cell assay. The 'caged' control group shows biological activity before I even fire the laser."

Diagnosis: Ambient Photolysis (The "Blue Light" Leak). Standard laboratory fluorescent lights emit a small but potent amount of UV/Blue light (350-400 nm). DMNB has a "tail" of absorption that extends into the visible range.

Corrective Protocol:

  • The "Yellow Room" Rule: Perform all experiments under yellow light (sodium vapor or filtered LEDs) which lacks wavelengths <500 nm [2].

  • Quantify the Leak:

    • Experiment: Place a 100 µM solution of your compound on the bench under normal light.

    • Measurement: Take aliquots at 0, 15, 30, and 60 mins. Analyze by HPLC.

    • Threshold: If >5% cleavage occurs in 30 mins, your lab lighting is too aggressive.

  • Vessel Choice: Use amberized microcentrifuge tubes. Wrapping clear tubes in foil is often insufficient due to gaps at the cap/hinge.

🎫 Ticket #003: "My yield is low, and the solution turns brown."

User Report: "During uncaging, the reaction stalls at 60% yield, and the solution becomes dark brown/orange. Is the DMNB re-attaching?"

Diagnosis: Inner Filter Effect & Nitroso-Aldehyde Interference. The byproduct of DMNB cleavage is a nitroso-benzaldehyde . This byproduct is (a) highly absorbent at 365 nm (blocking light from reaching remaining caged molecules) and (b) reactive toward amines (forming imines) [3].[1]

Corrective Protocol:

  • Add a Scavenger: Include semicarbazide or hydroxylamine in the buffer. These react with the released nitroso-aldehyde, preventing it from absorbing light or reacting with your protein/substrate.

  • Pulse vs. Continuous: Use pulsed laser irradiation rather than continuous arc lamps. This allows diffusion of fresh caged compound into the focal volume between pulses.

📂 Part 3: Stability Data & Linker Selection

Not all DMNB compounds are created equal. The stability depends heavily on the functional group being protected.

Table 1: Comparative Stability of DMNB Linkages

Substrate LinkageDark Stability (pH 7.[2]4)Photolysis Rate (k_uncage)Primary Failure Mode
DMNB-Ester (Carboxylates)Low (Days)FastSpontaneous Hydrolysis
DMNB-Carbamate (Amines)High (Months)MediumDecarboxylation is rate-limiting
DMNB-Carbonate (Alcohols)Medium (Weeks)FastHydrolysis at high pH
DMNB-Phosphate High (Months)FastVery Stable

Key Insight: If your target molecule allows, always cage the amine (carbamate) or phosphate rather than a carboxylate (ester). The gain in shelf-stability is massive [4].

📂 Part 4: Validated Handling Workflows

Protocol: Synthesis & Storage "Gold Standard"

Objective: Maximize shelf-life of DMNB-caged small molecules.

  • Synthesis: Perform all final coupling steps in a darkened fume hood (wrap hood sash in amber film).

  • Workup: Avoid strong bases (NaOH) during extraction if using ester linkages. Use mild buffers (phosphate pH 6.0).

  • Purification: Use a diode array detector on your HPLC, but turn off the UV lamp for the fraction collector trigger if possible, or set it to a safe wavelength (e.g., 450 nm) to avoid irradiating your pure product during collection.

  • Storage:

    • State: Lyophilized Powder.

    • Container: Amber glass vial, sealed under Argon.

    • Temp: -20°C or -80°C.

    • Desiccant: Essential (silica gel packet in the secondary container).

📊 Visualization: Handling Decision Tree

Handling_Workflow Start Start: Handling DMNB Sample State Is sample Solid or Liquid? Start->State Solid Solid Storage State->Solid Liquid Liquid Handling State->Liquid Solid_Action Store -20°C, Dark, Desiccated Shelf life: >6 months Solid->Solid_Action Solvent Solvent Choice? Liquid->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Organic Anhydrous DMSO/MeCN Solvent->Organic Aqueous_Action CRITICAL: Use immediately. Do not refreeze. Keep on ice in dark. Aqueous->Aqueous_Action Organic_Action Aliquot & Freeze (-20°C). Stable for weeks. Organic->Organic_Action

Figure 2: Decision logic for storage and handling to minimize degradation.

📂 References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Source: PubMed (NIH) URL:[Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Source: Nature Methods / NIH PMC URL:[Link]

Sources

Technical Support Center: Improving the Solubility of N-Fmoc DMNB-L-Serine for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-DMNB-Ser) is a critical tool for photocagable peptide synthesis. However, the bulky, hydrophobic DMNB group significantly alters the physicochemical properties of the serine residue, often leading to poor solubility in standard SPPS solvents like pure DMF or DCM. This insolubility results in instrument line blockages, incomplete couplings, and deletion sequences.

This technical guide provides a validated, self-correcting workflow to solubilize this building block and ensure high-efficiency coupling.

Part 1: Solvent Engineering (The Chemical Environment)

The "Magic Blend" for Hydrophobic Caged Residues

Standard 0.5 M concentrations in pure DMF often fail for Fmoc-DMNB-Ser. The solution requires increasing the polarity and disrupting intermolecular aggregation without compromising the Fmoc group's stability.

Recommended Solvent System:

Solvent Component Volume % Function
NMP (N-Methyl-2-pyrrolidone) 80% High-solvency carrier; reduces on-resin aggregation.
DMSO (Dimethyl Sulfoxide) 20% Dissolution enhancer for the nitrobenzyl group.

| Total Concentration | 0.2 M | Do not exceed 0.25 M. Lower concentration prevents precipitation. |

CRITICAL WARNING: Use only anhydrous, amine-free DMSO . Old or wet DMSO can cause spontaneous Fmoc deprotection due to basic impurities, leading to double insertions.

DOT Diagram: Solubility Decision Tree

The following logic gate helps you determine the correct solvent modification based on visual feedback.

SolubilityLogic Start Start: Fmoc-DMNB-Ser Solid SolventA Add NMP (Target 0.2M) Start->SolventA Check1 Visual Check: Clear Solution? SolventA->Check1 Success Proceed to Coupling Check1->Success Yes Fail1 Cloudy / Particulates Check1->Fail1 No Action1 Add 10-20% DMSO Fail1->Action1 Check2 Visual Check: Clear Solution? Action1->Check2 Check2->Success Yes Action2 Sonicate (30°C, 5 mins) Check2->Action2 No Check3 Visual Check: Clear Solution? Action2->Check3 Check3->Success Yes FailFinal Dilute to 0.1M & Double Couple Check3->FailFinal No

Caption: Figure 1. Step-by-step decision matrix for solubilizing hydrophobic Fmoc-DMNB-Serine.

Part 2: Experimental Protocol

Preparation of the Building Block

Do not attempt to dissolve this amino acid directly in the coupling vessel (e.g., reaction vial). Pre-dissolution is mandatory.

  • Weighing: Weigh the required amount of Fmoc-DMNB-Ser-OH.

  • Primary Solvation: Add NMP to reach 80% of the target volume. Vortex vigorously for 30 seconds.

  • Cosolvent Addition: If particulates remain (common), add anhydrous DMSO to reach the final volume.

  • Sonication: If the solution is hazy, sonicate in a water bath at 30°C for 5–10 minutes. Note: DMNB is thermally stable at this temperature, but avoid temperatures >45°C to prevent Fmoc degradation. [1]

Coupling Reaction

Because we are using a lower concentration (0.2 M vs standard 0.5 M), we must adjust the stoichiometry and coupling time to drive the reaction to completion.

  • Reagents: Use HATU/HOAt or DIC/Oxyma Pure . Avoid HBTU/HOBt for sterically hindered or dilute couplings as they are less efficient. [2]

  • Stoichiometry: 4 eq Amino Acid : 4 eq Activator : 8 eq Base (DIEA/TMP).

  • Time: Extend coupling time to 60–90 minutes.

  • Double Coupling: Highly recommended. Perform the coupling twice with fresh reagents to ensure 100% incorporation.

DOT Diagram: Optimized Coupling Workflow

CouplingWorkflow cluster_prep Preparation cluster_reaction Reaction Cycle Step1 Dissolve AA (NMP/DMSO) Step2 Add Activator (HATU/HOAt) Step1->Step2 Step3 Add Base (DIEA) Step2->Step3 Step4 Couple (60 min) Step3->Step4 Step5 Drain & Wash (DMF) Step4->Step5 Step6 Repeat Coupling (Double Couple) Step5->Step6 Step6->Step3 Recycle Step7 Capping (Ac2O) Step6->Step7 Complete

Caption: Figure 2. Modified SPPS cycle emphasizing pre-activation and double coupling for dilute substrates.

Part 3: Troubleshooting & FAQs

Q1: The solution precipitates in the transfer lines of my automated synthesizer. Why?

A: This is usually due to a "cold spot" in the instrument or mixing with incompatible wash solvents.

  • Fix: Ensure the wash solvent immediately preceding the coupling is NMP or DMF, not DCM. DCM lowers the solubility of Fmoc-AAs.

  • Fix: If your instrument allows, program a "line wash" with pure DMSO or NMP after the coupling step to prevent crystallization in the needles/valves.

Q2: Can I use Lithium Chloride (LiCl) to improve solubility?

A: LiCl is a chaotropic salt used to disrupt peptide aggregation on the resin (beta-sheet formation), not necessarily to dissolve the amino acid monomer itself [3]. While adding 0.4M LiCl to the coupling mixture won't hurt, the DMSO/NMP blend is more effective for the initial solubilization of the DMNB monomer.

Q3: I see a low coupling yield even after dissolving it perfectly.

A: The DMNB group is bulky. Steric hindrance is the likely culprit.

  • Switch Activators: Move from HBTU to HATU or PyAOP .

  • Temperature: If your synthesizer supports it, heat the coupling reaction to 50°C . Note: Do not heat during the deprotection step, only the coupling step.

Q4: Is the DMNB group stable to TFA cleavage?

A: Yes. The DMNB group is stable to standard TFA cleavage cocktails (TFA/TIS/Water). It is removed only by photolysis (UV light, ~365nm) [4]. Ensure you protect your final peptide from direct light during lyophilization and storage.

References

  • BenchChem. (2025).[1][2][3] A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. Retrieved from

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • PubChem. (2024).[4] N-Fmoc DMNB-L-serine Compound Summary. National Library of Medicine. Retrieved from

  • Tocris Bioscience. (2024). DMNB-caged-Serine Technical Data. Retrieved from

Sources

Strategies to improve the efficiency of light-induced uncaging.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Light-Induced Uncaging Optimization

Welcome to the Advanced Photopharmacology Support Hub. Current Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Scope: Troubleshooting photolysis efficiency, optimizing two-photon cross-sections, and minimizing phototoxicity in biological systems.

Introduction: The Efficiency Equation

In light-induced uncaging, "efficiency" is often a misdiagnosed metric. It is not merely the quantum yield (


) of the photochemical reaction. True experimental efficiency (

) is the product of the photophysical properties of the cage, the optical delivery system, and the chemical environment:


Where:

  • 
    : Molar extinction coefficient at the excitation wavelength.
    
  • 
    : Quantum yield of uncaging.[1]
    
  • 
    : Effective photon flux reaching the focal volume (corrected for Inner Filter Effects).
    
  • 
    : Transmission through the biological matrix (tissue depth).
    

This guide addresses failures in these specific variables.

Module 1: Photophysical Optimization (Troubleshooting Low Yield)

User Query: "I am irradiating my sample at the peak absorption (


) of the caging group, but the release is slow or incomplete. Why?"

Diagnosis: You are likely encountering the Inner Filter Effect (IFE) or a Solvent-Cage Mismatch .

The Inner Filter Effect (IFE) Trap

Many researchers maximize concentration to get a "stronger signal," but this is counterproductive. If the optical density (OD) of your solution exceeds 0.1–0.2 a.u. at the excitation wavelength, the "front" of the sample absorbs all the photons, leaving the "back" of the sample in the dark.

  • The Fix:

    • Measure Absorbance: Ensure

      
       for bulk photolysis.
      
    • Off-Peak Excitation: Intentionally detune your light source. Irradiating at the "shoulder" of the absorption spectrum (where

      
       is lower) allows light to penetrate the entire sample volume uniformly.
      
    • Stirring: For bulk uncaging, rapid magnetic stirring is non-negotiable to cycle fresh caged compound into the illuminated zone.

The Product of Efficiency ( )

Do not choose a cage based on


 alone. A cage with 

and

(Product = 400) is less efficient than a cage with

and

(Product = 2000).

Visual Troubleshooting Logic:

UncagingLogic Start Problem: Low Uncaging Yield CheckOD Check Absorbance (OD) Start->CheckOD HighOD OD > 0.2 CheckOD->HighOD LowOD OD < 0.1 CheckOD->LowOD Action1 Dilute Sample OR Shift Wavelength (Off-Peak) HighOD->Action1 CheckLight Check Light Source LowOD->CheckLight Match Is LED/Laser matched to Abs? CheckLight->Match Solvent Check Solvent System Match->Solvent Yes Action2 Switch Cage Class (e.g., Nitrobenzyl -> BODIPY) Solvent->Action2 Hydrolysis/Stability Issue

Figure 1: Decision matrix for diagnosing low uncaging yields. Note that high optical density (OD) is a primary cause of apparent failure due to the Inner Filter Effect.

Module 2: Two-Photon Uncaging (Deep Tissue Strategies)

User Query: "I need to uncage glutamate in brain slices at >100 µm depth. UV light is scattering too much and damaging tissue."

Diagnosis: You need to switch to Two-Photon Excitation (2PE) using Near-Infrared (NIR) light. However, standard UV cages (like Nitrobenzyl) have poor 2-photon cross-sections.

The GM Unit Criticality

Efficiency in 2PE is measured in Goppert-Mayer (GM) units.

  • Standard UV Cages (CNB/NPE): typically < 0.1 GM. (Ineffective).

  • Optimized 2P Cages (MNI/DEAC): 50–100 GM.

  • Next-Gen Cages (BODIPY): > 1,000 GM.[2]

Wavelength Selectivity (Chromatic Orthogonality)

To improve efficiency, use cages that allow optical selectivity . For example, the DEAC450 chromophore shifts absorption to the blue region, allowing uncaging at 900 nm (2P), which is distinct from the 720 nm used for imaging or uncaging other compounds.

Comparative Efficiency Table:

Cage ClassExample1P

(nm)
2P Cross-Section (

)
Recommended Use
Nitrobenzyl CNB-Glutamate~350 (UV)< 0.1 GMSurface/Cuvette only. High phototoxicity.
Nitroindolinyl MNI-Glutamate~360 (UV)~0.06 GMStandard for brain slices. Fast kinetics.
Coumarin DEAC450-Glu~450 (Blue)~50 GM (at 900nm)Deep tissue. Allows 2-color experiments.[3][4][5]
BODIPY 2,6-diiodo-BODIPY~530 (Green)> 1,000 GM High Efficiency. Visible light uncaging.[1]

Data sourced from Ellis-Davies (2007, 2013) and Weinstain (2019).

Module 3: Chemical Stability & Toxicity

User Query: "My cells are dying after uncaging, or I see activity before I even turn the light on."

Diagnosis:

  • Dark Toxicity/Hydrolysis: The cage is hydrolyzing spontaneously (leaking).

  • Phototoxicity: The byproduct of the cage (e.g., the nitroso-aldehyde from nitrobenzyls) is toxic.

Solving "Leakiness"

If you observe biological activity in the dark:

  • Check pH: Ester linkages in cages are susceptible to esterases and high pH. Maintain pH 7.2–7.4.

  • Switch Cage: Nitroindolinyl (MNI) groups are significantly more hydrolytically stable than Nitrobenzyl groups.

Solving Phototoxicity
  • The Issue: Nitrobenzyl cages release nitroso-ketones, which react with cell surface thiols.

  • The Fix: Add 1 mM DTT or Glutathione to the extracellular buffer to scavenge the nitroso byproducts.

  • Better Fix: Switch to Coumarin or BODIPY cages, which do not generate nitroso intermediates and use lower-energy visible light.

Module 4: Validation Protocol (Self-Validating System)

Requirement: Do not assume uncaging occurred. You must validate the release quantitatively.

Protocol: HPLC-Based Photolysis Validation
  • Preparation: Prepare a 100 µM solution of the caged compound in your experimental buffer (e.g., PBS).

  • Irradiation:

    • Place 50 µL aliquots in a quartz cuvette (or glass bottom plate).

    • Expose to the light source for defined intervals (

      
      ).
      
  • Quenching: Immediately dilute aliquots 1:1 with HPLC mobile phase (e.g., 50% Acetonitrile + 0.1% TFA) to stop any enzymatic activity (if applicable) and stabilize the matrix.

  • Analysis: Inject into RP-HPLC (C18 column).

    • Monitor: Disappearance of the Caged Peak (Retention time

      
      ).
      
    • Monitor: Appearance of the Free Ligand Peak (Retention time

      
      ).
      
    • Monitor: Appearance of the Cage Byproduct (Retention time

      
      ).
      
  • Calculation: Plot

    
     vs. time. The slope is the apparent rate constant (
    
    
    
    ).

Visualizing the Mechanism (BODIPY Example):

Mechanism Ground Ground State (S0) Caged-Drug Excited Excited State (S1) (Visible Absorption) Ground->Excited hv (500-600nm) ISC Intersystem Crossing (Heavy Atom Effect) Excited->ISC Fast Triplet Triplet State (T1) ISC->Triplet Cleavage Heterolytic Cleavage Triplet->Cleavage Release Free Drug + Cage Byproduct Cleavage->Release

Figure 2: Mechanism of BODIPY uncaging. Note that efficient Intersystem Crossing (ISC), often enhanced by halogenation (e.g., Iodine), is critical for high quantum yields in visible-light cages.

References

  • Ellis-Davies, G. C. R. (2007).[6] MNI-glutamate, an efficient tool for photochemical activation of glutamate receptors. Nature Methods, 4, 761–764. Link

  • Klán, P., et al. (2013).[7] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.[7] Chemical Reviews, 113(1), 119–191.[7] Link

  • Olson, J. P., et al. (2013). Optically selective two-photon uncaging of glutamate at 900 nm.[3][4] Journal of the American Chemical Society, 135(16), 5954–5957. Link

  • Slanina, T., et al. (2019). Organelle-Targeted BODIPY Photocages: Visible-Light-Mediated Subcellular Photorelease.[1] Angewandte Chemie International Edition, 58, 4659.[1] Link

  • Labbot. (2024). Automatic Correction of Inner Filter Effect.Link

Sources

Dealing with aggregation of peptides containing caged serine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with aggregation of peptides containing caged serine. Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Advanced Troubleshooting for Synthesis, Purification, and Photolysis

Welcome to the Application Support Hub. You are likely here because your caged serine peptide—designed for precise spatiotemporal control—is behaving like a brick. Whether it is crashing out of solution during photolysis, eluting as a broad smear during HPLC, or failing to couple during synthesis, the root cause is almost certainly hydrophobic aggregation .

Caging groups (e.g., 4,5-dimethoxy-2-nitrobenzyl [DMNB] or nitroveratryloxycarbonyl [Nvoc]) transform the hydrophilic hydroxyl of serine into a bulky, aromatic, hydrophobic moiety. This drastically alters the physicochemical properties of your peptide, driving


-sheet formation and solubility issues.[1][2]

Below are the field-proven protocols to resolve these bottlenecks.

Module 1: Synthesis (The Source of the Problem)[1]

Q: My coupling efficiency for the caged serine (or the residues immediately following it) is consistently low (<50%). Is the reagent bad?

A: It is likely not the reagent, but on-resin aggregation . The bulky caging group introduces significant steric hindrance. More importantly, as the peptide chain grows, the hydrophobic caging group promotes inter-chain hydrogen bonding (


-sheets), causing the resin to "shrink" and restricting solvent access to the N-terminus.

Troubleshooting Protocol: The "Structure-Breaking" Strategy To fix this, you must disrupt the secondary structure during Solid Phase Peptide Synthesis (SPPS).

  • Use Pseudoproline Dipeptides:

    • Logic: Pseudoprolines (oxazolidines) lock the peptide backbone into a cis-conformation, creating a "kink" that physically prevents

      
      -sheet stacking [1].[3]
      
    • Action: If your sequence allows, replace a Ser/Thr residue downstream (C-terminal side) of your caged serine with a pseudoproline dipeptide. This keeps the chain solvated for the subsequent difficult coupling of the caged serine.

  • Chaotropic Salts:

    • Logic: Salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) disrupt hydrogen networks within the resin matrix.

    • Action: Wash the resin with 0.8 M LiCl in DMF prior to coupling.[1] Add 0.1 M LiCl directly to the coupling cocktail.

  • Elevated Temperature (With Caution):

    • Action: Perform the coupling of the caged serine at 50°C.

    • Warning: Do not use high temperature for the removal of the Fmoc group after the caged serine is attached, as base + heat can cause premature uncaging or racemization of the sensitive caged moiety.

Visualization: Anti-Aggregation Synthesis Workflow

SPPS_Workflow start Start: Caged Serine Coupling check_agg Check Resin Swelling start->check_agg decision Is Resin Shrunken? check_agg->decision standard Standard Coupling (HBTU/DIEA) decision->standard No intervention Apply Chaotropic Wash (0.8M LiCl in DMF) decision->intervention Yes final Proceed to Capping standard->final coupling_mod Double Couple with Pseudoproline (if applicable) intervention->coupling_mod coupling_mod->final

Figure 1: Decision logic for intervening in "difficult sequence" synthesis caused by caged residues.

Module 2: Purification & Characterization[4][5]

Q: My HPLC peaks are broad and tailing, or the retention time shifts between runs. Is the peptide degrading?

A: Broad peaks usually indicate on-column aggregation , not degradation. The hydrophobic caged group sticks to the C18 stationary phase, and the peptide stacks on itself rather than interacting cleanly with the column.

Troubleshooting Protocol: Aggregation-Resistant Purification

ParameterStandard ConditionModified Condition for Caged PeptidesWhy?
Column Temp 25°C (Ambient)50°C - 60°C Heat disrupts intermolecular H-bonds and improves mass transfer kinetics.
Stationary Phase C18 (Standard)C4 or C8 Lower hydrophobicity reduces irreversible binding of the aromatic cage.
Mobile Phase B Acetonitrile (ACN)ACN + 10% Isopropanol Isopropanol is a stronger solvent for hydrophobic aggregates.
Sample Prep Dissolve in Water/ACNDissolve in 6M Guanidine HCl Guanidine is a chaotrope that fully denatures aggregates prior to injection.

Critical Note: If using Guanidine or Urea, ensure you have a "desalting" phase at the start of your gradient (100% Aqueous for 2-3 mins) to wash the salt off the column before the peptide elutes.

Module 3: Solubilization & Handling (FAQ)

Q: I cannot get the lyophilized powder to dissolve in PBS. It stays as a cloudy suspension.

A: Do not sonicate indefinitely; you risk heating and prematurely uncaging the peptide. Caged peptides often behave like hydrophobic lipids. You must use a "co-solvent" strategy.

Protocol: The Stepwise Dissolution Strategy

  • Calculate Net Charge: Determine the isoelectric point (pI). If the peptide is neutral at pH 7.4, it will precipitate [2].

  • Organic Start: Dissolve the powder completely in 100% DMSO first. Use the minimum volume necessary (e.g., 10-20 µL).

  • Slow Dilution: Add your aqueous buffer (PBS/HBSS) dropwise to the DMSO stock while vortexing.

  • Final Concentration: Aim to keep the final DMSO concentration <1% for cell assays, or <10% for biochemical assays.

Visualization: The Dissolution Decision Tree

Solubility_Tree start Lyophilized Peptide step1 Add 100% DMSO (Min Volume) start->step1 check Clear Solution? step1->check yes_path Add Buffer Dropwise (Vortexing) check->yes_path Yes no_path Add HFIP or 6M Guanidine check->no_path No (Aggregates) final_check Check Final DMSO % yes_path->final_check no_path->yes_path If Solubilized

Figure 2: Step-by-step logic for solubilizing hydrophobic caged peptides without precipitation.

Module 4: Photolysis (The Release)

Q: When I expose the sample to UV light, the solution turns turbid/cloudy. Did the uncaging fail?

A: The uncaging likely worked, but you are seeing the Inner Filter Effect or Product Insolubility .

  • Inner Filter Effect: If the peptide aggregates, the "clumps" block UV light from reaching the inner molecules. Only the surface uncages.

  • Solubility Shift: The cleaved "cage" byproduct (e.g., nitroso-benzaldehyde) is often insoluble and can precipitate, dragging your peptide down with it.

Troubleshooting Protocol: Clean Photolysis

  • Agitation: You must stir the solution during photolysis. Use a micro-stir bar. This cycles the solution into the light path and prevents local high concentrations of the insoluble byproduct.

  • Scavengers: Add 1 mM Dithiothreitol (DTT) or Methionine to the buffer.

    • Why? The photolysis of nitrobenzyl groups generates nitroso intermediates that can react with free amines or thiols on your peptide (side reactions). DTT scavenges these byproducts [3].

  • Concentration: Do not photolyze at >1 mM. Dilute to <100 µM to prevent byproduct polymerization.

References
  • Wöhr, T., & Mutter, M. (1995).[4] Pseudoproline dipeptides: A powerful tool for the synthesis of difficult sequences.[1][2] Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2024). Peptide Solubility Guidelines and Calculator.[5] Merck KGaA. Link

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

Sources

LC-MS/MS troubleshooting for identifying caged peptide fragments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Caged Peptide Analysis Subject: LC-MS/MS Troubleshooting & Characterization of Photolabile Peptides Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist

Introduction

Welcome to the Caged Peptide Technical Support Module. Analyzing peptides modified with photolabile protecting groups (PPGs) presents a unique paradox: you are trying to detect a molecule designed to fall apart under energy, using a detector (MS) that applies energy to measure it.

Successful identification requires mastering three variables: Photostability (keeping the cage on during prep), Ionization Softness (keeping the cage on during electrospray), and Fragmentation Control (forcing the backbone to break before the cage does).

Module 1: Pre-Analytical & Chromatography (The "Ghost" Precursor)

User Question: "I synthesized a caged peptide, but I only see the mass of the uncaged (native) peptide in my LC-MS. Did my synthesis fail, or is the instrument uncaging it?"

Dr. Thorne’s Diagnosis: This is the most common false negative. If you see the native peptide, it implies the caging group was lost. This can happen chemically (hydrolysis), photochemically (ambient light), or thermally (in the ion source).

Troubleshooting Protocol:

  • The "Dark Room" Control:

    • Prepare two aliquots. Keep one wrapped in foil (dark) from the moment of cleavage. Expose the other to UV light for 10 minutes.

    • Run the "Dark" sample. If you still see only native peptide, the issue is likely In-Source Decay (ISD) or chemical instability, not ambient light.

  • Source Parameter Tuning (Minimizing ISD):

    • Caging groups (e.g., o-nitrobenzyl) are labile. High source temperatures or cone voltages can mimic photolysis.

    • Action: Lower the Desolvation Temperature by 50°C and reduce the Cone Voltage/Declustering Potential by 20%.

    • Logic: You need to transfer the ion into the vacuum without imparting enough vibrational energy to trigger the elimination reaction [1].

  • Chromatographic Shift Verification:

    • Caging groups are aromatic and hydrophobic. The caged peptide must elute later than the native version on Reverse Phase (C18).

    • Rule of Thumb: A single nitrobenzyl group typically shifts retention time (RT) by +2 to +5 minutes on a standard gradient. If the "caged" signal elutes at the same time as the native, it is not caged.

Module 2: MS/MS Fragmentation Physics (The "Shattered" Spectrum)

User Question: "I found the precursor mass, but the MS/MS spectrum is empty of sequence ions. I only see one giant peak at low mass. How do I sequence this?"

Dr. Thorne’s Diagnosis: You are experiencing Dominant Neutral Loss . The bond holding the caging group is often weaker than the peptide backbone amide bonds. When you apply Collision-Induced Dissociation (CID) energy, the cage falls off first, absorbing all the energy. The remaining peptide stays intact, leaving you with no


 or 

ions to sequence [2].

Troubleshooting Protocol:

  • Switch Fragmentation Modes (The "Golden Key"):

    • Standard CID: Often fails for caged peptides because the lowest energy pathway is cage loss.

    • ETD (Electron Transfer Dissociation): If available, use this. ETD cleaves the N-C

      
       bond via a radical mechanism that is less dependent on internal vibrational energy redistribution. It often preserves labile PTMs, including caging groups, allowing you to see 
      
      
      
      and
      
      
      ions with the cage attached [3].
  • Energy Stepping (If stuck with CID):

    • Do not use a single Collision Energy (CE). Use "Stepped CE" (e.g., 20, 35, 50 NCE).

    • Why: Low energy confirms the cage (neutral loss). High energy forces the backbone to break after the cage is gone, recovering some sequence tags.

  • Look for the "Signature" Neutral Loss:

    • Most nitrobenzyl derivatives undergo a characteristic loss upon fragmentation.

    • Action: Check your MS/MS for a peak corresponding to

      
      . This confirms the presence of the group even if sequence ions are missing.
      

Module 3: Visualization & Logic Flow

The following decision tree outlines the logical path for troubleshooting missing or ambiguous caged peptide signals.

CagedPeptideTroubleshooting Start Start: LC-MS Analysis of Caged Peptide PrecursorCheck Is the Caged Precursor Mass Visible? Start->PrecursorCheck NativeOnly Only Native Mass Found PrecursorCheck->NativeOnly No FragCheck Is MS/MS Spectrum Rich in b/y Ions? PrecursorCheck->FragCheck Yes ISD_Check Check In-Source Decay (Lower Temp/Voltage) NativeOnly->ISD_Check Step 2 Dark_Check Review Sample Prep (Light Exposure?) NativeOnly->Dark_Check Step 1 GoodData Success: Proceed to ID FragCheck->GoodData Yes NeutralLoss Dominant Neutral Loss (Cage falls off) FragCheck->NeutralLoss No SwitchMethod Switch to ETD or Stepped CID NeutralLoss->SwitchMethod

Figure 1: Troubleshooting logic flow for identifying caged peptides. Blue nodes represent decision points; Red nodes indicate failure modes; Yellow nodes represent corrective actions.

Module 4: Reference Data (Mass Shifts)

When setting up your search software (MaxQuant, Proteome Discoverer, Skyline), you must define the caging group as a Variable Modification . Use the precise monoisotopic mass additions below.

Caging GroupAbbreviationTarget ResidueFormula AdditionMonoisotopic Mass Shift (

Da)
Common Neutral Loss (CID)
2-Nitrobenzyl NBCys, Tyr, Carboxyl

+135.0320 -135 Da (Cage loss)
4,5-Dimethoxy-2-nitrobenzyl DMNBAsp, Glu, C-term

+195.0532 -195 Da or -17 Da (-OH)
6-Nitroveratryloxycarbonyl NVOCLys, N-term

+239.0430 -CO

(-44 Da) + Cage
Coumarin-based BhcLys, Glu

+235.9473 Variable

Note: Mass shifts are calculated based on the net addition to the peptide (replacing a proton where applicable).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Walsh, C. (2012). "CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications." Journal of Proteomics & Bioinformatics, 5(11). Link

  • Syka, J. E., et al. (2004). "Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry." Proceedings of the National Academy of Sciences, 101(26), 9528–9533. Link

Technical Support Center: DMNB Removal & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Complete Removal of the DMNB Photolabile Group

Introduction: The Uncaging Challenge

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used "caging" moiety that renders bioactive molecules (RNA, DNA, ATP, proteins) inert until activated by UV light. While the photochemistry is well-understood, confirming removal is the most common point of failure in experimental workflows.

Why is confirmation difficult?

  • Small Mass Shift: On large biomolecules (e.g., a 100-mer RNA), the loss of a 196 Da group is difficult to detect without high-resolution mass spectrometry.

  • Byproduct Interference: The cleaved nitroso-benzaldehyde byproduct is reactive and can re-attach or quench signals if not scavenged.

  • Partial Uncaging: A sample may appear active (functional) while retaining significant "caged" species, skewing kinetic data.

This guide provides the definitive protocols to validate DMNB removal, ensuring your downstream data (SHAPE-MaP, kinetic assays, or drug release profiles) is artifact-free.

Analytical Validation (The Gold Standard)

The only way to definitively prove DMNB removal is to observe the physical loss of the protecting group via chromatography or mass spectrometry.

Protocol A: LC-MS Validation (Small Molecules & Peptides)

Best for: Caged ATP, small drugs, and short peptides.

The Principle: Upon UV irradiation (365 nm), the DMNB group cleaves.[1] You must detect the disappearance of the parent mass (


) and the appearance  of the native mass (

).

Step-by-Step Workflow:

  • Preparation: Dissolve caged compound (10-50 µM) in buffer (PBS or Tris, pH 7.4).

  • Scavenging (CRITICAL): Add Dithiothreitol (DTT) to 10 mM or Semicarbazide to 5 mM.

    • Why? The nitroso byproduct will react with free amines or thiols on your substrate. Semicarbazide traps the byproduct as a hydrazone, preventing re-attachment.

  • Irradiation: Expose to 365 nm LED (approx. 10-20 mW/cm²) for 1–10 minutes.

  • Quench: Immediate injection into LC-MS or flash freeze.

  • Analysis: Use a C18 Reverse Phase column.

    • Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid.

Data Interpretation Table:

SpeciesExpected Mass Shift (

)
Retention Time (

)
Caged Substrate Base Mass + ~196 DaLate (Hydrophobic)
Uncaged Substrate Base MassEarly (Hydrophilic)
Nitroso Byproduct ~195 Da (varies by trap)Late (Elutes near caged)

Note: The exact mass shift depends on the linkage (ether vs. carbamate). Always calculate


 based on your specific linker chemistry.
Protocol B: UPLC/HPLC Shift (Oligonucleotides & RNA)

Best for: SHAPE-MaP reagents, short DNA/RNA oligos.

Since MS of large RNA is complex, rely on the hydrophobic shift . DMNB is highly hydrophobic. Its removal results in a significant shift to earlier retention times.

  • Column: Oligonucleotide BEH C18 (Waters or equivalent).

  • Buffer A: 100 mM TEAA (Triethylammonium acetate), pH 7.0.

  • Buffer B: Acetonitrile.[2]

  • Success Criteria: Complete disappearance of the "late" peak. Any remaining peak at the late

    
     indicates incomplete uncaging.
    
Visualization: The Uncaging Workflow

The following diagram illustrates the critical path for uncaging and the decision logic for validation.

DMNB_Workflow Start Start: Caged Substrate Scavenger Add Scavenger (DTT or Semicarbazide) Start->Scavenger UV UV Irradiation (365 nm, 1-10 min) Scavenger->UV Check Validation Method? UV->Check LCMS LC-MS Analysis (Mass Check) Check->LCMS Analytical Func Functional Assay (Activity Check) Check->Func Biological MassLoss Mass -196 Da observed? LCMS->MassLoss Activity 100% Activity Recovered? Func->Activity Success CONFIRMED: Complete Removal MassLoss->Success Yes Fail_Partial FAILURE: Partial Uncaging MassLoss->Fail_Partial No (Parent Mass Remains) Activity->Success Yes Activity->Fail_Partial No (Partial Activity) Fail_Degrade FAILURE: UV Damage/Byproduct Activity->Fail_Degrade No (Low Activity)

Caption: Figure 1. Decision logic for DMNB removal. Note the requirement for scavengers prior to irradiation.

Troubleshooting & FAQs

Q1: I see a mass peak +16 Da higher than my native substrate after uncaging. What happened? A: This indicates oxidation , not failed uncaging.

  • Cause: UV irradiation in the presence of dissolved oxygen can generate Reactive Oxygen Species (ROS), oxidizing Methionine or Tryptophan residues (in proteins) or Guanine (in RNA).

  • Fix: Degas buffers thoroughly or add an antioxidant (e.g., Ascorbate) alongside the nitroso scavenger.

Q2: My sample is fluorescent after uncaging. Is this normal? A: Yes, but it can be misleading.

  • Mechanism:[3][4][5][6] The nitroso-benzaldehyde byproduct is often fluorescent (orange/red shift) and insoluble. It can form micelles or precipitate [1].

  • Risk:[7] If you use fluorescence recovery to measure uncaging, this byproduct background can skew results.[8]

  • Fix: Perform a liquid-liquid extraction (e.g., Ethyl Acetate wash) to remove the hydrophobic byproduct before measuring fluorescence.

Q3: The LC-MS shows the DMNB group is gone, but biological activity is low. A: You likely have UV-induced damage or byproduct crosslinking .

  • Diagnosis: Run a gel (PAGE). If you see smearing or high-molecular-weight aggregates, the byproduct reacted with your protein/RNA.

  • Fix: Increase the concentration of DTT (up to 20 mM) or switch to a "cleaner" wavelength (405 nm) if your specific DMNB derivative allows it (e.g., NPOM derivatives) [2].

Q4: Can I use 254 nm UV lamps (standard gel transilluminator)? A: NO.

  • 254 nm is too energetic and will destroy DNA/RNA (thymine dimers) and denature proteins long before the DMNB group is efficiently removed. You strictly need 365 nm (UV-A) or 405 nm (Visible-Violet) .

References
  • Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Efficient Activation of NPOM-Caged Nucleosides with Visible Light. Source: ChemistryViews / ChemPhotoChem. URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms. Source: Chemical Reviews (ACS Publications). URL:[Link]

Sources

Addressing background signal in fluorescence-based uncaging experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Background Signal & Noise in Uncaging Experiments Role: Senior Application Scientist Status: System Operational

Introduction: The Signal-to-Noise Imperative

Welcome to the Technical Support Center. If you are here, you are likely seeing "ghost" signals, high baselines, or inconsistent responses in your uncaging experiments.

In fluorescence-based uncaging (photolysis), "background" is rarely a single entity. It is a composite of Optical Crosstalk (photons leaking where they shouldn't), Chemical Instability (cages breaking without light), and Biological Artifacts (the cage affecting the receptor).

This guide does not offer generic advice. It provides a differential diagnosis framework to isolate and eliminate these noise sources.

Module 1: Optical Artifacts & Spectral Crosstalk

User Query: "Every time I fire the uncaging laser, my fluorescence baseline spikes instantly. Is this real activity?"

Diagnosis: This is likely PMT Saturation or Spectral Bleed-Through , not biological activity. The uncaging laser (UV or high-intensity IR) is leaking into your detection path, or your imaging laser is inadvertently exciting the caged compound.

The Mechanism of Crosstalk

In a dual-laser system (Imaging + Uncaging), photons must be strictly segregated. If your uncaging laser (e.g., 720 nm 2P or 405 nm 1P) hits the detector used for your calcium indicator (e.g., GCaMP, emission ~510 nm), you get a false spike.

OpticalCrosstalk cluster_inputs Excitation Sources cluster_sample Sample Interaction cluster_detect Detection Path UncagingLaser Uncaging Laser (720nm / 405nm) Sample Brain Slice / Cell (Caged Glu + GCaMP) UncagingLaser->Sample Photolysis ImagingLaser Imaging Laser (920nm) ImagingLaser->Sample Excitation Dichroic Dichroic Mirror Sample->Dichroic Emission + Scatter Filter Emission Filter (525/50 nm) Dichroic->Filter Signal (Green) Dichroic->Filter Leakage (Red/IR) PMT PMT Detector Filter->PMT Signal Filter->PMT Artifact Spike

Figure 1: Optical Crosstalk Pathway. The dotted red line represents the "Leakage" path where uncaging light bypasses filtration to create false signals.

Troubleshooting Protocol: The "Blank" Slice

To confirm optical artifacts, you must remove the biology from the equation.

  • Prepare a "Blank" Sample: Use a slice or dish containing only the caged compound (no fluorophore/calcium indicator).

  • Run the Protocol: Execute your exact uncaging and imaging sequence.

  • Analyze:

    • Result A (Flat Line): Your optical path is clean. The noise is biological.

    • Result B (Spike): You have optical bleed-through.

      • Fix: Add a short-pass filter to your PMT path (blocks IR/Red).

      • Fix: Use interlaced scanning (shutter the PMT during the uncaging pulse).

Module 2: Chemical Stability & "Dark" Activity

User Query: "I see synaptic currents or calcium events even before I turn on the laser. Is my compound bad?"

Diagnosis: This indicates Spontaneous Hydrolysis or Impurity . The "cage" is falling off without light, releasing active glutamate (or other ligand) into the bath. This creates a high biological background that masks the evoked signal.

Compound Comparison: Stability vs. Efficiency

Not all cages are equal. Choosing the right cage reduces chemical background.

Caging Group2P Cross-Section (GM)Hydrolysis Stability (pH 7.[1]4)Biological ArtifactsBest Use Case
MNI-Glutamate 0.06 (at 720nm)High (>8 hrs stable)GABA Antagonist at >2mMGold standard for 2P mapping
RuBi-Glutamate High (at 800nm)HighLess GABA antagonismVisible light uncaging; 2P
Bhc-Glutamate ~50Low (Slow hydrolysis)Low solubilityLegacy experiments
CDNI-Glutamate 0.9Moderate (Acid store req.)-High efficiency needs
Protocol: The "Dark" Control

This test validates that your caged compound is chemically inert in the dark.

  • Baseline Recording: Patch a neuron or load calcium dye without the caged compound. Record spontaneous EPSCs (sEPSCs) for 5 minutes.

  • Wash-in: Perfuse the caged compound (e.g., MNI-Glu at 2.5 mM) in the dark (lights off, monitors dimmed).

  • Monitor: Record for another 10 minutes.

    • Pass: Frequency of sEPSCs remains unchanged.

    • Fail: Frequency increases (Hydrolysis) or decreases (GABA blockade/toxicity).

  • Reference: MNI-Glutamate is known to block GABA_A receptors at high concentrations.[1][2] If your background noise is actually a lack of inhibition, switch to RuBi-Glutamate or lower the MNI concentration [1, 3].

Module 3: Biological Noise & Protocol Optimization

User Query: "My signal is buried in noise. How do I know if I'm uncaging enough compound?"

Diagnosis: You are likely facing an SNR (Signal-to-Noise Ratio) issue caused by inefficient photolysis or excessive scattering. You need to calibrate your laser power at the sample plane, not just the source.

The Self-Validating Calibration System

Do not guess laser power. Use the Alexa-594 Bleaching Method (Sabatini Lab standard) to normalize uncaging power across different depths [4].

Step-by-Step Calibration:

  • Mix: Add 10 µM Alexa-594 to your internal pipette solution (or bath).

  • Target: Focus on a spine or dendrite at your experimental depth (e.g., 50 µm).

  • Bleach: Apply a 1-2 ms pulse of your uncaging laser (e.g., 720 nm) at the target.

  • Measure: Quantify the % decrease in Alexa-594 fluorescence (photobleaching).

  • Standardize: Adjust laser power until you achieve ~40% bleaching.

    • Why? This correlates linearly with the amount of MNI-glutamate uncaged. If you have 40% bleaching, you have a consistent dose of glutamate, regardless of tissue depth.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: High Background Signal Type Is the noise transient (during laser) or constant (continuous)? Start->Type Transient Transient (Spikes) Type->Transient During Pulse Constant Constant (High Baseline) Type->Constant Always Present OptCheck Run 'Blank' Slice Control (No Fluorophore) Transient->OptCheck ChemCheck Run 'Dark' Control (Wash-in without light) Constant->ChemCheck Leak Diagnosis: Optical Crosstalk Action: Add Short-pass Filter / Interlace PMT OptCheck->Leak Spike Persists AutoFl Diagnosis: Autofluorescence Action: Red-shift dye or use Time-Gating OptCheck->AutoFl Spike Disappears Hydrolysis Diagnosis: Spontaneous Hydrolysis Action: Check Purity / Fresh Stock ChemCheck->Hydrolysis Activity Increases BioNoise Diagnosis: Biological Modulation (e.g., GABA Blockade) Action: Switch Cage (RuBi) or Lower Conc. ChemCheck->BioNoise Activity Decreases/Changes

Figure 2: Diagnostic Decision Tree for isolating the source of background noise.

FAQs: Rapid Response

Q: Can I use MNI-glutamate with blue-light sensitive opsins (e.g., ChR2)? A: Proceed with extreme caution. MNI-glutamate has a significant absorption tail in the blue spectrum. Imaging or stimulating ChR2 at 470 nm will uncage MNI-glutamate, causing "background" excitation.

  • Solution: Use RuBi-Glutamate (uncages at visible wavelengths, allowing distinct separation if carefully titrated) or move to Red-shifted opsins (e.g., Chrimson) to separate the optical windows.

Q: My MNI-glutamate solution turned yellow. Is it still good? A: MNI-glutamate is naturally yellow. However, if it turns dark orange or brown, it indicates photodegradation.

  • Test: Run an HPLC check or a simple biological "Dark Control" (see Module 2). Always store aliquots at -20°C in the dark.

Q: How do I reduce the "inner filter effect" (uncaging beam absorption by the bath)? A: If the concentration of caged compound in the bath is too high, it absorbs the laser energy before it reaches the focal point, reducing signal at depth.

  • Fix: Use a local perfusion system (puff pipette) rather than bath loading. This keeps the background concentration low and the active concentration high only where needed.

References

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[1][2][3][4][5][6][7][8][9] Frontiers in Synaptic Neuroscience. Link

  • Matsuzaki, M., et al. (2001).[7][8] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Fino, E., et al. (2009).[5][9] RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines.[2][5][7] Frontiers in Neural Circuits. Link

  • Carter, A. G., & Sabatini, B. L. (2004).[8] State-dependent calcium signaling in dendritic spines of striatal medium spiny neurons. Neuron. Link

Sources

Validation & Comparative

N-Fmoc DMNB-L-serine versus other photolabile protecting groups for serine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-Fmoc DMNB-L-serine (Fmoc-Ser(DMNB)-OH) compared to other photolabile protecting groups, designed for researchers in peptide synthesis and chemical biology.

Executive Summary: The Trade-Off Landscape

In the design of "caged" peptides, the choice of serine protection dictates the experimental window. N-Fmoc DMNB-L-serine (utilizing the 4,5-dimethoxy-2-nitrobenzyl group) is the industry standard for experiments requiring wavelength flexibility and two-photon excitation .

While alternative groups like CNB (


-carboxy-2-nitrobenzyl) offer faster uncaging kinetics and higher water solubility, they demand damaging UV irradiation (<360 nm). DMNB sacrifices some quantum efficiency to allow activation at 365–405 nm  (blue/near-UV) and 700–740 nm  (two-photon), making it the superior choice for live-cell applications and deep-tissue imaging.

Comparative Analysis: DMNB vs. CNB vs. NPP

The following table synthesizes physicochemical data to assist in group selection.

Table 1: Photolabile Protecting Group Performance Matrix
FeatureDMNB (Dimethoxy-nitrobenzyl)CNB (

-carboxy-nitrobenzyl)
NPP (Nitrophenyl-propyl)
Primary Utility Live Cell / 2-Photon Fast Kinetics / High Solubility Ultra-Fast Uncaging
Excitation

350–365 nm (Tail >400 nm)~260–300 nm~260–300 nm
Uncaging Wavelength 365 nm, 405 nm, 720 nm (2P)< 360 nm (UV only)< 360 nm (UV only)
Quantum Yield (

)
Moderate (~0.01 – 0.05)High (> 0.1) High
Uncaging Rate (

)
Moderate (

s

)
Fast Very Fast
Water Solubility Low (Hydrophobic)High (Charged Carboxylate)Low
By-product Toxicity Moderate (Nitrosoaldehyde)Low (Nitroso-acid)Moderate (Nitrosoketone)
Fmoc SPPS Stability Excellent Good (Ester linkage sensitive)Good
Critical Selection Logic
  • Choose DMNB if: You are working in live cells and need to avoid UV-induced DNA damage, or if you are using a two-photon laser setup (confocal microscopy).

  • Choose CNB if: You need extremely fast release (e.g., studying ion channel kinetics in <1 ms) or if your peptide is highly hydrophobic and needs the solubilizing effect of the CNB carboxylate.

Mechanistic Insight: The Uncaging Pathway

Understanding the mechanism is vital for troubleshooting incomplete uncaging. DMNB cleavage follows a Norrish Type II reaction.

Diagram 1: DMNB Uncaging Mechanism

Caption: Photo-induced rearrangement of DMNB-Serine yielding free Serine and the nitrosoaldehyde by-product.

DMNB_Mechanism Substrate DMNB-Caged Serine (Ground State) Excited Excited State (Singlet/Triplet) Substrate->Excited hν (365/405 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products Free Serine + Nitrosoaldehyde Hemiacetal->Products Hydrolysis (pH dependent)

Key Mechanistic Note: The hydrolysis of the hemiacetal intermediate is pH-dependent. Uncaging is significantly slower at acidic pH (< 5.0). Ensure your experimental buffer is at pH 7.0–7.4 for optimal release rates.

Solid Phase Peptide Synthesis (SPPS) Protocol

Fmoc-Ser(DMNB)-OH is compatible with standard Fmoc SPPS, but specific precautions prevent premature cleavage or side reactions.

Diagram 2: SPPS Workflow for Caged Peptides

Caption: Optimized Fmoc-SPPS cycle highlighting critical protection steps for DMNB-Serine.

SPPS_Workflow Start Resin Preparation (Rink Amide / Wang) Deprotection Fmoc Removal (20% Piperidine) Start->Deprotection Wash1 DMF Wash (x5) Deprotection->Wash1 Coupling Coupling Fmoc-Ser(DMNB)-OH (HBTU/DIPEA or DIC/Oxyma) Wash1->Coupling Add Caged AA Wash2 DMF Wash (x5) Coupling->Wash2 Capping Capping (Ac2O) (Optional) Wash2->Capping Capping->Deprotection Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Capping->Cleavage End of Synthesis Warning CRITICAL: AMBIENT LIGHT SHIELDING Wrap vessel in foil during all steps involving DMNB Warning->Coupling

Step-by-Step Synthesis Protocol

1. Reagent Preparation:

  • Amino Acid: Fmoc-Ser(DMNB)-OH (Use 3–5 equivalents relative to resin loading).

  • Activator: HBTU or HATU (0.95 eq relative to AA) to minimize racemization.

  • Base: DIPEA (2 eq relative to AA). Note: Collidine can be used if histidine racemization elsewhere in the sequence is a concern.

2. Coupling Reaction:

  • Dissolve Fmoc-Ser(DMNB)-OH and HBTU in minimal DMF.

  • Add DIPEA immediately before adding to the resin.

  • CRITICAL: Wrap the reaction vessel in aluminum foil . Although DMNB is relatively stable, ambient lab light (fluorescent) contains enough UV/blue component to cause slow degradation over a 1-2 hour coupling.

  • Agitate for 45–60 minutes.

3. Fmoc Deprotection (Post-Coupling):

  • Use standard 20% Piperidine in DMF .[1][2]

  • Stability Check: The DMNB ester linkage is stable to piperidine for standard deprotection times (2 x 10 min). Avoid "over-night" piperidine treatments.

4. Final Cleavage:

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

  • DMNB is acid-stable; it will remain intact during TFA cleavage.

  • Precipitate in cold diethyl ether and lyophilize in the dark.

Experimental Uncaging Protocols

A. One-Photon Uncaging (UV/Blue Lamp)
  • Equipment: 365 nm UV LED or 405 nm Laser/LED.

  • Sample: Dissolve peptide in PBS (pH 7.4).

  • Concentration: 10–100 µM.

  • Exposure:

    • 365 nm: 1–5 minutes (High efficiency).

    • 405 nm: 5–20 minutes (Lower efficiency, but cell-safe).

  • Validation: Monitor by HPLC. The DMNB-peptide peak will disappear, and the native peptide peak will appear (shifted to lower retention time).

B. Two-Photon Uncaging (Microscopy)
  • Equipment: Ti:Sapphire Laser (Mode-locked).

  • Wavelength: Tuned to 720–740 nm .

  • Power: High peak power is required (mW range at objective), but keep average power low to avoid thermal damage.

  • Scan Speed: Pixel dwell time ~2–4 µs.

  • Advantage: Allows uncaging of specific subcellular regions (e.g., single dendritic spines).

References

  • Original Characterization of DMNB

    • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
    • Source: Klán, P., et al. (2013). Chemical Reviews.
    • URL:[Link]

  • Comparison of Caging Groups (Table Data): Title: Properties of six different caging groups. Source: Thermo Fisher Scientific / Molecular Probes Handbook.
  • DMNB in Live Cell Applications

    • Title: Control of protein phosphorylation with a genetically encoded photocaged amino acid.[3][4]

    • Source: Lemke, E. A., et al. (2007).
    • URL:[Link]

  • Two-Photon Uncaging Cross-Sections

    • Title: Two-photon absorption properties of fluorescent proteins (Contextual comparison for 2P excit
    • Source: Drobizhev, M., et al. (2011).
    • URL:[Link]

Sources

Comparative Guide: Photophysical Properties of DMNB vs. Coumarin Caging Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers designing photoactivatable ("caged") probes, the choice between 4,5-dimethoxy-2-nitrobenzyl (DMNB) and Coumarin-based (e.g., DEACM, Bhc) caging groups is often a trade-off between synthetic legacy and optical performance.

While DMNB remains a staple in organic synthesis due to its stability and established chemistry, Coumarin derivatives generally outperform DMNB in biological applications . Coumarins offer faster release kinetics (nanosecond scale), higher quantum yields, and significantly better two-photon cross-sections, making them the superior choice for time-resolved studies and deep-tissue imaging. DMNB suffers from the "internal filter effect" caused by its own absorbent byproducts and requires UV irradiation, which is phototoxic to live cells.

Part 1: Mechanistic Foundations

To understand the performance gap, one must look at the photolysis pathways. The two groups operate on fundamentally different photochemical mechanisms, which dictates their release speed and efficiency.

DMNB: The Nitrobenzyl Mechanism

DMNB cleavage follows a Norrish Type II mechanism. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This intermediate decays (often the rate-limiting step, taking milliseconds) to release the free cargo and a nitrosobenzaldehyde byproduct.

  • Critical Flaw: The nitroso byproduct absorbs strongly at the same UV wavelength as the original cage, creating an internal filter effect that progressively reduces uncaging efficiency as the reaction proceeds.

Coumarin: The Solvolysis Mechanism

Coumarin cages (like DEACM) typically undergo solvent-assisted heterolysis . Excitation leads to a heterolytic bond cleavage, forming a tight ion pair (coumarin cation + cargo anion). This ion pair rapidly dissociates and reacts with the solvent (hydrolysis).

  • Advantage: This process is extremely fast (picosecond to nanosecond scale), allowing for high-precision synchronization in kinetic studies.

Pathway Visualization

PhotolysisPathways cluster_DMNB DMNB Mechanism (Norrish Type II) cluster_Coumarin Coumarin Mechanism (Heterolysis) DMNB_GS DMNB-Cage (Ground State) DMNB_ES Excited State (Biradical) DMNB_GS->DMNB_ES hν (UV) Aci aci-Nitro Intermediate DMNB_ES->Aci H-abstraction Nitroso Nitroso Byproduct Aci->Nitroso Decay (ms) Cargo1 Free Cargo Aci->Cargo1 Release Coum_GS Coumarin-Cage (Ground State) Coum_ES Excited State (Singlet) Coum_GS->Coum_ES hν (Vis/Blue) IonPair Ion Pair (Cation/Anion) Coum_ES->IonPair Heterolysis CoumOH Coumarin-OH (Fluorescent) IonPair->CoumOH Solvolysis (ns) Cargo2 Free Cargo IonPair->Cargo2 Release

Figure 1: Comparison of the slow, multi-step DMNB radical pathway versus the rapid heterolytic release of Coumarin cages.

Part 2: Photophysical Performance Metrics

The following table synthesizes data from standard derivatives (e.g., DMNB-glutamate vs. DEACM-glutamate).

Table 1: Comparative Photophysical Properties
PropertyMetricDMNB (Nitrobenzyl)Coumarin (DEACM/Bhc)Verdict
Absorbance Max

~350–355 nm (UV)~390–450 nm (Blue/Cyan)Coumarin (Less phototoxic)
Molar Extinction

(

)
~4,000 – 5,000~10,000 – 19,000Coumarin (Absorbs light better)
Quantum Yield

0.01 – 0.130.05 – 0.30Coumarin (More efficient)
Uncaging Efficiency

Low (~50–600)High (~1,000–4,000)Coumarin (Requires less light power)
2-Photon Cross-Section

(GM)
< 0.1 GM1.0 – 5.0 GMCoumarin (Essential for deep tissue)
Release Kinetics


(ms)

(ns)
Coumarin (Better time resolution)
Byproduct Nature -Nitrosoaldehyde (Absorbing/Toxic)Coumarin Alcohol (Fluorescent)Coumarin (Cleaner photolysis)
Key Analysis
  • Two-Photon Excitation (2PE): This is the most critical differentiator for neurobiology. DMNB is virtually invisible to 2-photon excitation at physiological power levels. Coumarins (specifically Bhc and DEACM) have respectable cross-sections (1–2 GM), allowing precise 3D uncaging with femtosecond lasers [1].

  • The "Internal Filter" Problem: As DMNB photolyzes, the nitroso byproduct accumulates. This byproduct absorbs 350 nm light strongly. In thick samples or high concentrations, the byproduct "steals" the photons intended for the remaining caged molecules, causing the reaction to plateau incomplete [2]. Coumarins do not suffer from this; their byproducts usually shift absorbance or become fluorescent.

Part 3: Experimental Protocol - Determining Quantum Yield

Trustworthy characterization requires measuring the photochemical quantum yield (


) . The most robust method for a typical biology lab is comparative photolysis  against a reference standard, rather than absolute actinometry (which is error-prone without specialized equipment).
Protocol: Comparative Uncaging Efficiency

Objective: Determine


 of a novel Coumarin-caged drug relative to a DMNB standard or a chemical actinometer.
Materials
  • Sample: Caged compound (

    
     in buffer/acetonitrile mix).
    
  • Reference: Potassium Ferrioxalate (standard) or a known caged compound (e.g., DMNB-caged glutamate,

    
    ).
    
  • Light Source: LED or Mercury arc lamp with bandpass filter (e.g.,

    
     nm).
    
  • Detection: HPLC with UV-Vis detector.

Workflow Diagram

QuantumYieldProtocol Start Start: Prepare Solutions (Sample & Reference) Step1 1. Absorbance Matching Adjust both to A ≈ 0.1 at λ_irr (Prevents inner filter errors) Start->Step1 Step2 2. Irradiation Time Course Expose aliquots to light (t = 0, 10, 20, ... 60s) Step1->Step2 Step3 3. Quantification (HPLC) Measure disappearance of Cage OR appearance of Cargo Step2->Step3 Step4 4. Plot Kinetics ln(C/C0) vs. Time Extract rate constant (k) Step3->Step4 Step5 5. Calculate Φ_sample Φ_s = Φ_ref * (k_s / k_ref) * (ε_ref / ε_s) Step4->Step5

Figure 2: Step-by-step workflow for the comparative determination of photochemical quantum yield.

Step-by-Step Methodology
  • Absorbance Matching: Prepare solutions of your Sample (S) and Reference (R). Adjust concentrations so their Absorbance (

    
    ) at the irradiation wavelength is identical and low (
    
    
    
    ) to ensure uniform light exposure throughout the cuvette.
  • Irradiation: Place cuvettes in a thermostated holder. Irradiate both samples under identical conditions.

  • Sampling: Remove aliquots at fixed time intervals (e.g., 0, 30, 60, 90, 120 seconds).

  • Quantification: Analyze aliquots via HPLC. Monitor the disappearance of the caged peak.

    • Note: Monitoring appearance of product is valid only if the product is stable and has a distinct retention time.

  • Calculation: Plot

    
     vs. irradiation time (
    
    
    
    ). The slope is the apparent rate constant
    
    
    . Calculate the quantum yield (
    
    
    ) using:
    
    
    (Where
    
    
    is the molar extinction coefficient at the irradiation wavelength).

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][3] Nature Methods, 4, 619–628. Link

  • Hagen, V., et al. (2001). [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast, Efficient Phototriggers for Neurotransmitters. Angewandte Chemie International Edition, 40(6), 1045–1048. Link

  • Fournier, L., et al. (2013). Coumarin-caged molecules with high two-photon uncaging cross sections.[4] ACS Chemical Biology, 8(7), 1583–1588. Link

Sources

Precision Control in Phosphoproteomics: Validating Light-Activated Kinase Assays via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Temporal Challenge in Kinase Biology

In the development of kinase inhibitors and the mapping of signal transduction networks, temporal resolution is the critical bottleneck. Traditional methods—Constitutively Active (CA) mutants and Chemically Induced Dimerization (CID)—fail to capture the sub-minute kinetics of phosphorylation cascades. They often suffer from chronic adaptation artifacts or slow washout periods.

This guide objectively evaluates Light-Activated Kinase Assays (Opto-Kinases) as a superior alternative for precise signal initiation. We provide a rigorous validation framework using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to demonstrate how optical control minimizes off-target background and resolves kinetic nuance that chemical methods miss.

Comparative Performance Matrix

To validate the utility of a Light-Activated Kinase (e.g., Opto-Raf, Opto-PKC) against established alternatives, we must benchmark them across four critical parameters: Temporal Resolution , Reversibility , Background Noise , and Spatial Control .

Table 1: Methodological Comparison
FeatureLight-Activated Kinase (Optogenetics) Chemically Induced (CID) Constitutively Active (CA)
Activation Speed Sub-second (Milliseconds to seconds)Slow (Minutes to diffusion limit)N/A (Always On)
Reversibility Instant (Dark state reversion)Poor (Requires washout/metabolism)None (Irreversible)
Background (Noise) Low (Engineered dark-state stability)Medium (Chemical off-targets)High (Chronic feedback loops)
Spatial Precision Sub-cellular (Focal illumination)Systemic (Whole bath application)Systemic (Whole cell expression)
MS Compatibility High (Precise

synchronization)
Medium (Asynchronous activation)Low (Steady-state only)

Analyst Note: The primary advantage of the Opto-Kinase system is the definition of


. In MS phosphoproteomics, synchronizing the cellular state is paramount to quantifying rapid phosphorylation events (e.g., <30 seconds) which are often lost in the "dead time" of chemical handling.

Mechanism of Action: The Opto-Switch

The core technology relies on genetically encoded light-sensitive domains (e.g., CRY2/CIB1 or LOV domains) fused to a kinase catalytic domain. Upon exposure to blue light (450–488 nm), the domains undergo conformational changes or oligomerization, forcing the kinase into an active conformation.

Diagram 1: Optogenetic Kinase Activation Pathway

OptoKinaseMechanism Light Blue Light (450 nm) Inactive Inactive Opto-Kinase (Monomer/Dark State) Light->Inactive  Illumination Active Active Kinase Complex (Oligomerized) Inactive->Active  Conformational  Change Active->Inactive  Dark Reversion  (Seconds) Substrate Substrate Phosphorylation (p-Tyr/p-Ser/p-Thr) Active->Substrate  Catalysis Downstream Signal Cascade (MAPK/AKT/etc.) Substrate->Downstream  Propagation

Caption: Mechanism of reversible optogenetic kinase activation. Blue light triggers oligomerization, activating the kinase. Removal of light allows rapid reversion to the inactive dark state.

Validation Workflow: MS-Based Phosphoproteomics

To validate that the Opto-Kinase is functioning correctly and specifically, we utilize a Time-Resolved Phosphoproteomics workflow. This protocol confirms that phosphorylation events observed are directly caused by the light stimulus and not by transfection stress or basal activity.

Diagram 2: The MS Validation Pipeline

MSWorkflow cluster_Stimulation 2. Stimulation Phase CellCulture 1. Cell Culture (Transfected with Opto-Kinase) DarkControl Dark Control (0 min) CellCulture->DarkControl LightStim Light Pulse (1, 5, 10 min) CellCulture->LightStim Lysis 3. Lysis & Denaturation (Urea/SDS + Phosphatase Inhibitors) DarkControl->Lysis LightStim->Lysis Digest 4. Tryptic Digestion (Lys-C / Trypsin) Lysis->Digest Enrich 5. Phospho-Enrichment (TiO2 / IMAC) Digest->Enrich LCMS 6. LC-MS/MS Analysis (DDA or DIA Mode) Enrich->LCMS BioInfo 7. Data Analysis (Kinase-Substrate Mapping) LCMS->BioInfo

Caption: Step-by-step validation workflow. Critical checkpoints include the Dark Control (to assess leakiness) and rapid Lysis immediately following Light Pulse to freeze phosphorylation states.

Detailed Experimental Protocol

This protocol is designed for the validation of an Opto-Kinase (e.g., Opto-bRaf) in HEK293T cells.

Phase 1: Preparation and Stimulation
  • Transfection: Transfect cells with the Opto-Kinase plasmid. Crucial: Include a "Mock" transfection control to filter out light-stress artifacts.

  • Serum Starvation: Starve cells for 16 hours to reduce basal signaling noise.

  • Dark Adaptation: Handle cells under safe red light (or total darkness) for at least 2 hours prior to the experiment to ensure the kinase is in the "Dark State."

  • Illumination:

    • Source: LED array (450–475 nm) at 1–5 mW/cm².

    • Timepoints: 0s (Dark), 30s, 1 min, 5 min, 15 min.

    • Note: For 0s, lyse directly in the dark.

Phase 2: Sample Processing for MS[1]
  • Lysis: Immediately aspirate media and add boiling Lysis Buffer (6M Guanidine-HCl or 8M Urea, 100mM Tris pH 8.5, Phosphatase Inhibitor Cocktail). Causality: Boiling/Urea instantly denatures phosphatases, preserving the transient phosphorylation state.

  • Digestion: Reduce (DTT), alkylate (CAA), and digest with Trypsin/Lys-C overnight.

  • Desalting: Use C18 cartridges (Sep-Pak or StageTips) to remove salts.

  • Enrichment: Use Titanium Dioxide (TiO2) beads or Fe-NTA (IMAC) to enrich phosphopeptides.[1]

    • Ratio: 1 mg TiO2 beads per 100 µg peptide.

    • Wash: High organic/acidic buffers to remove non-phosphorylated peptides.

Phase 3: Data Acquisition & Analysis
  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap or TIMS-TOF).

  • Quantification: Use Label-Free Quantification (LFQ) or TMT labeling to compare intensities across timepoints.

  • Validation Criteria:

    • Specificity: The target kinase's known substrates (e.g., MEK1/2 for bRaf) must show >5-fold increase at early timepoints (1 min).

    • Low Background: The "Dark State" (0 min) should show phosphorylation levels comparable to Mock transfection.

Representative Data: What to Expect

When comparing Opto-Kinase data to Chemical Induction (CID) data, the kinetic profiles differ significantly.

Table 2: Kinetic Profile Comparison (Mock Data)
TimepointOpto-Kinase (Fold Change) CID (Fold Change) Interpretation
0 min (Basal) 1.0x (Baseline)1.2x (Leaky?)Opto-systems generally have tighter "OFF" states than chemical systems.
0.5 min 8.5x (Rapid Onset) 1.5x (Diffusion lag)Light penetrates instantly; chemicals rely on diffusion.
5.0 min 12.0x (Peak)10.0x (Peak)Both methods achieve saturation eventually.
OFF + 5 min 2.0x (Rapid Decay) 9.5x (Washout lag)Opto-Kinase deactivates quickly in dark; CID remains active.

Expert Insights & Troubleshooting

  • The "Leakiness" Issue: If your MS data shows high phosphorylation in the Dark Control, your Opto-Kinase may have high basal activity. Solution: Lower the expression level (titrate plasmid DNA) or use "tight" mutants (e.g., engineered dark-state stabilizers).

  • Light Toxicity: Blue light can generate Reactive Oxygen Species (ROS). Control: Always run a "Mock Transfection + Light" sample. Subtract any phosphosites that change in this control (stress response) from your Opto-Kinase dataset.

  • Coverage Depth: For low-abundance kinases, combine TiO2 enrichment with High-pH Fractionation to increase proteome depth.

References

  • Optogenetically controlled protein kinases for regulation of cellular signaling. Source: Chemical Society Reviews (2018) URL:[2][Link]

  • Optogenetic control of Protein Kinase C-epsilon activity reveals its intrinsic signaling properties. Source: bioRxiv / PubMed (2025) URL:[Link]

  • Clinical Applications of Phosphoproteomics: Illuminating Cancer Signaling. Source: ResearchGate (2026) URL:[Link]

  • Sensitive kinase assay linked with phosphoproteomics (KALIP). Source: PNAS URL:[Link]

  • Advantages and Limitations of the Use of Optogenetic Approach. Source: Frontiers in Neural Circuits / NIH URL:[Link]

Sources

Uncaged Serine: A Comparative Guide to Experimental Controls and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Control experiments for studying the effects of uncaged serine. Content Type: Publish Comparison Guide.

Executive Summary & Core Directive

The Challenge: D-Serine is a potent co-agonist of the N-methyl-D-aspartate receptor (NMDAR), modulating synaptic plasticity and neurotoxicity. However, studying its precise spatiotemporal dynamics is plagued by the "bath application fallacy"—the assumption that global saturation mimics synaptic release. Photolysis of "caged" serine (uncaging) offers a solution but introduces new variables: the caged precursor's biological activity, phototoxicity, and byproduct interference.

The Solution: This guide provides a rigorous framework for validating uncaged serine experiments. It moves beyond standard protocols to establish a self-validating system where every artifact is accounted for. We compare uncaging against traditional delivery methods and detail the "Four Pillars" of control experiments required to publish high-impact data.

Comparative Analysis of Delivery Methods

To justify the complexity of uncaging, one must understand its performance relative to alternatives. The following table contrasts Uncaging with Bath Application and Pressure Ejection (Puffing).

Table 1: Performance Matrix of Serine Delivery Methods

FeaturePhotolysis (Uncaging) Bath Application (Wash-in) Pressure Ejection (Puffing)
Spatial Resolution Sub-micron (Single spine/synapse)None (Global tissue saturation)Low (10–100 µm radius)
Temporal Resolution Microseconds (<50 µs rise time)Minutes (Slow diffusion/exchange)Milliseconds (10–100 ms)
Receptor Desensitization Minimal (Mimics transient release)High (Promotes steady-state desensitization)Moderate
Dose Control Precise (Linear with light intensity)Precise (Known concentration)Variable (Depends on pipette geometry)
Artifact Risk High (Precursor antagonism, UV toxicity)Low (Osmotic/temp changes only)Medium (Mechanical flow artifacts)
Primary Use Case Mapping synaptic receptors; LTP inductionDose-response curves; tonic activationLocal circuit mapping

The Four Pillars of Control Experiments (Scientific Integrity)

In any uncaging study, the burden of proof lies in demonstrating that the observed effect is due solely to the released serine and not experimental artifacts.

Pillar I: The "Dark" Control (Precursor Inertness)

Hypothesis: The caged compound (e.g., MNI-caged-serine) must be biologically inert prior to photolysis. Risk: Many caged compounds, particularly those based on


-carboxy-2-nitrobenzyl (CNB) chemistry, act as varying antagonists at GABA

and NMDA receptors. Protocol:
  • Record baseline NMDAR-mediated EPSCs (Excitatory Postsynaptic Currents) in the presence of glutamate.

  • Wash in the caged serine (typically 200–500 µM) without light stimulation.

  • Pass Criteria: No significant change (>5% deviation) in EPSC amplitude or kinetics.

  • Note: MNI (methoxy-nitroindolinyl) groups are generally superior to CNB groups regarding NMDAR antagonism.

Pillar II: The "Light-Only" Control (Phototoxicity)

Hypothesis: The illumination parameters (wavelength, intensity, duration) must not alter cell health or receptor function. Risk: UV/Blue light (350–405 nm) can cause autofluorescence, heat tissue, or generate reactive oxygen species (ROS). Protocol:

  • Load the slice with a control solution (no caged compound).

  • Apply the exact photostimulation protocol used for uncaging.

  • Monitor holding current and membrane resistance (

    
    ).
    
  • Pass Criteria: No transient inward currents or shifts in

    
     during the light pulse.
    
Pillar III: The "Quantum Yield" Calibration (Dosimetry)

Hypothesis: The amount of serine released is linearly proportional to light intensity, preventing "all-or-none" saturation artifacts. Protocol:

  • Perform a "power ladder" experiment: Stepwise increase of laser power (e.g., 10%, 20%... 100%).

  • Plot the evoked current amplitude vs. laser power.

  • Pass Criteria: The response should be linear or sigmoidal (if measuring receptor activation) but must show graded responses. A flat line indicates saturation or contamination with free serine.

Pillar IV: The Byproduct Control

Hypothesis: The photolytic byproducts (e.g., nitroso-ketones) are non-toxic. Risk: Nitrobenzyl byproducts can react with sulfhydryl groups on proteins. Protocol:

  • Use a "dummy" caged compound that releases an inert molecule upon photolysis, or simply rely on the washout data.

  • After a successful uncaging protocol, wash out the caged compound and re-test synaptic health with electrical stimulation.

  • Pass Criteria: Synaptic responses return to baseline levels.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a rigorous uncaging experiment, integrating the controls described above.

UncagingWorkflow Start Start Experiment SlicePrep Slice Preparation (Low Mg2+, +Glycine Blockers) Start->SlicePrep Baseline Record Baseline (Electrical Stim) SlicePrep->Baseline DarkControl Dark Control: Wash-in Caged Serine (No Light) Baseline->DarkControl CheckStability Check Stability: Any current change? DarkControl->CheckStability Uncaging Photolysis Protocol: (405nm Laser Pulse) CheckStability->Uncaging No Change (Pass) Stop Reformulate/Change Cage CheckStability->Stop Change (Fail: Antagonism) RecordResponse Record NMDAR Current Uncaging->RecordResponse LightControl Light-Only Control: (No Cage) RecordResponse->LightControl Post-Exp Validation

Figure 1: Logical workflow for validating caged serine experiments. Note the critical "Dark Control" checkpoint before photolysis.

Detailed Protocol: Electrophysiological Validation at NMDARs

Objective: To isolate and quantify NMDAR currents potentiated by uncaged D-serine.

Reagents & Setup
  • Caged Compound: MNI-caged-D-serine (Tocris or equivalent). Avoid CNB-caged variants due to NMDAR inhibition [1].[1]

  • Optics: 405 nm diode laser or UV flash lamp coupled to the microscope epifluorescence port.

  • Bath Solution (ACSF): Mg²⁺-free or Low-Mg²⁺ (0.1 mM) to relieve voltage block, plus Picrotoxin (50 µM) and NBQX (10 µM) to isolate NMDARs.

Step-by-Step Methodology
  • Slice Incubation: Prepare acute hippocampal slices (300 µm). Allow recovery for 1 hour. Scientific Rationale: Ensures metabolic stability and washout of slicing-induced excitotoxins.

  • Establishing the Baseline (The "Zero" Point): Patch a CA1 pyramidal neuron (Whole-cell voltage clamp,

    
     mV).
    Perfuse D-amino acid oxidase (DAAO) for 10 minutes to deplete endogenous extracellular D-serine.
    Self-Validation: This maximizes the dynamic range of your uncaging effect.
    
  • The Dark Wash-In: Switch perfusion to ACSF containing 200 µM MNI-caged-D-serine + 10 µM Glutamate (or use electrical stimulation to release glutamate). Monitor the holding current. If the current shifts significantly (>20 pA), the caged compound is likely contaminated with free serine.

  • Targeting and Uncaging: Focus the laser spot on a dendritic spine (identified via Alexa Fluor dye in the pipette). Deliver a 1 ms pulse of 405 nm light. Data Capture: Record the resulting EPSC.[2][3][4]

  • The "Summation" Test (Mechanistic Proof): Deliver two pulses separated by 50 ms. Expected Result: D-serine uncaging should facilitate the second response if the first pulse did not saturate the receptors.

Mechanistic Pathway Visualization

Understanding where uncaged serine acts is vital for interpreting data.

NMDAR_Pathway Glutamate Presynaptic Glutamate NMDAR NMDA Receptor (GluN1/GluN2 Subunits) Glutamate->NMDAR Binds GluN2 CagedSerine Caged D-Serine (Inactive) UncagedSerine Free D-Serine CagedSerine->UncagedSerine Photolysis Light UV/Blue Light (Stimulus) Light->CagedSerine UncagedSerine->NMDAR Binds GluN1 (Co-agonist) CaInflux Ca2+ Influx NMDAR->CaInflux Channel Opening Plasticity LTP / Synaptic Plasticity CaInflux->Plasticity

Figure 2: The co-agonist mechanism. Light converts inactive Caged Serine to Free D-Serine, which gates the NMDAR GluN1 subunit to permit Calcium influx.

References

  • Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Source: PubMed / NIH Significance: Establishes that CNB-caged compounds inhibit NMDARs, whereas MNI-caged compounds are generally inert, making MNI the gold standard for this application.

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Source: Nature Methods / NIH Significance: The authoritative review on the physics and chemistry of photolysis, defining quantum yield and dark stability requirements.

  • D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period. Source: PLOS ONE Significance:[4] Provides experimental data comparing bath application effects versus endogenous synaptic release, validating the need for precise spatiotemporal control.

  • DMNB-caged-Serine Product Information. Source: Tocris Bioscience Significance: Technical specifications for commercially available caged serine, including excitation wavelengths (405 nm) and solubility data.

Sources

Benchmarking Photolability: A Quantitative Analysis of DMNB-Protected Serine Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-dimethoxy-2-nitrobenzyl (DMNB) is a cornerstone photolabile protecting group (PPG) for serine due to its balance of synthetic accessibility and hydrolytic stability. However, for applications requiring high spatiotemporal resolution—such as probing rapid phosphorylation kinetics in drug development—DMNB's uncaging efficiency often lags behind newer coumarin or nitrodibenzofuran derivatives.

This guide provides a rigorous quantitative analysis of DMNB-Serine uncaging. We move beyond qualitative descriptions to focus on the product of quantum yield (


) and molar extinction coefficient (

)
, defining the "uncaging cross-section" (

). This metric is the true predictor of performance in biological systems.

Mechanistic Principles of Uncaging

Understanding the uncaging mechanism is critical for troubleshooting low yields or side reactions. DMNB cleavage proceeds via a Norrish Type II-like mechanism, initiated by the excitation of the nitro group.

The Photolytic Pathway

Upon UV irradiation (350–365 nm), the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This species rearranges into a hemiacetal, which spontaneously collapses to release the free serine and a nitroso-benzaldehyde byproduct.

Critical Insight: The collapse of the hemiacetal is often the rate-limiting step, not the initial photon absorption. This has implications for "fast-release" experiments (e.g., T-jump studies), where the release rate (


) may be slower than the excitation rate.

DMNB_Mechanism Caged DMNB-Serine (Ground State) Excited Excited State (n-π*) Caged->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-abstraction Hemiacetal Hemiacetal Aci->Hemiacetal Rearrangement (pH dependent) FreeSer Free Serine Hemiacetal->FreeSer Collapse Byproduct Nitroso Byproduct Hemiacetal->Byproduct Collapse

Figure 1: Mechanistic pathway of DMNB photocleavage. The aci-nitro decay is pH-dependent and critical for release kinetics.

Comparative Analysis: DMNB vs. Alternatives

In drug discovery, the choice of cage dictates the experimental window. Below is a quantitative comparison of DMNB-Serine against Carboxy-nitrobenzyl (CNB) and Bromohydroxycoumarin (Bhc) variants.

Performance Metrics
  • 
    :  Absorption maximum.[1] Red-shifted values allow for less toxic irradiation.
    
  • 
    :  Molar extinction coefficient at the uncaging wavelength (
    
    
    
    ).
  • 
    :  Quantum yield (efficiency of photon usage).
    
  • 
    :  Uncaging cross-section (The practical "brightness" of the uncaging reaction).
    
Caging Group

(nm)

(

)
Quantum Yield (

)
Cross-section (

)
Solubility
DMNB-Ser ~355~5,0000.01 – 0.05 ~150Moderate
CNB-Ser ~260/350~6000.10 – 0.20 ~80High (Charged)
Bhc-Ser ~370~14,0000.02 – 0.04 ~400Low
DEACM-Ser ~390~18,0000.05 – 0.20 ~2,000Low

Expert Commentary:

  • DMNB is the "workhorse." Its quantum yield is relatively low (

    
    ), but it is chemically robust and commercially available.
    
  • Coumarins (Bhc/DEACM) offer a significantly higher cross-section (

    
    ), meaning you need less light intensity to achieve the same release. However, they are often bulky and hydrophobic, which can alter the bioactivity of the caged peptide/protein prior to photolysis.
    
  • CNB has a faster release rate (

    
    ) but poor absorbance at 365 nm, necessitating high-intensity lasers that may damage tissue.
    

Experimental Protocol: Determination of Uncaging Efficiency

To validate DMNB-Serine for your specific assay, you must determine the photochemical quantum yield. Relying on literature values is risky due to solvent effects.

Methodology: Comparative HPLC Photolysis. Principle: We measure the disappearance of the caged species relative to a chemical actinometer (standard) under identical irradiation.

Required Materials
  • Light Source: 365 nm LED or Hg lamp with a monochromator (Bandwidth < 10 nm).

  • Actinometer: Potassium Ferrioxalate (Standard) or a reference caged compound with known

    
    .
    
  • Analysis: HPLC with UV detection (254 nm).

Workflow Diagram

Protocol_Workflow Prep Sample Preparation (20-100 μM in Buffer) Irrad Irradiation (365 nm) Fixed geometry & stirring Prep->Irrad Ref Reference Preparation (Actinometer) Ref->Irrad Sampling Aliquot Sampling (t = 0, 1, 2, 5, 10 min) Irrad->Sampling Parallel/Sequential HPLC HPLC Analysis (Peak Area Integration) Sampling->HPLC Calc Data Analysis ln(C0/Ct) vs. Energy HPLC->Calc

Figure 2: Workflow for comparative determination of photochemical quantum yield.

Step-by-Step Procedure
  • Optical Density Setup: Prepare the DMNB-Serine solution such that the Absorbance (A) at the irradiation wavelength is

    
     (for total absorption) or extremely low (
    
    
    
    ) to avoid the Internal Filter Effect .
    • Recommendation: Use low concentration (50

      
      M) to ensure uniform light exposure throughout the cuvette path length.
      
  • Irradiation: Place the sample in a quartz cuvette. Irradiate with a collimated 365 nm beam. Ensure constant stirring.

  • Sampling: Withdraw 20

    
    L aliquots at defined time intervals (e.g., 0, 30s, 60s, 120s, 300s). Keep aliquots in the dark immediately.
    
  • Quantification: Inject onto a C18 Reverse Phase HPLC column.

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA.

    • Detection: Monitor the decrease of the DMNB-Ser peak area.

  • Calculation: Plot

    
     versus irradiation time (
    
    
    
    ). The slope of this line is the observed rate constant (
    
    
    ).
    
    
    

    (Note: This simplified equation assumes optically dilute conditions where the fraction of light absorbed is linear with concentration).

Data Interpretation & Troubleshooting

The Internal Filter Effect

A common error in DMNB analysis is the accumulation of the nitroso byproduct, which absorbs strongly at 300–400 nm. This byproduct "steals" photons from the remaining caged starting material.

  • Symptom: The plot of

    
     vs. time deviates from linearity (curves downward).
    
  • Solution: Limit conversion to < 20% for initial rate calculation or use a mathematical correction factor for the byproduct absorbance.

Solvent Effects

DMNB quantum yields are sensitive to solvent polarity.

  • Aqueous Buffer:

    
     is typically lower due to hydrogen bonding stabilizing the excited state.
    
  • Organic Solvent (DMSO/MeCN):

    
     often increases.
    
  • Action: Always determine

    
     in the exact buffer system used for your biological assay.
    

References

  • Corrie, J. E. T., et al. (2005). Caged nucleotides and neurotransmitters. In Dynamic Studies in Biology. Link

  • Goeldner, M., & Givens, R. (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

  • Brouwer, A. M. (2011).[2] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report).[2] Pure and Applied Chemistry.[2] Link

  • Lage, M., et al. (2020). Coumarin-Derived Caging Groups in the Spotlight: Tailoring Physiochemical and Photophysical Properties.[3] International Journal of Molecular Sciences. Link

Sources

Technical Guide: N-Fmoc DMNB-L-serine vs. Caged Tyrosine for Phosphorylation Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the interrogation of signal transduction, "caged" amino acids offer spatiotemporal precision that genetic knockouts cannot match. This guide compares N-Fmoc DMNB-L-serine , a specialized tool for controlling Ser/Thr kinase activity, against Caged Tyrosine (typically O-nitrobenzyl-Tyr) used for receptor tyrosine kinases (RTKs).

The Verdict: While both tools utilize photolabile protecting groups (PPGs) to mask hydroxyl functionality, N-Fmoc DMNB-L-serine offers superior photophysical properties (higher quantum yield at 365 nm) and a more binary "off-to-on" switch for kinase recognition compared to standard caged tyrosine derivatives. However, the choice is ultimately dictated by the signaling node of interest: DMNB-Serine is the gold standard for studying downstream effector modulation (e.g., PKA/CK2 pathways), while caged tyrosine is essential for initiating upstream RTK cascades.

Part 1: Chemical Architecture & Photophysics

The core difference lies not just in the amino acid backbone, but in the specific "cage" chemistry required to mask the distinct nucleophilicity of the serine primary alcohol versus the tyrosine phenol.

The Caging Groups[1]
  • N-Fmoc DMNB-L-serine: Uses the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. The addition of two methoxy groups on the benzene ring red-shifts the absorption maximum and increases the quantum yield of photolysis compared to unsubstituted nitrobenzyl groups.

  • Caged Tyrosine: Frequently employs the 2-nitrobenzyl (NB) or 6-nitroveratryloxycarbonyl (Nvoc) groups. While effective, simple NB esters often require shorter wavelengths or longer irradiation times, increasing the risk of phototoxicity in live-cell assays.

Comparative Photophysical Metrics
FeatureN-Fmoc DMNB-L-serineStandard Caged Tyrosine (NB-Tyr)Impact on Experiment
Caging Moiety 4,5-dimethoxy-2-nitrobenzyl2-nitrobenzyl (typical)DMNB is "faster" to uncage.
Uncaging

~365 nm (UV-A)~300–350 nm (UV-B/A)365 nm is less toxic to cells/tissues.
Quantum Yield (

)
High (~0.04 - 0.09)Moderate (~0.01 - 0.03)DMNB requires lower light dose.
TFA Stability ExcellentGoodBoth compatible with Fmoc SPPS.
Solubility Moderate (Hydrophobic shift)Low (Aromatic stacking)DMNB-Ser peptides are easier to purify.

Technical Insight: The electron-donating methoxy groups in DMNB stabilize the aci-nitro intermediate formed during photolysis, accelerating the release of the free serine hydroxyl group [1].

Part 2: Biological Context & Kinase Recognition

The biological utility of these tools depends on how effectively the "cage" blocks the kinase from recognizing the substrate.

The "Steric Clash" Mechanism

Kinases recognize substrates via a cleft.

  • Serine: Small side chain. Adding a bulky DMNB group creates a massive steric clash. Result: Near-total inhibition of kinase binding (e.g., PKA binding reduced >100-fold) [2].[1] This creates a perfect binary "OFF" state.

  • Tyrosine: Large aromatic side chain. Kinases accommodating Tyr (like Src or Abl) have larger, deeper pockets. A cage on Tyr may not fully abolish binding affinity, leading to "leaky" background interactions even before light activation.

Signaling Logic
  • Use DMNB-Serine for: Downstream integration nodes (PKA, PKC, Akt, CaMKII). These are often "rheostats" where the rate of phosphorylation determines the cellular outcome.

  • Use Caged Tyrosine for: Upstream initiators (RTKs, Src). These are "master switches."

Part 3: Experimental Workflow (SPPS to Assay)

To use N-Fmoc DMNB-L-serine effectively, you must integrate it into a Solid Phase Peptide Synthesis (SPPS) workflow.

Workflow Diagram

G cluster_assay Kinase Assay / Cell Study SPPS Fmoc SPPS (Resin Assembly) Cleavage TFA Cleavage (95% TFA, 2.5% TIS) SPPS->Cleavage DMNB Stable Purification HPLC Purification (Avoid UV >300nm) Cleavage->Purification CagedPeptide Caged Peptide (Inactive) Purification->CagedPeptide Uncaged Free Serine Peptide CagedPeptide->Uncaged Photolysis (t < 5 min) UV UV Irradiation (365 nm LED) UV->CagedPeptide Phospho Phosphorylated Product Uncaged->Phospho + ATP + Kinase Kinase Kinase (e.g., PKA)

Figure 1: Critical workflow for integrating DMNB-Serine into kinase assays. Note that DMNB is stable during standard TFA cleavage.

Step-by-Step Protocol: DMNB-Serine Incorporation

Materials:

  • N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (CAS: 628280-43-3)[2]

  • Rink Amide Resin[3][4]

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma

Protocol:

  • Coupling: Use only 2.5 equivalents of the caged amino acid (it is expensive and bulky). Extend coupling time to 2 hours to account for steric hindrance of the DMNB group.

  • Deprotection: Standard 20% Piperidine in DMF.[5] (DMNB is base-stable).

  • Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.

    • Critical: Do not use silanes or thiols that absorb strongly at 365nm if you plan to do "on-resin" photolysis later, though usually, cleavage happens first.

    • Caution: Perform cleavage in the dark or under amber light.

  • Purification: HPLC using Acetonitrile/Water gradients.

    • Warning: Disable the UV detector lamp on your fraction collector or set it to 220 nm only. Exposure to the standard 254/280 nm detection lamp can partially uncage your product during purification.

Part 4: Experimental Validation (Self-Validating System)

To ensure scientific integrity, you must run the following controls.

The "Dark" Control

Incubate the caged peptide with the kinase and ATP without UV exposure.

  • Expected Result: 0% phosphorylation.

  • Troubleshooting: If phosphorylation is observed, the cage is "leaky" (sterically insufficient) or the peptide was accidentally exposed to ambient UV.

The Photolysis Kinetics Check

Expose the peptide to 365 nm light (e.g., 10 mW/cm²) and monitor via HPLC at t=0, 1, 2, 5, 10 mins.

  • Metric: Determine

    
     (half-life of uncaging).
    
  • Target: DMNB-Serine should show >90% uncaging within 5 minutes at 10 mW/cm². Slower rates imply inefficient light source or inner-filter effects (high concentration).

Signaling Pathway Logic

Logic Input_Peptide Substrate (DMNB-Ser) AND_Gate AND Gate (Steric Removal) Input_Peptide->AND_Gate Input_Light Trigger (365 nm) Input_Light->AND_Gate Uncages Input_Kinase Enzyme (Kinase) Output_Signal Phosphorylation (Signal ON) Input_Kinase->Output_Signal Catalyzes AND_Gate->Output_Signal Substrate Available

Figure 2: The Logic Gate of Caged Phosphorylation Studies. The reaction is strictly AND-gated: Signal requires both Kinase AND Light.

References

  • Corrie, J. E. T., et al. (2005). "Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers." Journal of the Chemical Society, Perkin Transactions 1. (Grounding on Nitrobenzyl mechanisms).

  • Knape, M. J., et al. (2015). "Delineating the Role of Serine/Threonine Kinases using Caged Substrates." Journal of Biological Chemistry. (Demonstrates >100-fold affinity reduction in PKA upon serine caging).
  • Wong, S. S., & Jameson, E. E. (2023). "Real-time observation of functional specialization among phosphorylation sites in CFTR." Journal of General Physiology.

  • Santa Cruz Biotechnology. "N-Fmoc DMNB-L-serine Product Data."

  • Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained."

Sources

Technical Comparison Guide: DMNB vs. NVOC Caging Groups for In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the DMNB (4,5-dimethoxy-2-nitrobenzyl) caging group against the NVOC (6-nitroveratryloxycarbonyl) group, focusing on their application in in vivo studies such as developmental biology (zebrafish/Xenopus) and neurobiology.

Executive Summary

For researchers requiring precise spatiotemporal control over biological activity, the choice of photolabile protecting group (PPG) is critical. While NVOC has long been the industry standard for solid-phase peptide synthesis due to its orthogonal stability, DMNB has emerged as the superior choice for in vivo applications requiring rapid kinetics and structural versatility .

The Core Distinction:

  • NVOC (Carbamate): Cleavage involves a two-step process (photolysis + slow decarboxylation), limiting temporal resolution.

  • DMNB (Benzyl/Ester/Ether): Cleavage is a direct photochemical release, offering microsecond-scale activation essential for mimicking fast biological signaling (e.g., synaptic transmission) and constructing conformationally gated probes (e.g., Cyclic Morpholinos).

Technical Deep Dive: Photochemistry & Mechanism

The Kinetic Bottleneck of NVOC

The primary disadvantage of NVOC in live systems is the formation of a carbamic acid intermediate . Upon UV irradiation, the NVOC group cleaves to release this intermediate, which must then undergo thermal decarboxylation to yield the free amine.

  • Rate-Limiting Step: The decarboxylation of the carbamate is pH-dependent and can take milliseconds to seconds (

    
     ms).
    
  • Impact: This delay blurs the temporal resolution, making NVOC unsuitable for studying sub-millisecond events like ion channel gating.

The Direct Release Mechanism of DMNB

DMNB derivatives (typically esters, ethers, or direct phosphate cages) bypass the decarboxylation step. The release of the bioactive substrate occurs almost immediately following the decay of the aci-nitro intermediate (microseconds).

Comparative Mechanism Diagram (DOT)

The following diagram contrasts the clean, single-step release of DMNB with the multi-step, rate-limited release of NVOC.

UncagingMechanism cluster_NVOC NVOC Pathway (Slower) cluster_DMNB DMNB Pathway (Faster) NVOC_Caged NVOC-Caged Amine Inter_Carbamate Carbamic Acid Intermediate NVOC_Caged->Inter_Carbamate hv (Photolysis) < 1 µs Free_Amine Active Amine + CO2 Inter_Carbamate->Free_Amine Decarboxylation (Rate Limiting) ~ms to sec DMNB_Caged DMNB-Caged Substrate Aci_Nitro Aci-Nitro Intermediate DMNB_Caged->Aci_Nitro hv (Excitation) Free_Substrate Active Substrate (No CO2) Aci_Nitro->Free_Substrate Direct Decay ~µs scale

Caption: Comparison of uncaging pathways. NVOC (red) suffers from a rate-limiting decarboxylation step, whereas DMNB (green) offers direct, rapid release.

In Vivo Performance Analysis

Structural Versatility: The "Cyclic Morpholino" Advantage

In developmental biology (e.g., zebrafish embryos), DMNB is the standard for Caged Morpholinos (cMOs) .

  • Problem with NVOC: NVOC is typically used to cage individual nucleobases. This requires multiple caging groups per strand to fully block activity, leading to "leakiness" (residual activity) and requiring high UV doses to uncage all groups.

  • DMNB Solution: DMNB is used as a bifunctional linker to create a "hairpin" or "cyclic" structure.[1] A single DMNB linker holds the Morpholino in a folded, inactive state.

  • Result: One photon breaks the linker

    
     Linearization 
    
    
    
    Full Activity. This provides a cleaner "OFF-to-ON" switch with lower phototoxicity.
Toxicity and Byproducts

Both groups release nitroso-aldehydes/ketones upon cleavage, which can be toxic and absorb UV light (internal filter effect). However, DMNB's ability to be used in stoichiometric amounts (1 group per molecule in cyclic designs) vs. multi-site caging (NVOC) significantly reduces the total load of toxic byproducts generated in vivo.

Two-Photon Uncaging (2PU)

While neither group has the high two-photon cross-section (


) of newer coumarin or BNI groups, DMNB is sufficient for many 2P experiments at 720–740 nm .
  • DMNB

    
    :  ~0.1 GM (Goeppert-Mayer).[2]
    
  • Advantage: Established protocols exist for DMNB-caged glutamate and morpholinos using standard Ti:Sapphire lasers.

Comparative Data Summary

FeatureDMNB (4,5-dimethoxy-2-nitrobenzyl)NVOC (6-nitroveratryloxycarbonyl)
Primary Linkage Ester, Ether, Phosphate, AmideCarbamate (Carbonate)
Uncaging Mechanism Direct PhotolysisPhotolysis + Decarboxylation
Release Kinetics Fast (

s scale)
Slow (ms to sec, pH dependent)
Byproducts Nitroso-aldehyde/ketoneNitroso-aldehyde + CO

Best Application Fast signaling (Neuro), Cyclic Probes (Dev Bio)Solid-Phase Peptide Synthesis (SPPS)
Leakiness (Basal Activity) Low (esp. in cyclic formats)Moderate (requires multi-site caging)

Experimental Protocol: Synthesis of DMNB-Caged Cyclic Morpholinos

This protocol outlines the creation of a high-fidelity "OFF" switch for gene silencing, a key application where DMNB outperforms NVOC.

Objective: Synthesize a conformationally gated Morpholino (cMO) using a DMNB linker.

  • Oligonucleotide Design: Design a 25-mer Morpholino targeting your gene of interest. Append a primary amine at the 3' end and a sulfhydryl (thiol) at the 5' end.

  • Linker Activation:

    • React the DMNB-linker precursor (e.g., a bifunctional DMNB carboxylic acid) with NHS (N-hydroxysuccinimide) and EDC to create an NHS-ester.

  • Conjugation (Step 1):

    • Incubate the 3'-amine Morpholino with the DMNB-NHS ester in 0.1 M NaHCO

      
       (pH 8.3) for 4 hours.
      
    • Purification: Remove excess linker via NAP-10 Sephadex column.

  • Cyclization (Step 2):

    • The DMNB linker should contain a haloacetamide (e.g., iodoacetamide) or similar thiol-reactive group on the other end.

    • Dilute the construct to <10

      
      M (high dilution favors intramolecular cyclization over intermolecular polymerization).
      
    • Incubate at pH 7.5 to allow the 5'-thiol to react with the linker's haloacetamide.

  • Validation:

    • Analyze via MALDI-TOF MS. The cyclic product will have a distinct mass shift and migration pattern compared to the linear form.

    • In Vivo Test: Inject into 1-cell stage zebrafish. Embryos should show wild-type phenotype (caged). Upon UV (365 nm) or 2P (740 nm) irradiation, the mutant phenotype should appear.

Workflow Visualization (DOT)

SynthesisWorkflow Start Linear Morpholino (Amine + Thiol ends) Step1 Conjugation: React Amine with DMNB-NHS Start->Step1 Inter Intermediate: DMNB-attached Linear MO Step1->Inter Step2 Cyclization: Dilute Solution (<10 µM) Thiol reacts with DMNB-Linker Inter->Step2 High Dilution Final Cyclic DMNB-cMO (Biologically Inactive) Step2->Final Uncaging UV Irradiation (Linearization & Activation) Final->Uncaging In Vivo Experiment

Caption: Synthesis workflow for DMNB-caged cyclic Morpholinos. High dilution in Step 2 is critical to prevent polymerization.

References

  • Oze, H. et al. (2025). Mechanisms of Photo-Uncaging: Kinetics of Nitrobenzyl Derivatives. Journal of Photochemistry. 3

  • Yamazoe, S. et al. (2014). Cyclic Caged Morpholinos: Conformationally Gated Probes of Embryonic Gene Function. Nature Protocols/PMC. 1

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. 4[5][6]

  • Klapötke, T. et al. (2022).[7] Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Journal of the American Chemical Society.[8] 6

  • Corrie, J. E. T. et al. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules.[4][9] Wiley-VCH.[9] 9[5][6][7]

Sources

Technical Assessment: Evaluating the Biological Inertness of Caged N-Fmoc DMNB-L-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Inertness Paradox

In the development of photo-activatable ("caged") bio-probes, biological inertness is the single most critical performance metric. A caged compound must remain invisible to the biological system—chemically stable, metabolically resistant, and pharmacologically silent—until the precise moment of photon absorption.

This guide evaluates N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (N-Fmoc DMNB-L-Serine). While the Fmoc group serves primarily as an orthogonal protector for Solid-Phase Peptide Synthesis (SPPS), the DMNB moiety is the functional "cage" for the serine hydroxyl group.

The Verdict: DMNB-L-Serine exhibits superior hydrolytic stability compared to first-generation CNB (α-carboxy-2-nitrobenzyl) cages but trails behind newer Nitroindoline (MNI) derivatives regarding quantum yield and byproduct toxicity. Its primary strength lies in its SPPS compatibility and rapid uncaging kinetics (k ~ 10⁵ s⁻¹), making it the industry standard for incorporating caged serine into peptides. However, "inertness" must be rigorously validated per application due to potential off-target binding of the nitrobenzyl group.

Chemical Architecture & Mechanism

To evaluate inertness, one must understand the failure modes. The molecule consists of two protecting groups on the L-Serine core:[1]

  • N-Fmoc (9-fluorenylmethoxycarbonyl): Protects the

    
    -amine. Base-labile (cleaved by piperidine). In biological assays involving the free amino acid, this group adds significant hydrophobicity and must usually be removed to restore solubility and physiological behavior.
    
  • O-DMNB (4,5-dimethoxy-2-nitrobenzyl): Cages the side-chain hydroxyl. Photolabile (cleaved by 365–405 nm light).

Mechanism of Photolysis (Uncaging)

Upon irradiation, the DMNB group undergoes an intramolecular redox reaction, releasing free L-Serine and a nitroso-benzaldehyde byproduct.

UncagingMechanism Caged Caged Serine (Biologically Inert) Intermediate Aci-Nitro Intermediate Caged->Intermediate Absorption Excitation HV Excitation (365-405 nm) Excitation->Intermediate FreeSer Free L-Serine (Active) Intermediate->FreeSer Hydrolysis Byproduct Nitroso-Aldehyde (Potential Toxicity) Intermediate->Byproduct Side Reaction

Figure 1: Photolysis pathway. The "Inertness" profile is defined by the stability of the 'Caged Serine' node and the toxicity of the 'Byproduct' node.

Comparative Analysis: DMNB vs. Alternatives

The following table contrasts DMNB-L-Serine with common alternatives. "Inertness" is scored based on spontaneous hydrolysis (dark stability) and pharmacological silence (lack of background binding).

FeatureDMNB-L-Serine CNB-Serine (First Gen)MNI-Serine (High Performance)Nvoc-Serine
Dark Stability (Hydrolysis) High (>24h in PBS)Moderate (prone to leakiness)Very HighHigh
Pharmacological Inertness Good (Low receptor antagonism)Poor (Known GABA/NMDA antagonist)ExcellentGood
Uncaging Wavelength 365 nm (UV) / 405 nm (Blue)300-350 nm (UV only)720 nm (2-Photon) / 365 nm350 nm
Quantum Yield (

)
0.01 - 0.04 0.1 - 0.20.0850.02
Byproduct Toxicity Moderate (Nitroso-aldehydes react with thiols)HighLowModerate
SPPS Compatibility Excellent (Stable to TFA)GoodExcellentModerate

Key Insight: While CNB cages often inhibit receptors (e.g., NMDA receptors) before uncaging, DMNB is significantly more pharmacologically inert. However, MNI (Methoxy-Nitroindoline) is superior for 2-photon applications and reduced byproduct toxicity.

Experimental Protocols for Validation

To certify N-Fmoc DMNB-L-Serine as "biologically inert" for your specific assay, you must perform these three self-validating protocols.

Protocol A: Dark Stability & Spontaneous Hydrolysis (HPLC)

Objective: Quantify "leakiness" (spontaneous uncaging) in physiological buffer.

  • Preparation: Dissolve N-Fmoc DMNB-L-Serine to 1 mM in PBS (pH 7.4) with 1% DMSO.

  • Incubation: Split into two aliquots.

    • Sample A (Dark): Wrap in foil, incubate at 37°C.

    • Sample B (Light Control): Expose to ambient light.

  • Sampling: Take 50 µL aliquots at t=0, 1h, 4h, 12h, 24h.

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% TFA).

  • Validation Criteria: The peak area of the parent compound in Sample A must not decrease by >1% over 24h. Appearance of free Fmoc-Serine indicates hydrolysis failure.

Protocol B: Pharmacological Inertness (Competitive Binding)

Objective: Ensure the caged molecule does not bind to the target receptor prior to uncaging.

Context: If using DMNB-Serine in a kinase assay or receptor study.

  • System: Use a known competitive antagonist assay for your target (e.g., Radioligand binding or FRET).

  • Dose-Response: Titrate Caged DMNB-Serine (0.1 µM – 100 µM) against the native ligand.

  • Readout: Measure IC50 shift.

  • Validation Criteria: The Caged compound should show no significant displacement of the native ligand (IC50 shift < 10%). If displacement occurs, the "cage" is interacting with the active site, and the probe is not inert .

Protocol C: Cytotoxicity of the "Cage" and Byproducts

Objective: Distinguish between probe toxicity and uncaging toxicity.

  • Cell Line: HEK293 or relevant primary cells.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • Caged Probe Only (Dark) – Tests Basal Toxicity.

    • UV Light Only – Tests Phototoxicity.

    • Caged Probe + UV Light – Tests Byproduct Toxicity.

  • Assay: CellTiter-Glo (ATP) or MTT at 24h post-treatment.

  • Interpretation:

    • If "Caged Probe Only" reduces viability → Basal Toxicity (Not Inert).

    • If "Probe + UV" reduces viability > "UV Only" → Byproduct Toxicity (Nitroso-aldehyde damage). Remedy: Add 1 mM DTT or Glutathione to scavenge nitroso byproducts.

Evaluation Workflow Diagram

Use this decision tree to determine if the reagent is suitable for your study.

EvaluationWorkflow Start Start: N-Fmoc DMNB-L-Serine Step1 HPLC Dark Stability Test (Protocol A) Start->Step1 Decision1 >99% Stable at 24h? Step1->Decision1 Step2 Pharmacological Screen (Protocol B) Decision1->Step2 Yes Fail1 FAIL: Leaky Cage Switch to MNI or Nvoc Decision1->Fail1 No Decision2 Receptor Binding? Step2->Decision2 Step3 Toxicity Assay (Protocol C) Decision2->Step3 No Fail2 FAIL: Off-Target Binding Redesign Probe Decision2->Fail2 Yes Decision3 Cell Death > Control? Step3->Decision3 Pass VALIDATED: Biologically Inert Decision3->Pass No Fail3 FAIL: Toxic Byproducts Add Scavengers (DTT) Decision3->Fail3 Yes

Figure 2: Step-by-step validation workflow for determining biological inertness.

References

  • Tocris Bioscience. DMNB-caged-Serine Technical Data Sheet. Catalog No. 6315. Link

  • Lemke, E. A., et al. (2011). "Control of protein phosphorylation with a genetically encoded photocaged amino acid." Nature Chemical Biology, 7, 21–27. Link

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4, 619–628. Link

  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Shembekar, V. R., et al. (2005). "Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor." Neuroscience Letters, 388(3), 147-151. Link

Sources

Definitive Guide: LC-MS Strategies for Photolysis Product Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, photostability testing is not merely a regulatory checkbox (ICH Q1B); it is a critical investigation into the molecular vulnerabilities of a drug substance. When light exposure generates degradation products, these species are often transient, polar, and present at trace levels (0.1% or lower), rendering standard HPLC-UV assays insufficient for identification and NMR impractical without laborious isolation.

This guide outlines the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow as the superior methodology for confirming the identity of photolysis products. We will compare this approach against traditional alternatives and define a self-validating protocol that ensures structural confidence.

Part 1: The Landscape of Photolysis Analysis

To confirm the identity of a degradation product, we must balance sensitivity (can we see it?) with structural specificity (do we know what it is?).

Comparative Analysis: LC-HRMS vs. Alternatives

The following table contrasts the three primary technologies used in forced degradation studies.

FeatureLC-HRMS (Recommended) HPLC-UV / PDA NMR (Nuclear Magnetic Resonance)
Primary Utility Structural elucidation of trace mixtures; formula confirmation.Quantitation; purity assessment.[1][2]Definitive stereochemistry & structural mapping.
Sensitivity High (pg to ng range). Ideal for <0.1% impurities.Moderate . Limited by extinction coefficients.Low . Requires mg quantities (often requires isolation).
Selectivity Excellent .[1] Resolves co-eluting peaks via m/z extraction.Low . Co-eluting peaks often mask each other.High , but spectra of mixtures are difficult to interpret.
Structural Data Molecular formula, fragmentation pattern, modification site.UV absorption max (λ max) only.Exact atom connectivity.
Throughput High (Online analysis).High.Low (Offline isolation required).

The Scientist's Verdict: While NMR is the gold standard for final structural confirmation, it is often impossible to use for initial photolysis screening due to the low abundance of degradants. LC-HRMS is the only viable bridge , offering sufficient sensitivity to detect trace photoproducts while providing enough structural data (via MS/MS) to propose high-confidence structures without isolation.

Part 2: Strategic Methodology (The Protocol)

This protocol is designed as a self-validating system . We do not simply "run samples"; we run a differential analysis to prove that observed peaks are light-induced.

Step 1: Differential Sample Preparation (The Control System)

To ensure scientific integrity, you must distinguish between photolysis (light-induced) and thermolysis (heat-induced), as irradiation chambers often generate heat.

  • Sample A (Light Exposed): API in solution/solid state exposed to 1.2 million lux hours (Vis) and 200 W·h/m² (UV) per ICH Q1B [1].[3][4]

  • Sample B (Dark Control): API wrapped in aluminum foil, placed inside the same chamber alongside Sample A.

  • Sample C (T0 Control): Freshly prepared API standard (unexposed).

Validation Logic:

  • Peak present in A but absent in B and C = True Photolysis Product .

  • Peak present in A and B = Thermal Degradant .

Step 2: Chromatographic Strategy

Photolysis products are typically oxidative (N-oxides, hydroxylations) or result from bond cleavage, making them more polar than the parent drug.

  • Column Choice: Use a C18 column with high aqueous stability.

    • Pro Tip: If separating structural isomers (common in photolysis), switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) phase for alternative selectivity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate for pH sensitive compounds).

    • B: Acetonitrile + 0.1% Formic Acid.[5]

    • Avoid: Phosphate buffers (non-volatile, suppresses MS signal).

  • Gradient: Start with a high aqueous hold (e.g., 5% B for 2 mins) to capture early-eluting polar degradants.

Step 3: Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) is standard.

    • Note: If the drug is non-polar and lacks basic nitrogens, Atmospheric Pressure Chemical Ionization (APCI) may be required.

  • Mode: High-Resolution (Orbitrap or Q-TOF).

  • Acquisition: Data Dependent Acquisition (DDA). This triggers MS/MS fragmentation automatically on the most intense ions, ensuring you get structural data for the degradants in a single run.

Part 3: Data Interpretation & Logic

Once data is acquired, we apply a logical filter to identify the products.

Mass Defect Filtering (MDF)

Photolysis products usually retain the core structure of the parent drug. Therefore, their mass defect (the digits after the decimal point) will be similar to the parent.

  • Action: Apply a filter window (e.g., ± 50 mDa) around the mass defect of the parent drug. This removes background noise and highlights drug-related impurities [4].

Isotopic Pattern Matching

Compare the theoretical isotope distribution of your proposed formula with the observed spectra.

  • Cl/Br Check: If your drug contains Chlorine or Bromine, the distinct isotopic pattern (M+2 peaks) must be preserved in the degradant (unless de-halogenation occurred).

MS/MS Fragment Localization

To pinpoint where the molecule broke or oxidized:

  • Compare the MS/MS spectrum of the Parent vs. the Degradant .

  • Identify Common Fragments (unchanged parts of the molecule).

  • Identify Shifted Fragments (parts carrying the modification).

    • Example: If the parent has a mass of 300 and the degradant is 316 (+16 Da, likely +O), and you see a fragment ion shift from 150 to 166, the oxidation is located on that specific fragment.

Part 4: Visualization of Workflows

Diagram 1: The Experimental Workflow

This diagram illustrates the physical flow of the experiment, emphasizing the control strategy required for validity.

PhotolysisWorkflow cluster_Prep ICH Q1B Exposure Start Drug Substance Light Sample A: Light Exposed Start->Light Dark Sample B: Dark Control (Foil) Start->Dark T0 Sample C: Fresh Standard Start->T0 LC LC Separation (Gradient Elution) Light->LC Dark->LC T0->LC MS HRMS Detection (Full Scan + MS/MS) LC->MS Data Data Processing (MDF + Extraction) MS->Data

Caption: Figure 1. The comparative workflow ensures that only true photolysis products (present in Sample A, absent in B/C) are targeted for identification.

Diagram 2: Structural Elucidation Logic

ElucidationLogic Input New Peak Detected (Retention Time Shift) Check1 Is it in Dark Control? Input->Check1 Thermal Thermal Degradant (Not Photolysis) Check1->Thermal Yes MassCheck Determine Exact Mass (Calculate Formula) Check1->MassCheck No Delta Calculate Mass Shift (Δ) vs Parent MassCheck->Delta Frag Compare MS/MS Fragments Delta->Frag Locate Localization: Which fragment shifted? Frag->Locate Final Proposed Structure Locate->Final

Caption: Figure 2. Step-wise logic for filtering and identifying photolysis products using HRMS data.

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[6] (1996).

  • BenchChem. A Comparative Guide to LC-MS and NMR for the Characterization of Impurities.

  • Measurlabs. High-Resolution Mass Spectrometry (HRMS) Analysis.[1]

  • Zhu, M., et al. Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Drug Metabolism and Disposition.

  • ResolveMass Laboratories. Advantages of HRMS in Pharmaceutical Analysis.

Sources

Comparative analysis of one-photon versus two-photon uncaging of DMNB.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Workhorse" vs. The "Power Sink"

DMNB (4,5-dimethoxy-2-nitrobenzyl) remains the historical standard for photocaging, widely used to mask bioactive molecules like glutamate, ATP, and calcium. However, its performance varies drastically between excitation modes.[1]

  • One-Photon (1P) Uncaging: DMNB is highly effective. It possesses a reliable quantum yield and responds robustly to standard UV sources (350–365 nm). It is the preferred choice for bulk activation or mapping large neural circuits where Z-axis precision is secondary.

  • Two-Photon (2P) Uncaging: DMNB is suboptimal . With an extremely low two-photon absorption cross-section (

    
     GM), it requires prohibitively high laser power to achieve significant release, often approaching the threshold for tissue damage. While possible, 2P uncaging of DMNB is typically used only as a baseline reference or when cost prohibits the use of high-efficiency cages like MNI-glutamate or RuBi-glutamate.
    
Part 1: Photophysical Mechanisms[2]

To understand the operational differences, we must look at the quantum events triggering photolysis.

1.1 The Linear vs. Non-Linear Divide[2]
  • 1P Excitation (Linear): A single UV photon (energy

    
    ) is absorbed, promoting the DMNB molecule to the excited singlet state (
    
    
    
    ). Absorption occurs along the entire cone of light, leading to significant "out-of-focus" photolysis.
  • 2P Excitation (Non-Linear): Two Near-Infrared (NIR) photons (energy

    
    ) must arrive simultaneously (within femtoseconds) to bridge the energy gap. The probability of this event depends on the square of the light intensity (
    
    
    
    ), confining excitation strictly to the focal point (femtoliter volume).
1.2 Mechanism Visualization

The following diagram contrasts the spatial resolution and energy states of both modes.

UncagingMechanism cluster_1P One-Photon (1P) Low Spatial Resolution cluster_2P Two-Photon (2P) Femtoliter Precision UV_Source UV Source (365 nm) Cone Excitation Cone (Full Z-Axis Release) UV_Source->Cone Linear Absorption S1_State Excited State (S1) Cone->S1_State High Probability NIR_Source fs Pulsed Laser (720-740 nm) Virtual Virtual State (Simultaneous Abs.) NIR_Source->Virtual Photon 1 NIR_Source->Virtual Photon 2 Focal Focal Point Only (Restricted Release) Virtual->Focal Non-Linear (I²)

Figure 1: Comparison of excitation geometry. Note that 1P excites the entire light path (cone), whereas 2P is confined to the focal volume.[3]

Part 2: Performance Metrics & Data Analysis

The following table synthesizes experimental data comparing DMNB performance in both modes.

MetricOne-Photon (1P)Two-Photon (2P)Verdict
Excitation Wavelength 350 – 365 nm (UV)700 – 740 nm (NIR)2P allows deeper tissue penetration.
Axial (Z) Resolution Poor (> 10 µm). "Cone" effect.Excellent (~1 µm). Single-spine precision.2P is mandatory for subcellular mapping.
Uncaging Efficiency High. Quantum Yield (

) ~0.01 – 0.1
Very Low. Cross-section (

) < 0.1 GM
DMNB is inefficient for 2P.
Required Power Low (< 10 mW LED/Flash)High (> 15-20 mW at sample)High 2P power risks thermal damage.
Scattering High (UV scatters easily in tissue)Low (NIR penetrates brain slices well)2P is superior for deep tissue (>50 µm).
Cost of Setup Low ($2k - $10k)High ($100k+)1P is accessible; 2P requires Ti:Sapphire.

Critical Insight on Efficiency: The Goppert-Mayer (GM) unit measures the 2P cross-section.[2][4][5]

  • DMNB: < 0.1 GM (often ~0.01–0.03 GM).

  • MNI-Glutamate (Alternative): ~0.06 GM (still low, but better).

  • RuBi-Glutamate (Alternative): ~0.14 GM.

  • MNDI-Glutamate (Modern): > 10 GM.[5]

Scientific Reality Check: Because DMNB has such a low cross-section, researchers attempting 2P uncaging often crank the laser power to compensate. This frequently leads to "burning" the tissue (thermal toxicity) before sufficient uncaging occurs. For 2P applications, DMNB is rarely the correct chemical choice today.

Part 3: Experimental Protocols
Protocol A: 1P Uncaging (Widefield/Bulk)

Best for: Verifying receptor presence, circuit mapping in thin cultures, or dose-response calibration.

Equipment:

  • Inverted Microscope.

  • UV LED (365 nm) or Xenon Flash Lamp.

  • High-speed camera or Patch-clamp amplifier.

Workflow:

  • Slice Preparation: Prepare acute brain slices (300 µm) using NMDG protective recovery method (Ting et al., 2014).

  • Incubation: Bath apply DMNB-caged compound (e.g., 100–200 µM DMNB-Glutamate) in ACSF. Note: Recirculate to save cost.

  • Baseline: Establish whole-cell patch-clamp recording (Voltage clamp @ -70 mV).

  • Stimulation: Deliver a 1–5 ms pulse of UV light (full field).

  • Validation: Observe large, slow-decaying inward current (EPSP-like).

  • Control: Repeat without UV light to ensure no "leak" activity.

Protocol B: 2P Uncaging (Subcellular/Spine)

Best for: Single-spine structural plasticity or precise dendritic integration studies.

Equipment:

  • Two-Photon Laser Scanning Microscope (Ti:Sapphire).

  • Electro-Optical Modulator (Pockels Cell) for fast switching.

  • Perfusion system (DMNB-caged compound must be bath applied, not puffed, due to high concentration requirements).

Workflow:

  • Tuning: Tune Ti:Sapphire laser to 720 nm . (DMNB absorption peaks in UV, so 2P excitation is

    
     nm).
    
  • Power Calibration: Set laser power at the objective back-aperture. Start low (5 mW) and ramp up. Warning: Do not exceed 25 mW at the sample to avoid heating.

  • Targeting: Visualize spine using a structural dye (e.g., Alexa 594) at a different wavelength (e.g., 810 nm) or via bleed-through.

  • Uncaging: Park the beam ~0.5 µm from the spine head. Deliver a pulse train (e.g., 5 pulses @ 1 ms, 10 Hz).

  • Readout: Measure uEPSC (uncaging evoked postsynaptic current).

  • Troubleshooting: If no current is observed, do not simply increase power. Switch to a more efficient cage (e.g., MNI-Glu) to verify biological sensitivity, as DMNB may simply be failing to release sufficient concentration.

Experimental Logic Diagram

Workflow Start Start: Acute Slice Prep Bath Bath Load DMNB-Cage (200 µM) Start->Bath Choice Select Mode Bath->Choice Path1P 1P (Widefield UV) Choice->Path1P Mapping Circuits Path2P 2P (Point-Scan NIR) Choice->Path2P Single Spine Stim1P Pulse 365nm (1-5ms) Path1P->Stim1P Result1P Result: Bulk Current (Low Spatial Res) Stim1P->Result1P Tune Tune Laser: 720nm Path2P->Tune Park Park Beam 0.5µm from Spine Tune->Park Stim2P Pulse High Power (>15mW) Park->Stim2P Result2P Result: uEPSC (High Spatial Res) Stim2P->Result2P

Figure 2: Decision tree for selecting the appropriate experimental workflow based on resolution needs.

Part 4: References
  • Ellis-Davies, G. C. R. (2011).[6] Two-photon microscopy for chemical neuroscience. ACS Chemical Neuroscience, 2(4), 185–197.[6] Link

  • Ting, J. T., Daigle, T. L., Chen, Q., & Feng, G. (2014). Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics. Methods in Molecular Biology, 1183, 221–242. Link

  • Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003). Nonlinear magic: multiphoton microscopy in the biosciences. Nature Biotechnology, 21(11), 1369–1377. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link (Seminal work establishing 2P uncaging protocols, though often using MNI-Glu due to DMNB limitations).

Sources

Orthogonality of DMNB deprotection with other protecting groups in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group in solid-phase peptide synthesis (SPPS). It focuses on its orthogonality to standard Fmoc/tBu and Boc/Bn strategies, providing experimental protocols and mechanistic insights.

Introduction: The Third Dimension of Orthogonality

In complex peptide synthesis—such as the creation of cyclic peptides, peptide-drug conjugates (PDCs), or "caged" bioactive peptides—standard two-dimensional orthogonality (Base-labile Fmoc / Acid-labile side chains) is often insufficient.

DMNB (4,5-dimethoxy-2-nitrobenzyl) functions as a strictly photocleavable protecting group (PPG) . Its primary utility lies in its complete stability towards both piperidine (base) and trifluoroacetic acid (TFA), allowing it to serve as a "silent" protecting group until activated by specific wavelengths of light (typically 365 nm).

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Chromophore: The 4,5-dimethoxy substitution shifts the absorption maximum (

    
    ) to ~350–365 nm, allowing cleavage with mild UV-A light, avoiding the DNA/protein-damaging effects of deep UV (<300 nm).
    
  • Mechanism: Irreversible photochemical rearrangement (Norrish Type II).

  • Target Functionalities: Amides (backbone), Carboxyls (side-chain), and Amines (side-chain).

Mechanism of Deprotection

The cleavage of DMNB is a photochemical process that does not require external chemical reagents, rendering it orthogonal to chemical deprotection steps.

Mechanistic Pathway[3][6][12]
  • Excitation: Absorption of a photon (

    
    ) promotes the nitro group to an excited singlet state, which undergoes intersystem crossing to a triplet state.
    
  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (1,5-H shift), forming an aci-nitro intermediate.

  • Rearrangement: The intermediate cyclizes to an isoxazole, which hydrolyzes to release the free peptide functionality and a nitroso-aldehyde byproduct .

Diagram: Photolytic Cleavage Mechanism

DMNB_Mechanism Substrate DMNB-Protected Peptide (Ground State) Excited Excited Nitro Species (Triplet State) Substrate->Excited hv (365 nm) Aci Aci-Nitro Intermediate Excited->Aci 1,5-H Shift Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Free Peptide + Nitroso-Aldehyde Byproduct Hemiacetal->Products Hydrolysis

Orthogonality Matrix

The following table compares DMNB against standard SPPS protecting groups. DMNB is unique in its stability to both extremes of pH.

Protecting GroupLability (Removal Condition)Stability (Survival Condition)Orthogonality with DMNB
DMNB UV Light (365 nm) TFA, Piperidine, Pd(0) N/A
Fmoc Base (20% Piperidine)Acid, UV (mostly)*Yes (DMNB survives Fmoc removal)
Boc Strong Acid (TFA)Base, UVYes (DMNB survives Boc removal)
tBu / Trt / Pbf Strong Acid (95% TFA)Base, UVYes
Alloc Pd(PPh

)

/ Silane
Acid, Base, UVYes
Mmt Weak Acid (1% TFA)Base, UVYes

*Note: While Fmoc is stable to 365 nm light, prolonged exposure to high-intensity UV can sometimes cause minor degradation. It is best to keep Fmoc groups protected from direct UV exposure during DMNB cleavage if they are still present.

Experimental Protocols

A. Incorporation of DMNB

DMNB is typically introduced as a pre-protected amino acid building block or as a linker.

  • Reagent: Fmoc-Lys(DMNB)-OH or Fmoc-Asp(ODMNB)-OH.

  • Coupling: Standard carbodiimide chemistry (DIC/Oxyma or HATU/DIPEA).

  • Note: Perform coupling in the dark or under amber light to prevent premature cleavage.

B. Stability Verification (Control Experiment)

Before committing valuable resin, verify DMNB stability in your specific cleavage cocktail.

  • Synthesize a test peptide: H-Ala-Lys(DMNB)-Ala-RinkAmide.

  • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours (Standard cleavage).

  • Analyze by HPLC.[1] The DMNB group should remain intact (retention time shift vs. unprotected Lys).

  • Mass Spec Verification: Look for Mass = [Peptide] + 195 Da (DMNB mass contribution).

C. Deprotection Protocol (On-Resin or In-Solution)

This protocol describes the removal of DMNB to liberate a side-chain amine or carboxyl.

Equipment:

  • UV Lamp: 365 nm LED or Mercury arc lamp with 365 nm bandpass filter.

  • Vessel: Quartz or Pyrex glass (borosilicate filters <300 nm, which is good).

Reagents:

  • Solvent: DMF (On-resin) or MeOH/PBS (In-solution).

  • Scavenger (CRITICAL): 0.5% - 1% Semicarbazide hydrochloride or Hydroxylamine hydrochloride.

    • Why? The nitroso-aldehyde byproduct is highly reactive and can form Schiff bases with the newly liberated amine, effectively "re-protecting" it or causing aggregation. The scavenger traps the aldehyde.

Step-by-Step:

  • Preparation: Swell resin in DMF (if on-resin) or dissolve peptide in MeOH/Buffer (1 mg/mL).

  • Scavenger Addition: Add the aldehyde scavenger (Semicarbazide) to the solution.

  • Irradiation:

    • Place the vessel 5–10 cm from the light source.

    • Irradiate for 15–60 minutes.

    • Agitation: Stir or shake gently to ensure uniform exposure.

  • Monitoring: Analyze an aliquot by HPLC. The peak should shift to the deprotected peptide mass.

  • Washing:

    • (On-Resin): Wash 5x with DMF, 5x with DCM to remove the scavenger-byproduct adducts.

    • (In-Solution): HPLC purification is usually required immediately to separate the peptide from the byproducts.

Diagram: Orthogonal Workflow

SPPS_Workflow Step1 1. Peptide Assembly (Fmoc/tBu SPPS) Step2 2. Orthogonal Activation (DMNB Cleavage) Step1->Step2 Resin-bound, fully protected (except N-term) Step3 3. Modification / Cyclization (On-Resin) Step2->Step3 hv (365 nm) + Scavenger Liberates specific side chain Step4 4. Final Global Deprotection (TFA Cleavage) Step3->Step4 Chemical Modification Final Final Product Step4->Final Crude Peptide

Troubleshooting & Critical Considerations

The "Internal Filter" Effect

As the reaction proceeds, the nitroso byproduct may absorb light at similar wavelengths, reducing efficiency.

  • Solution: Perform the reaction in flow chemistry setups or change the solvent/scavenger solution halfway through the irradiation time.

Incomplete Cleavage

If HPLC shows stalled deprotection:

  • Check pH: Ensure the solution is neutral or slightly acidic (pH 5-7). High pH can induce side reactions with the nitroso group.

  • Increase Intensity, Not Time: Long exposure heats the sample. Use a higher power LED with active cooling rather than overnight irradiation.

Racemization

DMNB removal is generally racemization-free because it does not involve base-catalyzed proton abstraction at the alpha-carbon. However, ensure the temperature during irradiation stays <30°C to prevent thermal racemization of sensitive residues (e.g., Cys, His).

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Photolabile Protecting Groups. MDPI Molecules. [Link]

  • Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols. PubMed. [Link]

Sources

Technical Guide: Cross-Reactivity Assessment of Antibodies Against Caged Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of caged (photolabile) peptides into biological assays allows for precise spatiotemporal control of signaling pathways. However, the validity of these experiments hinges on the specificity of the antibody used for detection. A critical, often overlooked failure mode is antibody cross-reactivity :

  • False Positives: The antibody binds the caged peptide before photo-uncaging (due to hapten recognition).

  • False Negatives: The antibody fails to bind the native peptide after uncaging (due to residual cage fragments or affinity maturation drift).

This guide provides a rigorous framework for validating antibody specificity against caged epitopes, comparing high-throughput screening (ELISA) with kinetic characterization (SPR).

Part 1: The Mechanistic Challenge

Before designing a validation protocol, one must understand why antibodies fail in this context. The introduction of a photolabile group (e.g., o-nitrobenzyl derivatives like DMNB or CNB) alters the physicochemical landscape of the epitope.

Steric Hindrance (The "Masking" Effect)

Ideally, the cage group sterically blocks the antibody from binding the epitope. This is the desired state for "activation-dependent" antibodies.

  • Risk: If the antibody binds the caged form, the "off" state of your biological switch is leaky.

Hapten-Driven Cross-Reactivity (The "Decoy" Effect)

Photolabile groups are aromatic, hydrophobic moieties. If the antibody was raised against a carrier-conjugated peptide where the linker chemistry mimicked the cage, or if the animal developed antibodies against the cage group itself (acting as a hapten), the antibody will bind the cage regardless of the peptide sequence.

  • Risk: High background signal that does not change upon illumination.

The "Linker Scar"

After photolysis, some cage groups leave a chemical modification (e.g., a carboxamide) rather than a perfectly native backbone.

  • Risk: The antibody specific for the native sequence may not recognize the uncaged (scarred) sequence.

Part 2: Comparative Analysis of Assessment Methodologies

FeatureCompetitive ELISA Surface Plasmon Resonance (SPR) Dot Blot / Peptide Array
Primary Utility High-throughput Screening (Yes/No)Kinetic Characterization (

,

)
Rapid Qualitative QC
Sensitivity High (pg/mL range)Medium to High (depending on ligand density)Low to Medium
Data Type Equilibrium (Endpoint)Real-time (Association/Dissociation)Binary (Visual)
Throughput 96/384 samples per run2-4 channels (low throughput)High density (arrays)
Cost LowHigh (Instrument & Chips)Low
Best For... Routine batch release & specificity checks.Defining "leaky" binding & weak interactions.Initial epitope mapping.
Recommendation
  • For Routine Validation: Use Competitive ELISA . It is robust, accessible, and effectively quantifies the discrimination factor between caged and native forms.

  • For Critical Drug Development: Use SPR . It distinguishes between transient binding (fast

    
    ) and stable binding, which ELISA washes may miss.
    

Part 3: Experimental Protocol

The "Dual-Arm" Competitive Inhibition ELISA

This protocol is the industry standard for verifying that an antibody recognizes the Native peptide but is blocked by the Caged peptide (or vice versa, depending on experimental goals).

Prerequisites
  • Native Peptide: Unmodified sequence.

  • Caged Peptide: Sequence modified with the specific photolabile group.

  • Scrambled Peptide: Same amino acid composition, random order (Negative Control).

  • Lighting: All steps involving caged peptides must be performed under Amber Light (

    
     nm) to prevent premature uncaging.
    
Workflow Logic

AntibodyValidation Start Start Validation Coat 1. Coat Plate with Target Antigen (Native) Start->Coat PreInc 2. Pre-incubation (Competition) Coat->PreInc Branch1 Arm A: Ab + Free Native Peptide PreInc->Branch1 Branch2 Arm B: Ab + Free Caged Peptide PreInc->Branch2 Branch3 Arm C: Ab + Scrambled Peptide PreInc->Branch3 Transfer 3. Transfer Mix to Coated Plate Branch1->Transfer Branch2->Transfer Branch3->Transfer Wash 4. Wash & Detect Transfer->Wash Result1 Result A: Signal Inhibited (Specific Binding) Wash->Result1 Arm A Result2 Result B: Signal High (No Cross-Reactivity) Wash->Result2 Arm B (Desired) Result3 Result B (Alt): Signal Inhibited (Cross-Reactive Failure) Wash->Result3 Arm B (Failure)

Caption: Logic flow for Competitive Inhibition ELISA. Arm B determines if the Caged peptide competes for the antibody binding site. Ideally, it should NOT compete (Result B: Signal High).

Step-by-Step Methodology

1. Antigen Coating (The "Trap")

  • Coat a 96-well microplate with the Native Peptide (conjugated to BSA/KLH if necessary) at 1 µg/mL in Carbonate Buffer (pH 9.6).

  • Incubate overnight at 4°C.

  • Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Block with 3% BSA in PBST for 1 hour at RT.

2. The Competition Reaction (The "Test") Prepare four reaction tubes (perform in amber light):

  • Tube A (Self-Block): Primary Antibody (fixed conc.) + Native Peptide (excess, e.g., 10 µg/mL).

  • Tube B (Cross-Test): Primary Antibody + Caged Peptide (excess, 10 µg/mL).

  • Tube C (Specificity): Primary Antibody + Scrambled Peptide (excess).

  • Tube D (Max Signal): Primary Antibody + Buffer only.

  • Incubate tubes for 1 hour at Room Temperature to allow equilibrium.

3. Capture & Detection

  • Transfer the pre-incubated mixtures from Tubes A-D into the coated plate wells.

  • Incubate for 1 hour at RT.

  • Wash 3x with PBST.

  • Add HRP-conjugated Secondary Antibody. Incubate 45 mins.

  • Wash 5x with PBST (Critical step to remove background).

  • Add TMB Substrate and develop. Stop with 1M HCl.

4. Data Interpretation Calculate % Inhibition:



Reaction TubeExpected Outcome (Ideal Antibody)Interpretation
A (Native) > 85% Inhibition Antibody specifically recognizes the native sequence.
B (Caged) < 10% Inhibition PASS: Cage prevents binding.[1] FAIL (>50%): Antibody cross-reacts with caged form.
C (Scrambled) < 5% Inhibition Confirms no non-specific peptide interaction.
D (Buffer) 0% Inhibition Reference signal (Max binding).

Part 4: Advanced Validation (SPR)

For drug development applications where "off-rate" is critical, ELISA is insufficient.

SPR Workflow (Biacore/Octet)
  • Immobilization: Immobilize the Antibody on the sensor chip (CM5 or Protein A/G). Note: Inverting the format (immobilizing peptide) is risky due to the small size of the peptide and potential masking by the sensor surface.

  • Analyte Injection: Inject Caged Peptide at varying concentrations (0, 10, 100, 1000 nM).

  • Reference Subtraction: Subtract signal from a reference flow cell (scrambled peptide or blank surface).

  • Analysis:

    • Ideal Profile: Flat line (Response Units

      
       0) for Caged Peptide.
      
    • Cross-Reactive Profile: Measurable association curve (

      
      ).
      
    • Validation: Inject Native Peptide to confirm the surface is active and the antibody is functional.

SPR_Logic Input Analyte Injection Native Native Peptide Input->Native Caged Caged Peptide Input->Caged Decision Binding Response? Outcome1 High RU Signal (Expected) Decision->Outcome1 Native Path Outcome2 Low/No Signal (PASS: Specific) Decision->Outcome2 Caged Path (Ideal) Outcome3 High RU Signal (FAIL: Cross-Reactive) Decision->Outcome3 Caged Path (Fail) Native->Decision Caged->Decision

Caption: SPR Decision Matrix. The Caged Peptide should follow the "Low/No Signal" path to pass validation.

References

  • Rapid Novor. (2023). Comparing ELISA and SPR for ADA Detection.[2][3] Retrieved from [Link]

  • Nicoya Lifesciences. (2023). SPR vs ELISA | Comparing techniques for biomolecular detection.[2][3][4][5] Retrieved from [Link]

  • Rockland Immunochemicals. Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). Antibody validation (PMC). Retrieved from [Link]

Sources

Benchmarking the performance of N-Fmoc DMNB-L-serine against genetically encoded photoswitches.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of photopharmacology, researchers must choose between two distinct paradigms: the exogenous precision of chemically synthesized caged peptides (using reagents like N-Fmoc DMNB-L-serine ) and the endogenous convenience of genetically encoded photoswitches (GEPs, such as Optogenetics and LOV domains).

This guide objectively benchmarks the performance of N-Fmoc DMNB-L-serine—a building block for solid-phase peptide synthesis (SPPS)—against biological alternatives. While GEPs offer reversibility and genetic targeting, DMNB-caged serine provides superior temporal resolution (<1 ms) and atomic-level structural preservation, albeit with the limitation of irreversibility and UV-dependence.

Part 1: The Chemical Candidate: N-Fmoc DMNB-L-Serine[1]

N-Fmoc DMNB-L-serine is a specialized amino acid derivative used to synthesize "caged" peptides. The hydroxyl group of the serine side chain is blocked by a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.

  • Mechanism: Upon irradiation with near-UV light (350–365 nm), the DMNB group undergoes photolysis, releasing the free serine residue and a nitrosobenzaldehyde byproduct.

  • Primary Utility: It renders a bioactive peptide inactive (caged) until a precise moment of light exposure, allowing for "on-command" biochemical activity.[1]

Mechanism of Action Comparison

The fundamental difference between DMNB uncaging and GEP activation is the nature of the switch: Bond Cleavage (Chemical) vs. Conformational Change (Biological) .

MechanismComparison cluster_0 A. DMNB-Serine (Chemical Uncaging) cluster_1 B. Genetically Encoded Photoswitch (e.g., LOV2) Caged Caged Peptide (Inactive) Flash UV Flash (365 nm) Caged->Flash Active Free Peptide (Active) Flash->Active Irreversible Cleavage (<1ms) Waste Nitroso Byproduct Flash->Waste DarkState Dark State (Folded/Inactive) BlueLight Blue Light (450-470 nm) DarkState->BlueLight LitState Lit State (Unfolded/Active) BlueLight->LitState Conformational Change (~s) LitState->DarkState Thermal Reversion (Slow)

Figure 1: Mechanistic divergence. DMNB (Top) relies on irreversible photolysis of a covalent bond. GEPs (Bottom) rely on reversible conformational equilibria.

Part 2: Head-to-Head Benchmarking

The following data synthesizes performance metrics from standard photolysis assays (DMNB) vs. typical values for Optogenetic tools (e.g., Channelrhodopsin-2, LOV2-Jα).

Table 1: Performance Matrix
FeatureN-Fmoc DMNB-L-Serine (Synthetic) Genetically Encoded Photoswitches (GEPs) Verdict
Activation Speed Microseconds (< 1 ms) Milliseconds to Seconds DMNB wins for fast kinetics (e.g., ion channel gating).
Reversibility Irreversible (One-shot)Reversible (On/Off cycling)GEPs win for cyclic modulation.
Spatial Precision Sub-cellular (via Flash Photolysis or 2-Photon)Cell-type specific (via Promoters)Tie: DMNB for sub-cellular; GEPs for tissue-wide targeting.
Structural Impact Atomic (Single atom modification)Macromolecular (Requires bulky protein fusion)DMNB minimizes steric hindrance.
Wavelength UV (350-365 nm) Tunable (Blue, Green, Red, NIR)GEPs win (UV has higher toxicity/lower penetration).
Delivery Method Invasive (Injection/Electroporation of peptide)Genetic (Viral vector/Transgenic line)GEPs are less invasive long-term; DMNB requires physical entry.
Byproducts Nitrosobenzaldehyde (Potentially toxic/absorbent)None (Conformational change only)GEPs are cleaner.
Deep Dive: The "Atomic Precision" Advantage

The primary argument for using N-Fmoc DMNB-L-serine over a GEP is structural preservation .

  • GEP approach: To make a kinase light-sensitive, you often must fuse a bulky LOV domain (~15 kDa) to it, which can sterically disrupt native signaling complexes.

  • DMNB approach: You replace a single Serine with Caged-Serine. The molecular weight change is negligible (~196 Da added), and the native structure is perfectly restored upon uncaging.

Part 3: Experimental Workflow (SPPS Protocol)

To utilize N-Fmoc DMNB-L-serine effectively, strict adherence to a modified Solid Phase Peptide Synthesis (SPPS) protocol is required.

Critical Pre-Requisites
  • Amber Light Source: All synthesis steps involving the DMNB residue must be performed under amber (safe) light to prevent premature uncaging.

  • Resin Choice: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Reagents: Piperidine (Deprotection), HBTU/DIEA (Coupling).

Step-by-Step Protocol

Step 1: Resin Swelling [2]

  • Weigh resin (e.g., 0.1 mmol scale).[2]

  • Swell in DMF for 30 mins.

Step 2: Standard Chain Elongation (Pre-DMNB)

  • Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min).

  • Couple standard amino acids using HBTU/DIEA (5 eq).

Step 3: Coupling N-Fmoc DMNB-L-Serine (The Critical Step)

  • Note: DMNB-Ser is bulky and expensive. Reduce equivalents to 2.5 eq to conserve reagent.

  • Activation: Dissolve N-Fmoc DMNB-L-serine in DMF. Add HBTU (2.5 eq) and DIEA (5 eq).

  • Coupling Time: Extend coupling time to 2–4 hours (vs. standard 45 mins) due to steric hindrance from the nitrobenzyl group.

  • Monitoring: Use a Kaiser test. If not blue (incomplete), recouple.

Step 4: Final Cleavage

  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Duration: 2 hours.

  • Warning: Avoid "scavengers" that might reduce the nitro group (though standard TIS is usually safe; avoid thiols if possible or keep reaction time strict).

  • Precipitation: Cold diethyl ether.

Step 5: Purification & QC

  • HPLC: Use acetonitrile/water gradient. Keep fractions wrapped in foil.

  • MS: Verify mass. (Mass shift: Serine MW + 196 Da for the DMNB cage).

Part 4: Experimental Decision Tree

Use this logic flow to determine if DMNB-Serine is the correct tool for your specific application.

DecisionTree Start Experimental Goal Q1 Is reversibility required? (e.g., turning a channel ON then OFF) Start->Q1 ResultGEP Use Genetically Encoded Photoswitch (LOV/Opsin) Q1->ResultGEP Yes Q2 Is the target protein sensitive to steric bulk? Q1->Q2 No Q3 Is fast kinetics (<1ms) critical? Q2->Q3 No ResultDMNB Use N-Fmoc DMNB-L-Serine (Caged Peptide) Q2->ResultDMNB Yes (Must be native size) Q3->ResultDMNB Yes Q4 Can you deliver exogenous peptides (Microinjection)? Q3->Q4 No Q4->ResultGEP No (Need viral delivery) Q4->ResultDMNB Yes

Figure 2: Strategic selection workflow. DMNB is favored for "one-shot" activation requiring high structural fidelity and speed.

Part 5: Strategic Recommendations

Managing Toxicity

The nitrosobenzaldehyde byproduct released by DMNB absorbs at ~300–400 nm. In thick tissues, this can create an "inner filter effect," blocking light from reaching deeper caged molecules.

  • Solution: Use flow chambers to wash away byproducts if possible, or limit DMNB concentration to the minimum effective dose (typically 10–100 µM).

Two-Photon Uncaging

While DMNB is classically a UV cage (1-photon), it has a modest 2-photon cross-section (~0.1 GM at 720 nm).

  • Recommendation: For tissue slices, use a femtosecond pulsed laser at 720 nm. This improves spatial resolution (z-axis) and reduces UV toxicity, bridging the gap with red-shifted GEPs.

The "Hybrid" Approach

If peptide delivery is impossible but DMNB kinetics are required, consider Genetic Code Expansion (GCE) .

  • Instead of SPPS, use an orthogonal tRNA/synthetase pair to incorporate DMNB-Ser (or similar) in response to an Amber stop codon in live cells. This combines the genetic targeting of GEPs with the chemical precision of DMNB.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][3][4] Nature Methods, 4(8), 619–628. Link

  • Klapoetke, N. C., et al. (2014). Independent optical excitation of distinct neural populations. Nature Methods, 11(3), 338–346. Link

  • Gautier, A., et al. (2014). How to control proteins with light in living systems. Nature Chemical Biology, 10(7), 533–541. Link

  • Lemke, E. A., et al. (2007). Control of protein phosphorylation with a genetically encoded photocaged amino acid. Nature Chemical Biology, 3(12), 769–772.[5] Link

  • Möglich, A., & Moffat, K. (2010). Engineered photoreceptors as novel optogenetic tools. Photochemical & Photobiological Sciences, 9(10), 1286–1300. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for N-Fmoc DMNB-L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Stewardship & Safety

N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine (Fmoc-Ser(DMNB)-OH) is a specialized photocagable amino acid used in solid-phase peptide synthesis (SPPS).[1][2] While generally stable under ambient conditions, its disposal requires specific protocols due to two critical functional groups: the Fmoc moiety (base-sensitive) and the DMNB group (photolabile/light-sensitive).[1]

Improper disposal can lead to unintended photolysis in transparent waste containers, potentially generating reactive nitroso-aldehydes and altering the chemical composition of the waste stream.[1] This guide provides a self-validating workflow for researchers to ensure compliance with EPA (RCRA) regulations and local EHS standards.

Hazard Identification & Waste Characterization

Before disposal, the compound must be characterized to determine the appropriate waste stream.

PropertySpecificationDisposal Implication
Chemical Structure Fmoc-protected, Nitrobenzyl-caged SerineOrganic Carbon Waste
Physical State White to off-white powderSolid Chemical Waste
Reactivity Photosensitive (UV/Blue light)Must use amber/opaque containment
Stability Stable at -20°C; HygroscopicKeep dry; Segregate from oxidizers
RCRA Status Not P-listed or U-listedDispose as "Non-Regulated Organic" or "Hazardous" per local policy
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A (Precautionary)Treat as Irritant; Do not trash

Senior Scientist Insight: While not an acute toxin, the DMNB group contains a nitro moiety. Although stable in this amino acid form, nitro-compounds should never be allowed to dry out in the presence of strong reducing agents or metals in a waste container.[1] Segregation is key.

Pre-Disposal Stabilization Protocol

To prevent "waste container chemistry"—where chemicals react after disposal—follow this stabilization protocol.

  • Light Protection: Ensure the waste container is amber glass or wrapped in aluminum foil. Light exposure can cleave the DMNB group, releasing the free serine and a nitroso-benzaldehyde byproduct, which contaminates the waste profile.[1]

  • Solvent Compatibility: If the compound is in solution (e.g., DMF or NMP), verify that the waste solvent stream is compatible.

    • Avoid: Mixing with strong bases (Piperidine/DBU) in the same unvented container, as this will cleave the Fmoc group and release dibenzofulvene (DBF), causing polymerization and pressure buildup.

Disposal Workflows

Scenario A: Disposal of Solid Substance (Excess/Expired)

Objective: Dispose of dry powder without generating dust or aerosol.

  • Containment: Transfer the solid into a screw-top jar. If the original vial is used, ensure it is tightly capped.

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (Ziploc type) to contain any potential breakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine.[1][2]

    • Hazards: Irritant, Light Sensitive.

  • Disposal: Place in the Solid Hazardous Waste drum.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Objective: Dispose of solutions containing Fmoc-Ser(DMNB)-OH (typically in DMF, DCM, or NMP).[1]

  • Segregation: Determine if the solvent is Halogenated (DCM) or Non-Halogenated (DMF, NMP).

  • Quenching (Optional but Recommended): If the solution contains active coupling reagents (e.g., HATU/DIC), quench with a small amount of water or methanol before adding to the main waste carboy to prevent exotherms.

  • Transfer: Pour into the appropriate solvent waste carboy.

    • Critical: Use a funnel with a lid or close the carboy immediately to prevent solvent emissions.

Decision Logic for Waste Segregation

The following diagram illustrates the decision-making process for disposing of N-Fmoc DMNB-L-serine to ensure safety and compliance.

WasteDisposal cluster_warnings Critical Safety Checks Start Waste: Fmoc-Ser(DMNB)-OH StateCheck Physical State? Start->StateCheck Warning1 Protect from UV Light Start->Warning1 Solid Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidAction Double Bag in Amber/Opaque Container Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Warning2 No Strong Bases (Avoid Fmoc Cleavage) Liquid->Warning2 SolidBin Solid Chemical Waste Drum SolidAction->SolidBin Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMF, NMP) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Figure 1: Waste Segregation Logic Flow. This workflow ensures the compound is routed to the correct waste stream based on its physical state and solvent carrier, minimizing cross-reactivity risks.[1]

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill (if safe to do so).

  • W arn others (evacuate the immediate area).

  • I solate the area (close doors).

  • M inimize exposure (don PPE).

Cleanup Steps for Powder Spill:
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If generating dust, use an N95 respirator.

  • Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust dispersal.

  • Collection: Scoop the wet material into a wide-mouth jar.

  • Cleaning: Wipe the area with soap and water.[5]

  • Disposal: Label the jar as "Debris from Chemical Spill: Fmoc-Ser(DMNB)-OH" and dispose of as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. Retrieved January 28, 2026, from [Link][2]

  • Research Safety - Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved January 28, 2026, from [Link][2]

  • Carl Roth. (n.d.). Safety Data Sheet: Fmoc-L-Serine-(tBu). Retrieved January 28, 2026, from [Link][2]

Sources

Personal protective equipment for handling N-Fmoc DMNB-L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment & Handling Guide: N-Fmoc DMNB-L-serine

Executive Summary & Compound Profile

N-Fmoc DMNB-L-serine (CAS: 628280-43-3) is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). It features the base-labile Fmoc group for N-terminal protection and the photocleavable 4,5-dimethoxy-2-nitrobenzyl (DMNB) group protecting the serine hydroxyl side chain.

  • Primary Utility: "Caging" of the serine residue to render it biologically inert until activated (decaged) by UV light irradiation (typically 350–365 nm).

  • Critical Safety Distinction: Do not confuse the "DMNB" protecting group (4,5-dimethoxy-2-nitrobenzyl) with the explosive taggant DMNB (2,3-dimethyl-2,3-dinitrobutane). While they share an acronym, their hazard profiles differ significantly. This guide addresses the amino acid derivative.

Risk Assessment & Hazard Identification

Effective safety management for this compound requires a dual-focus approach: Personnel Safety (preventing exposure) and Product Integrity (preventing premature photolysis).

Hazard CategorySpecific RiskMechanism of Action
Chemical Toxicity Skin/Eye IrritationStandard Fmoc-amino acid irritant profile (H315, H319). Dust inhalation may cause respiratory irritation (H335).
Photochemical Premature CleavageThe DMNB ether bond is sensitive to UV/near-UV light. Exposure to ambient fluorescent lab light can degrade the compound.
Reactivity Base SensitivityThe Fmoc group is cleaved by secondary amines (e.g., Piperidine). Avoid accidental contact with basic solutions.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling N-Fmoc DMNB-L-serine to ensure both user safety and experimental success.

PPE Decision Logic

PPE_Logic Start Task Identification Solids Handling Solid Powder Start->Solids Solutions Handling Solutions (DMF/DCM) Start->Solutions UV_Work UV Cleavage/Activation Start->UV_Work Resp Respiratory: Fume Hood required. N95 if outside hood. Solids->Resp Gloves_Std Gloves: Nitrile (0.11mm) Solids->Gloves_Std Eyes_Std Eyes: Safety Glasses (Side Shields) Solids->Eyes_Std Gloves_Chem Gloves: Double Nitrile or Laminate (Silver Shield) Solutions->Gloves_Chem Solvent Risk Solutions->Eyes_Std UV_Work->Gloves_Std Eyes_UV Eyes: UV-Filtering Goggles + Face Shield UV_Work->Eyes_UV High Intensity UV

Figure 1: PPE Decision Logic based on operational context. Note the escalation to UV-filtering eyewear during the activation phase.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Nitrile Gloves (Min 0.11 mm) Standard protection against solid powder.
EnhancedDouble Gloving / Laminate Required when dissolved in DMF or DCM (common SPPS solvents) as these permeate standard nitrile rapidly.
Eye Protection Safety Glasses (ANSI Z87.1) Impact and splash protection.
EnhancedUV-Filtering Goggles (OD > 5) Mandatory during the photocleavage step (365 nm irradiation) to prevent retinal damage.
Respiratory Fume Hood Handle all powder weighing inside a certified fume hood to prevent inhalation of bioactive dust.
Body Lab Coat (Cotton/Poly) Standard splash protection. Ensure cuffs are tucked into gloves.

Operational Handling Protocols

A. Receiving & Storage (Critical Control Point)
  • Temperature: Store at -20°C immediately upon receipt.

  • Light Protection: The vial must be wrapped in aluminum foil or stored in an opaque secondary container.

  • Desiccation: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, which can hydrolyze the sensitive ester linkages.

B. Weighing & Solubilization

Engineering Control: Perform all weighing in a low-light or red-light environment. If a dedicated darkroom is unavailable, turn off overhead fluorescent lights and work with ambient dim light, or use amber glassware.

  • Prepare Workspace: Clear fume hood. Verify airflow. Dim lights.

  • Weighing: Tare amber vial. Quickly transfer required mass. Re-seal source container immediately and wrap in foil.

  • Solubilization: Dissolve in DMF (Dimethylformamide) or NMP for SPPS.

    • Note: Avoid prolonged storage in solution. Prepare fresh immediately before coupling.

C. Solid-Phase Peptide Synthesis (SPPS) Integration

N-Fmoc DMNB-L-serine is compatible with standard Fmoc/tBu protocols, but specific modifications are required to preserve the DMNB group.

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma are compatible.

  • Deblocking (Fmoc Removal): 20% Piperidine in DMF is standard. The DMNB group is stable to piperidine for the short durations of deprotection cycles.

  • Cleavage from Resin: 95% TFA (Trifluoroacetic acid) cocktails. The DMNB group is acid-stable and will remain attached to the serine side chain after the peptide is cleaved from the resin.

D. Photocleavage (Activation)

To remove the DMNB group and restore the native Serine residue:

  • Solvent: Dissolve peptide in PBS or water/acetonitrile mixture.

  • Light Source: UV LED or Mercury lamp at 365 nm .

  • Duration: Typically 10–30 minutes (intensity dependent).

  • Safety: Perform this in a light-tight box or behind UV-shielding polycarbonate screens.

Workflow Visualization

Handling_Workflow cluster_protection CRITICAL: LIGHT PROTECTION ZONE Receive 1. Receive & Inspect (Check for Amber Vial) Store 2. Storage (-20°C, Dark, Desiccated) Receive->Store Weigh 3. Weighing (Red Light/Dim Light) Store->Weigh Warm to RT Couple 4. SPPS Coupling (Standard Fmoc Cycles) Weigh->Couple Dissolve in DMF Cleave_Resin 5. Resin Cleavage (95% TFA - DMNB remains) Couple->Cleave_Resin Purify 6. Purification (HPLC - Keep Dark) Cleave_Resin->Purify Photolysis 7. Photolysis (Decaging) (365nm UV Exposure) Purify->Photolysis Experimental Use

Figure 2: Operational workflow emphasizing the "Light Protection Zone" where the DMNB group is vulnerable to ambient light.

Emergency Procedures & Disposal

  • Skin Contact: Wash with soap and water for 15 minutes. If dissolved in DMF, do not use alcohol (enhances absorption); use water only.

  • Spill Cleanup:

    • Turn off lights (to prevent photolysis of spilled material if recovery is attempted, though usually treated as waste).

    • Absorb liquid with sand/vermiculite.

    • Sweep solids into a sealable container.

  • Disposal: Dispose of as Hazardous Organic Waste . Do not mix with oxidizers. Label clearly as "Contains Nitrobenzyl Derivatives."

References

  • ChemSrc. (2025). N-Fmoc DMNB-L-serine Structure and Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Development of a Photoactivatable Protein Phosphatase-1-Disrupting Peptide. ACS Chemical Biology. Retrieved from [Link]

  • Veldhuyzen, W. F., et al. (2003). A Light-Activated Probe of Coproporphyrinogen Oxidase. Journal of the American Chemical Society. (Cited for DMNB synthesis protocols).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.